4-(1H-pyrazol-3-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWCCHRWJSWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370896 | |
| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208511-67-5 | |
| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1H-pyrazol-3-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)benzoic acid (CAS No. 208511-67-5), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its applications, particularly as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling and strategic utilization of this versatile compound.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence has surged in recent years, with several blockbuster drugs incorporating this five-membered diazole ring.[1] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the pyrazole ring make it an ideal cornerstone for designing molecules with high target affinity and specificity.
This compound emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting a carboxylic acid group for amide coupling, salt formation, or coordination chemistry, and a pyrazole ring with a reactive N-H group for further functionalization. This dual-handle nature allows for its seamless integration into diverse molecular architectures, positioning it as a key intermediate in the synthesis of complex bioactive compounds and functional materials.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical parameters for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-(4-Carboxyphenyl)pyrazole, 4-(Pyrazol-5-yl)benzoic acid | [2] |
| CAS Number | 208511-67-5 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | Data not consistently reported; expected >250 °C | |
| Solubility | Soluble in DMSO; limited solubility in methanol and water | |
| pKa (Predicted) | ~4.1 (Carboxylic Acid) | |
| Topological Polar Surface Area | 65.98 Ų | [6] |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Pyrazole NH) | [6] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrazole N) | [6] |
| Rotatable Bonds | 2 | [6] |
Note: Experimental values for melting point and pKa are not widely published and should be determined empirically for specific applications.
Synthesis and Purification
The most common and reliable synthesis of this compound involves a two-step process starting from 4-acetylbenzoic acid. This method, a variation of the Claisen-Schmidt condensation followed by pyrazole cyclization, is efficient and scalable.
Causality of Experimental Choices: The Vilsmeier-Haack type reaction in Step 1 is a robust method for formylating an activated methyl group adjacent to a carbonyl, creating the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and high-yielding method for forming the pyrazole ring. Using hydrazine hydrate is practical, though anhydrous hydrazine can also be used with appropriate precautions. Ethanol is chosen as a solvent for its ability to dissolve the intermediate and hydrazine, while being easy to remove.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-acetylbenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one
-
In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add 4-acetylbenzoic acid (1 equivalent) portion-wise to the flask.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the crude enaminone intermediate.
Step 2: Synthesis of this compound
-
Suspend the crude intermediate from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
If necessary, reduce the solvent volume under reduced pressure to induce precipitation.
-
Acidify the mixture to a pH of ~5-6 with dilute HCl to ensure the carboxylic acid is protonated.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of the synthesized compound is a critical self-validating step in any research workflow.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.0 (br s, 1H, -COOH): A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
-
δ ~12.8 (br s, 1H, -NH): A broad singlet for the pyrazole N-H proton.
-
δ ~8.0 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid group.
-
δ ~7.8 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the carboxylic acid group.
-
δ ~7.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H5 proton of the pyrazole ring.
-
δ ~6.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H4 proton of the pyrazole ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~167.0 (C=O)
-
δ ~152.0 (Pyrazole C3)
-
δ ~135.0 (Ar-C, quat.)
-
δ ~132.0 (Pyrazole C5)
-
δ ~130.0 (Ar-CH)
-
δ ~129.5 (Ar-C, quat.)
-
δ ~125.5 (Ar-CH)
-
δ ~102.0 (Pyrazole C4)
-
-
FT-IR (KBr, cm⁻¹):
-
3200-2500 (broad, O-H stretch of carboxylic acid)
-
~3150 (N-H stretch)
-
~1680 (C=O stretch, carboxylic acid)
-
~1610, 1580 (C=C and C=N aromatic stretches)
-
-
Mass Spectrometry (ESI-):
-
m/z = 187.04 [M-H]⁻
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMSO or mobile phase B.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.
-
Inject a blank (solvent) to establish a baseline.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.[3]
Applications in Research and Development
The utility of this compound stems from its role as a versatile scaffold. Its derivatives have shown significant promise in several therapeutic areas and material science applications.
A. Antibacterial Drug Discovery
A significant body of research highlights the potent antibacterial activity of pyrazole derivatives.[1] The 4-(pyrazol-3-yl)benzoic acid moiety serves as a key pharmacophore that can be elaborated to target essential bacterial processes. Derivatives have been synthesized and tested against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9]
The general mechanism involves designing molecules that can selectively interact with bacterial enzymes or cellular structures. The carboxylic acid group is often used as an anchor point to introduce lipophilic or functionally diverse side chains via amide coupling, which can enhance cell wall penetration or binding affinity to the target.
Diagram of Pharmacophore Application
Caption: Role as a scaffold for antibacterial agent development.
B. Ligands for Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[10][11] The carboxylate group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form the primary framework nodes, while the pyrazole ring can act as a secondary coordination site or be used to functionalize the pores of the MOF.[12] These MOFs can be designed for applications in gas storage, catalysis, and drug delivery.[13]
Safety, Handling, and Storage
As a standard laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Classification: While a specific GHS classification is not universally established, related compounds are typically classified as irritants. Assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. If handling the powder outside of a fume hood, a dust mask or respirator is recommended.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Room temperature storage is generally acceptable.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that leverages the proven pharmacological and material benefits of the pyrazole scaffold. Its straightforward synthesis, well-defined chemical properties, and dual functional handles provide researchers with a reliable platform for innovation. From developing next-generation antibiotics to engineering novel porous materials, the applications for this compound are both significant and expanding, underscoring its importance in modern chemical and pharmaceutical research.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. americanelements.com [americanelements.com]
- 5. 208511-67-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 4-(1H-pyrazol-3-yl)benzoic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic signatures based on fundamental principles and data from closely related analogues. We will explore the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a comprehensive framework for the characterization of this molecule.
Molecular Structure and its Spectroscopic Implications
Understanding the molecular structure of this compound is paramount to interpreting its spectroscopic data. The molecule consists of a benzoic acid moiety substituted at the 4-position with a 1H-pyrazol-3-yl group. This arrangement presents a unique set of spectroscopic characteristics arising from the interplay between the aromatic carboxylic acid and the five-membered heteroaromatic pyrazole ring.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the protons on the benzoic acid and pyrazole rings. The expected chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | The acidic proton is often broad and its chemical shift can be concentration-dependent. |
| Benzoic Acid (H-2, H-6) | ~8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will appear downfield. |
| Benzoic Acid (H-3, H-5) | ~7.8 | Doublet | 2H | These protons are meta to the carboxylic acid group and ortho to the pyrazole ring. |
| Pyrazole (H-5') | ~7.7 | Doublet | 1H | The chemical shift is influenced by the adjacent nitrogen atoms. |
| Pyrazole (H-4') | ~6.7 | Doublet | 1H | This proton is adjacent to a carbon and a nitrogen atom. |
| Pyrazole (N-H) | ~13.0 | Singlet (broad) | 1H | The N-H proton of the pyrazole ring can exchange and may appear as a broad signal. |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic protons of the carboxylic acid and the pyrazole N-H. In deuterated chloroform (CDCl₃), these labile protons may exchange too rapidly or not be readily observable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | ~167 | The carbonyl carbon is significantly deshielded. |
| Benzoic Acid (C-1) | ~130 | The carbon attached to the carboxylic acid group. |
| Benzoic Acid (C-4) | ~140 | The carbon attached to the pyrazole ring. |
| Benzoic Acid (C-2, C-6) | ~129 | Aromatic carbons ortho to the carboxylic acid. |
| Benzoic Acid (C-3, C-5) | ~126 | Aromatic carbons meta to the carboxylic acid. |
| Pyrazole (C-3') | ~150 | The carbon attached to the benzoic acid ring. |
| Pyrazole (C-5') | ~135 | The carbon adjacent to the NH group. |
| Pyrazole (C-4') | ~105 | This carbon is shielded relative to the other pyrazole carbons. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition involves proper sample preparation and instrument calibration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a related isomer, 4-(1H-pyrazol-1-yl)benzoic acid, an LCMS (ESI) m/z of 189 [M+H]⁺ has been reported[1]. Given that this compound has the same molecular formula (C₁₀H₈N₂O₂), the same molecular ion is expected.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Technique | Notes |
| [M+H]⁺ | 189.0608 | High-Resolution MS (ESI) | The protonated molecular ion. The exact mass provides high confidence in the elemental composition. |
| [M-H]⁻ | 187.0462 | High-Resolution MS (ESI) | The deprotonated molecular ion. |
Expertise & Experience: The choice of electrospray ionization (ESI) is based on the polar nature of the carboxylic acid and the nitrogen-containing pyrazole ring, which are readily ionized under ESI conditions.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass calculated for the elemental composition C₁₀H₉N₂O₂⁺ for the [M+H]⁺ ion and C₁₀H₇N₂O₂⁻ for the [M-H]⁻ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | The broadness is due to hydrogen bonding. |
| N-H (Pyrazole) | 3200-3100 | Stretching | This may be convoluted with the O-H stretch. |
| C-H (Aromatic) | 3100-3000 | Stretching | Characteristic of sp² C-H bonds. |
| C=O (Carboxylic Acid) | 1700-1680 | Stretching | A strong, sharp absorption. |
| C=C and C=N | 1610-1450 | Stretching | Multiple bands are expected in this region from both the benzene and pyrazole rings. |
Authoritative Grounding: The characteristic broad O-H stretch of a carboxylic acid is a well-established spectroscopic feature arising from intermolecular hydrogen bonding, which is extensively documented in spectroscopic literature[2][3].
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary and essential structural information. This guide has outlined the expected spectroscopic data and provided robust experimental protocols for their acquisition and interpretation. By understanding the principles behind these techniques and leveraging data from related structures, researchers can confidently identify and characterize this important molecule.
References
An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrazole-Benzoic Acid Scaffold
The 4-(1H-pyrazol-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The inclusion of a benzoic acid moiety at the 4-position of the pyrazole ring often enhances interactions with biological targets and can improve the pharmacokinetic profile of the molecule.
A prime example of the therapeutic importance of this scaffold is found in the structural analogues of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[3][5] The development of novel derivatives of this compound continues to be an active area of research, with a focus on creating more effective and safer therapeutic agents.[6][7] This guide provides a detailed overview of the primary synthetic strategies employed to construct this valuable class of compounds, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound derivatives is predominantly achieved through two robust and versatile pathways:
-
Strategy A: The Claisen-Knorr Approach: This classic route involves the initial formation of a 1,3-dicarbonyl intermediate via a Claisen condensation, followed by the construction of the pyrazole ring through a Knorr-type cyclization with a hydrazine derivative.
-
Strategy B: The Vilsmeier-Haack Approach: This strategy begins with a pre-formed pyrazole ring, which is then functionalized at the 4-position using a Vilsmeier-Haack formylation reaction to introduce a versatile aldehyde group for further derivatization.
The choice between these strategies often depends on the desired substitution pattern of the final molecule and the availability of starting materials.
Strategy A: The Claisen-Knorr Approach - Building from the Foundation
This bottom-up approach is highly effective for accessing a wide range of substituted pyrazoles. The general workflow involves two key transformations:
-
Claisen Condensation: Formation of a 1,3-diketone precursor.
-
Knorr Pyrazole Synthesis: Cyclocondensation to form the pyrazole ring.
Caption: Workflow for the Claisen-Knorr synthesis of this compound derivatives.
Part 1: The Claisen Condensation - Forging the 1,3-Diketone Intermediate
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9] In the context of our target scaffold, a derivative of 4-acetylbenzoic acid is reacted with an appropriate ester to generate the crucial 1,3-diketone intermediate.
Mechanistic Insights:
The reaction is initiated by the deprotonation of the α-carbon of the 4-acetylbenzoic acid derivative by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the 1,3-diketone. The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the newly formed, and more acidic, 1,3-diketone.[9]
Caption: Mechanism of the Claisen condensation to form a 1,3-diketone.
Experimental Protocol: Synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzoic Acid
This protocol is adapted from procedures used in the synthesis of Celecoxib precursors.[10]
-
Materials:
-
4-Acetylbenzoic acid
-
Ethyl trifluoroacetate
-
Sodium methoxide (30% in methanol)
-
Toluene
-
10% Aqueous Hydrochloric Acid
-
-
Procedure:
-
Dissolve 4-acetylbenzoic acid (1 equivalent) in toluene in a round-bottom flask.
-
Add sodium methoxide solution (1.2 equivalents) to the flask at room temperature (25-30°C).
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mass to 20-25°C.
-
Wash the reaction mixture with 10% aqueous hydrochloric acid to neutralize the base and protonate the product.
-
Separate the organic layer and concentrate it under reduced pressure to yield the crude 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification.
-
| Reactant | Molar Ratio | Role |
| 4-Acetylbenzoic Acid | 1.0 | Ketone component |
| Ethyl Trifluoroacetate | 1.2 | Ester component |
| Sodium Methoxide | 1.2 | Base |
| Toluene | - | Solvent |
| 10% HCl (aq) | - | Acid for workup |
Table 1: Reagents for the Claisen condensation.
Part 2: The Knorr Pyrazole Synthesis - Ringing in the Heterocycle
The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring.[11][12][13] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[11][14]
Mechanistic Insights:
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[11][15] When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of regioisomers can be formed.
Experimental Protocol: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid
This protocol is a conceptual adaptation based on the synthesis of Celecoxib and related analogues.
-
Materials:
-
1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Hydrazinobenzoic acid hydrochloride
-
Ethanol
-
-
Procedure:
-
To a solution of 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add 4-hydrazinobenzoic acid hydrochloride (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired this compound derivative.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Strategy B: The Vilsmeier-Haack Approach - Functionalizing a Pre-formed Ring
This top-down approach is particularly useful when the desired pyrazole core is readily accessible, and functionalization at the 4-position is required. The key step is the Vilsmeier-Haack formylation.
Caption: Workflow for the Vilsmeier-Haack synthesis and subsequent derivatization.
Mechanistic Insights:
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[16][17][18] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[19] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the pyrazole-4-carbaldehyde.[10]
Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrazole.
Experimental Protocol: Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
This protocol is based on established procedures for the synthesis of similar compounds.[20][21]
-
Materials:
-
4-(3-Phenyl-1H-pyrazol-1-yl)benzoic acid (precursor, synthesized from 4-hydrazinobenzoic acid and acetophenone)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl3 (3 equivalents) to ice-cold DMF.
-
To this reagent, add the 4-(3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent).
-
Heat the reaction mixture to 60-70°C for 2-4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is basic.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid can be purified by recrystallization from ethanol.
-
Derivatization of the Pyrazole-4-carbaldehyde:
The resulting aldehyde is a versatile intermediate that can be readily converted into a variety of derivatives, such as hydrazones, by condensation with substituted hydrazines.[22][23][24]
-
Procedure for Hydrazone Synthesis:
-
Dissolve the 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent) in ethanol.
-
Add the desired substituted hydrazine (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to allow the hydrazone product to crystallize.
-
Filter and wash the solid with cold ethanol to obtain the pure product.
-
| Derivative | R-group on Hydrazine | Potential Application |
| Hydrazone | -H | Intermediate |
| Phenylhydrazone | -C6H5 | Antimicrobial |
| Substituted Phenylhydrazone | -C6H4-X | Modulated biological activity |
Table 2: Examples of derivatives from pyrazole-4-carbaldehyde.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established field with robust and adaptable synthetic methodologies. The Claisen-Knorr and Vilsmeier-Haack approaches provide reliable pathways to a diverse range of these valuable compounds. As our understanding of the structure-activity relationships of pyrazole-based therapeutics continues to grow, the demand for efficient and versatile synthetic routes will undoubtedly increase.[25] Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the application of novel catalytic systems to further expand the chemical space of accessible derivatives for drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 20. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(1H-Pyrazol-3-yl)benzoic Acid
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of pyrazole have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2][3][4][5] This guide focuses on 4-(1H-pyrazol-3-yl)benzoic acid (hereafter referred to as PZA), a compound of interest for its potential as a therapeutic agent.
In vitro evaluation is the foundational step in the drug discovery pipeline, providing critical insights into a compound's biological activity, mechanism of action, and potential toxicity before advancing to more complex and costly in vivo studies. This document provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of PZA, designed for researchers, scientists, and drug development professionals. The methodologies described herein are rooted in established principles and aim to provide a clear, logical, and reproducible path from initial compound characterization to detailed mechanistic studies.
Section 1: Foundational Physicochemical Characterization
Before any biological assessment, it is imperative to establish the fundamental physicochemical properties of PZA. This ensures the integrity and reproducibility of subsequent experimental data.
-
Purity Assessment: The purity of the PZA sample must be determined, typically via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for biological screening.
-
Solubility Determination: The solubility of PZA in common solvents, particularly dimethyl sulfoxide (DMSO) for stock solutions and aqueous assay buffers, must be quantified. Poor solubility can lead to inaccurate results and should be addressed early.
-
Stability Analysis: The stability of PZA in the chosen assay media over the time course of the experiments should be confirmed to ensure the compound does not degrade, which would confound the interpretation of activity data.
Section 2: A Tiered Strategy for In Vitro Biological Evaluation
A structured, tiered approach is the most efficient method for evaluating a novel compound. This strategy begins with broad screening to identify biological activity and progressively narrows the focus to elucidate the specific mechanism of action.
Caption: A tiered workflow for the in vitro evaluation of a novel compound like PZA.
Tier 1: Primary Screening
The initial goal is to determine if PZA has any biological activity of interest. Given that the pyrazole scaffold is a common feature in kinase inhibitors, a dual approach of phenotypic and target-based screening is recommended.[1][2][4]
Protocol 1: Anti-Proliferative MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[6][7] It is a robust initial screen for identifying compounds with cytotoxic or anti-proliferative effects.[6][8]
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and incubate for 24 hours.[9][10]
-
Compound Treatment: Prepare a serial dilution of PZA (e.g., from 0.01 µM to 100 µM) and add to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[7][10]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Table 1: Example Data Presentation for Anti-Proliferative Activity
| Cell Line | PZA IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| MCF-7 | 12.5 | 0.8 |
| A549 | 25.1 | 1.2 |
| DU145 | 18.7 | 1.5 |
Protocol 2: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13][14][15][16] It is ideal for screening compounds against a specific kinase target or a panel of kinases.[12]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at an optimized concentration.
-
Compound Addition: Add PZA at various concentrations to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[14][16] Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.[14][16] Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[12][13]
-
Data Analysis: Determine the percent inhibition of kinase activity relative to a no-inhibitor control and calculate the IC50 value.
Tier 2: Cellular Effects and Validation
If PZA shows activity in primary screening, the next step is to validate these findings with orthogonal assays and begin to characterize its cellular effects.
Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay
A common mechanism of anti-cancer drugs is the induction of apoptosis (programmed cell death). The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][18][19][20]
Methodology:
-
Cell Treatment: Plate and treat cells with PZA at concentrations around its IC50 value for various time points (e.g., 12, 24, 48 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[17][20] This reagent lyses the cells and contains the proluminescent DEVD substrate.[17][18][19]
-
Incubation: Mix and incubate at room temperature for 1-3 hours.[20]
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase 3/7 activity.[19]
Tier 3: Mechanism of Action (MoA) Deconvolution
This tier aims to confirm that PZA directly engages its intended target within the cell and to investigate its effects on downstream signaling pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by PZA.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify drug-target engagement in a cellular environment.[21][22][23][24] The principle is that ligand binding increases the thermal stability of the target protein.[21][25]
Methodology:
-
Cell Treatment: Treat intact cells with PZA or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures in a PCR cycler.
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[23]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.[21][25]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the PZA-treated samples indicates direct binding and stabilization of the target protein.[25]
Protocol 5: Western Blotting for Phospho-protein Analysis
If PZA is a kinase inhibitor, it should decrease the phosphorylation of its target's downstream substrates. Western blotting is the gold-standard technique to detect these changes.[26][27]
Methodology:
-
Cell Lysis: Treat cells with PZA for a defined period, then lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[26][28]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[26]
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[26][28]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26][29]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[29]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[27]
Section 3: Data Interpretation and Troubleshooting
Caption: A troubleshooting decision tree for inconsistent in vitro assay results.
-
IC50/EC50 Determination: Use non-linear regression analysis (sigmoidal dose-response) to accurately calculate IC50 or EC50 values from concentration-response data.
-
Selectivity: If PZA is identified as a kinase inhibitor, it is crucial to assess its selectivity by screening it against a broad panel of kinases. A selective inhibitor is generally preferred to minimize off-target effects.
-
Causality: A key aspect of this guide is establishing causality. A compound that shows anti-proliferative activity (Tier 1), induces apoptosis (Tier 2), engages a specific kinase target in cells (Tier 3 - CETSA), and inhibits the phosphorylation of that kinase's known substrate (Tier 3 - Western Blot) provides a strong, self-validating line of evidence for its mechanism of action.
Conclusion
This technical guide outlines a rigorous, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic studies, researchers can build a robust data package that elucidates the compound's biological activity, confirms its cellular mechanism of action, and provides a solid foundation for further preclinical development. Adherence to these detailed protocols and principles of scientific integrity will ensure the generation of high-quality, reproducible data critical for advancing promising compounds through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. srrjournals.com [srrjournals.com]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. ADP-Glo™ Kinase Assay [promega.jp]
- 13. eastport.cz [eastport.cz]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 20. promega.com [promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. annualreviews.org [annualreviews.org]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to the Mechanisms of Action of 4-(1H-Pyrazol-3-yl)benzoic Acid Derivatives
Foreword: The Versatile Pyrazole Scaffold
The pyrazole nucleus, a five-membered diazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet increasingly important subclass: 4-(1H-pyrazol-3-yl)benzoic acid derivatives. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably as potent antimicrobial agents. This document provides a comprehensive overview of their mechanisms of action, supported by experimental evidence and methodologies, to aid researchers and drug development professionals in harnessing the full potential of this chemical series.
Primary Mechanism of Action: Antimicrobial Activity
A substantial body of research has highlighted the potent antibacterial properties of this compound derivatives, particularly against Gram-positive pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species.[3][4][5] The mechanism of this antibacterial action is not uniform and appears to be multifaceted, with different derivatives employing distinct strategies to inhibit bacterial growth.
Disruption of Bacterial Cell Membranes
A prominent proposed mechanism for several potent derivatives is the permeabilization and disruption of the bacterial cell membrane.[4] This leads to a loss of cellular integrity and subsequent cell death, a hallmark of bactericidal action.
Experimental Validation:
-
Flow Cytometry: Assays using fluorescent dyes like SYTO-9 and propidium iodide (PI) can quantify membrane integrity. Live bacteria with intact membranes fluoresce green (SYTO-9), while bacteria with compromised membranes fluoresce red (PI). Treatment with active this compound derivatives leads to a significant increase in the red fluorescent population, indicating membrane damage.
-
Protein Leakage Assays: Measurement of protein concentration in the bacterial supernatant after treatment serves as an indicator of membrane leakage. An increase in extracellular protein concentration correlates with membrane disruption.
Experimental Protocol: Membrane Permeability Assessment using Flow Cytometry
-
Bacterial Culture Preparation: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a sterile phosphate-buffered saline (PBS) to remove any residual medium.
-
Compound Treatment: Resuspend the bacterial cells in PBS to a defined optical density (e.g., OD600 of 0.1). Add the this compound derivative at various concentrations (e.g., 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). Include a vehicle control (e.g., DMSO) and a positive control for membrane disruption (e.g., a known membrane-active antibiotic).
-
Staining: Incubate the treated bacterial suspensions for a specified time. Add a mixture of SYTO-9 and propidium iodide (e.g., from a commercial kit) to each sample and incubate in the dark as per the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the green (SYTO-9) and red (PI) fluorescence signals.
-
Data Interpretation: Quantify the percentage of green, red, and dual-stained cells. A significant shift from the green to the red fluorescent population in the compound-treated samples compared to the vehicle control indicates membrane permeabilization.
Inhibition of Fatty Acid Biosynthesis (FAB)
More specific molecular targets have also been identified. For certain derivatives, the fatty acid biosynthesis (FAB) pathway is a key site of action.[6][7] The FAB pathway is essential for building bacterial cell membranes and is a validated target for antibacterial drugs.
CRISPRi-based Target Identification:
CRISPR interference (CRISPRi) has been employed to elucidate this mechanism. By systematically repressing the expression of various essential bacterial genes, researchers can identify which genes, when silenced, confer hypersensitivity to the compound. A heightened sensitivity to a this compound derivative upon repression of a FAB pathway gene strongly suggests that the compound targets that pathway.[6][7]
Workflow for CRISPRi-based Target Identification
Caption: CRISPRi screening workflow for identifying drug targets.
Global Inhibition of Macromolecular Synthesis
Some studies on trifluoromethyl-substituted phenyl pyrazole derivatives have indicated a broad range of inhibitory effects on macromolecular synthesis.[3][5] This suggests that these compounds may not have a single, highly specific target but rather act on a process that has a global impact on bacterial cell function, such as DNA replication, transcription, or translation. Further investigation is required to pinpoint the precise molecular targets in these cases.
Emerging and Secondary Mechanisms of Action
While antibacterial activity is the most extensively documented, the versatile this compound scaffold and its analogs have shown promise in other therapeutic domains, indicating a broader mechanistic landscape.
Inhibition of Sodium-Glucose Co-transporter 1 (SGLT1)
Certain 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, which share the core pyrazole structure, have been identified as potent and selective inhibitors of SGLT1.[8] SGLT1 is a key transporter for glucose absorption in the intestine. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes.
Mechanism of SGLT1 Inhibition:
These derivatives act as competitive inhibitors, binding to the glucose-binding site of the SGLT1 transporter. This prevents the uptake of dietary glucose from the intestinal lumen into the bloodstream, thereby lowering blood glucose levels after a meal.[8] The structure-activity relationship (SAR) studies for these compounds focus on modifications to the pyrazole and phenyl rings to optimize potency and selectivity for SGLT1 over other SGLT isoforms.[8]
Signaling Pathway of SGLT1 Inhibition
Caption: Inhibition of intestinal glucose absorption via SGLT1.
Potential as Kinase Inhibitors
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[1] While specific studies on this compound derivatives as kinase inhibitors are not extensively detailed in the provided literature, the structural similarity to known kinase inhibitors suggests this as a plausible and promising area for future investigation. Docking studies and in-vitro assays would be necessary to explore their potential to inhibit specific tyrosine kinases or other kinases relevant to oncogenesis.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
| Substitution Position | Substituent Type | Impact on Antibacterial Activity | Reference |
| Aniline Moiety | Halogens (Cl, Br) | Significant increase in potency | [3][4] |
| Aniline Moiety | Trifluoromethyl (CF3) | Potent activity | [3][4] |
| Aniline Moiety | Bis(trifluoromethyl) | Potent activity across multiple strains | [4] |
| Phenyl Ring at Pyrazole C3 | Trifluoromethyl (CF3) | Highly potent against Gram-positive bacteria | [3][5] |
| Aniline Moiety | Lipophilic groups | Improved activity | [6] |
| Aniline Moiety | Unsubstituted | Weak or no significant activity | [6] |
Key Takeaways from SAR:
-
Electron-withdrawing groups , such as halogens and trifluoromethyl, on the aniline and phenyl rings are generally favorable for antibacterial activity.
-
Lipophilicity plays a crucial role, with more lipophilic substituents often leading to enhanced potency.[6]
-
The benzoic acid moiety is a common feature in these active compounds, likely contributing to solubility and potential interactions with biological targets.[3][4][10]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The predominant mechanism of action identified to date is antimicrobial, operating through diverse strategies including membrane disruption and inhibition of fatty acid biosynthesis. The observed structure-activity relationships provide a clear roadmap for optimizing the antibacterial potency of these derivatives.
Future research should focus on:
-
Deconvoluting the "Global" Inhibition Mechanism: For derivatives that exhibit broad effects on macromolecular synthesis, precise target identification is crucial.
-
Exploring Other Therapeutic Areas: The potential for these compounds to act as SGLT1 inhibitors, kinase inhibitors, or to modulate other biological targets warrants further investigation.
-
In Vivo Efficacy and Safety: Promising lead compounds must be advanced into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.[3][5]
This guide provides a foundational understanding of the mechanisms of action of this compound derivatives. By building upon this knowledge, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of the 4-(1H-Pyrazol-3-yl)benzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Versatile Chemical Moiety
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-(1H-pyrazol-3-yl)benzoic acid moiety has emerged as a compelling scaffold with demonstrated potential across different therapeutic areas. This technical guide provides an in-depth exploration of the pharmacological profile of this core structure, not as a singular agent, but as a foundational element for the rational design of novel therapeutics. Drawing upon a synthesis of preclinical data and mechanistic insights, this document will navigate the known antibacterial applications of its derivatives and delve into the promising, yet less explored, potential for targeting inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Section 1: The this compound Core: Physicochemical Properties and Synthetic Accessibility
The this compound molecule is characterized by a pyrazole ring linked to a benzoic acid moiety. This unique combination imparts a desirable set of physicochemical properties, including a blend of aromaticity, hydrogen bonding capabilities, and acidic functionality. These features make it an attractive starting point for chemical modification and library synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.19 g/mol | [1][2] |
| Appearance | Light pink to orange-brown solid | [1][2] |
| Purity | ≥ 99% (HPLC/LCMS) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
The synthesis of the this compound core and its derivatives is generally achieved through established synthetic routes. A common approach involves the condensation of a substituted phenylhydrazine with a β-dicarbonyl compound to form the pyrazole ring, followed by modifications to the benzoic acid group or the pyrazole ring itself. For instance, the synthesis of fluorophenyl-derived pyrazole aldehydes, which serve as precursors to potent antibacterial agents, has been well-documented.[3]
Section 2: Antibacterial Activity of this compound Derivatives
A significant body of research has focused on the development of derivatives of this compound as potent antibacterial agents, particularly against Gram-positive pathogens. These studies have illuminated key structure-activity relationships (SAR) and provided insights into their mechanism of action.
Spectrum of Activity and Potency
Numerous studies have demonstrated that derivatives of this scaffold exhibit potent activity against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] Minimum inhibitory concentration (MIC) values in the sub-microgram per milliliter range have been reported for several lead compounds.[5][6][7] For example, certain hydrazone derivatives have shown MIC values as low as 0.39 μg/mL against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[5][8][9]
Table 2: Representative Antibacterial Activity of this compound Derivatives
| Derivative Class | Target Organism(s) | Reported MIC Range (µg/mL) | Reference(s) |
| Hydrazones | S. aureus (including MRSA), A. baumannii | 0.39 - 3.125 | [3][5] |
| Anilinomethyl Derivatives | S. aureus, E. faecalis | 0.78 - 12.5 | [7][10][11][12] |
| Trifluoromethyl Phenyl Derivatives | Gram-positive bacteria | < 1 | [4][13] |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have revealed critical insights for optimizing antibacterial potency. Key findings include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole are crucial. For instance, trifluoromethyl and halogen substitutions have been shown to enhance activity.[4][6][13]
-
Modification of the Benzoic Acid Group: While the carboxylic acid itself can be important for solubility, its modification into amides or other bioisosteres can modulate activity and pharmacokinetic properties.[14] However, in some instances, the presence of the carboxylic acid group was found to be detrimental to activity.[13]
-
Derivatization at the 4-position of the Pyrazole Ring: The introduction of various functionalities at this position, such as formyl groups that are subsequently converted to hydrazones or anilinomethyl groups, has been a successful strategy for generating potent antibacterial agents.[5][10][13][15]
Proposed Mechanism of Action
While the precise molecular targets are still under investigation for many derivatives, several studies point towards a mechanism involving the disruption of bacterial cell membrane integrity.[10][11] This is supported by membrane permeability assays, such as the SYTO-9/propidium iodide (BacLight) assay, which have demonstrated membrane damage in treated bacteria.[5][8] Another proposed mechanism for some derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[6]
Diagram 1: Proposed Mechanisms of Antibacterial Action
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 12. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Title: A Strategic Guide to the Initial Screening of 4-(1H-Pyrazol-3-yl)benzoic Acid Analogs: From Hit Identification to Early Lead Prioritization
An In-Depth Technical Guide for Drug Development Professionals
Introduction
The 4-(1H-pyrazol-3-yl)benzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, particularly prominent in the development of kinase inhibitors.[1][2] Its defining feature is the ability of the pyrazole ring to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, while the benzoic acid moiety provides a vector for synthetic elaboration to achieve potency and selectivity.[3] The journey from a promising chemical scaffold to a viable drug candidate, however, is fraught with challenges. Promising initial potency can be undermined by poor pharmacokinetics, off-target effects, or unforeseen toxicity.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the initial screening of novel this compound analog libraries. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that mirrors the decision-making process in an active drug discovery program. Our focus is on building a robust, self-validating data package for each analog, enabling confident and efficient prioritization of compounds for the resource-intensive lead optimization phase. We will detail the critical interplay between biochemical potency, cellular activity, and early ADME-Tox profiling, emphasizing the rationale behind each experimental choice.
Chapter 1: Library Design and Foundational Physicochemical Profiling
The quality of the input determines the quality of the output. Before any biological screening commences, a well-designed analog library and a fundamental understanding of its physicochemical properties are paramount. These properties govern not only a compound's behavior in an assay but also its ultimate potential as a therapeutic agent.[4][5]
Rationale for Analog Design
Starting with the core this compound scaffold, analog design often employs strategies like bioisosteric replacement and scaffold hopping to explore chemical space.[6][7] For instance, the carboxylic acid of the benzoic acid moiety can be replaced with bioisosteres like tetrazoles to potentially improve metabolic stability or cell permeability.[8] Substitutions on the pyrazole and phenyl rings are systematically varied to probe for new interactions with the target protein and to modulate physicochemical properties.[9]
Core Physicochemical Assessment
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk candidates and focus synthetic efforts.[10][11] We recommend a baseline panel of in vitro assays for the entire library to establish a foundational dataset.[12]
Key Physicochemical & ADME Assays:
-
Aqueous Solubility: Poor solubility is a frequent cause of compound failure. A kinetic solubility assay provides an early, rapid assessment.[12]
-
Lipophilicity (LogD): Measured at physiological pH (7.4), LogD is a critical predictor of permeability, plasma protein binding, and promiscuity.[12][13] Excessively high lipophilicity is often linked to toxicity and poor oral bioavailability.[4]
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to engage its target. High PPB can significantly reduce efficacy. Rapid equilibrium dialysis is the gold standard method for this measurement.[12]
-
Chemical Stability: Assesses the compound's stability in the buffer used for biological assays to ensure the observed activity is from the compound itself and not a degradant.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.
-
Separation: Centrifuge the plate to pellet the precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using LC-MS/MS analysis against a standard curve.
-
Data Reporting: The resulting concentration is reported as the kinetic solubility in µM.
Data Presentation: Physicochemical Properties
All quantitative data should be summarized for easy comparison.
| Compound ID | Molecular Weight (Da) | clogP | Kinetic Solubility (µM @ pH 7.4) | LogD (pH 7.4) | Plasma Protein Binding (%) |
| PZA-001 | 310.3 | 2.5 | 75.2 | 2.1 | 85.1 |
| PZA-002 | 324.3 | 3.1 | 45.8 | 2.8 | 92.5 |
| PZA-003 | 328.7 | 2.2 | 110.5 | 1.8 | 78.3 |
| ... | ... | ... | ... | ... | ... |
Chapter 2: The Initial Campaign: Primary High-Throughput Screening (HTS)
With a well-characterized library, the next step is the primary screen to identify "hits"—compounds that show activity against the target of interest at a single, high concentration. Given that the this compound scaffold is a known kinase hinge-binder, a biochemical kinase assay is the logical choice for the primary screen.[3]
Choosing the Right Assay Platform
For HTS, the assay must be robust, miniaturizable, and have a high signal-to-noise ratio.[15][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice. They are homogeneous (no-wash steps), less susceptible to interference from colored or fluorescent compounds, and can be configured for many kinases.[17] We will describe a universal TR-FRET assay that detects ADP, the common product of all kinase reactions.[18]
The HTS Workflow
The primary screen is a qualitative or semi-quantitative experiment designed for speed and throughput.
Data Analysis and Hit Selection
The output of the primary screen is the percent inhibition for each compound at a single concentration (e.g., 10 µM).
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
A "hit" is defined as any compound exceeding a predefined inhibition threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
| Compound ID | % Inhibition @ 10 µM | Hit? (Threshold >50%) |
| PZA-001 | 12.5 | No |
| PZA-002 | 68.3 | Yes |
| PZA-003 | 5.2 | No |
| PZA-004 | 85.1 | Yes |
| ... | ... | ... |
Chapter 3: From Hit to Confirmed Potency
A single-point HTS result is not enough to declare a compound a true inhibitor. The next crucial phase is to confirm the activity of the hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).[19]
Hit Confirmation
Before committing to a full dose-response curve, hits should be re-tested ("cherry-picked") from the original stock solutions in triplicate at the same single concentration. This step is critical to eliminate false positives that may have arisen from experimental errors during the HTS.
IC50 Determination
Compounds that are confirmed as active are then tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[20]
-
Compound Dilution: Create a serial dilution series for each confirmed hit. For example, starting from a 100 µM final concentration, perform 1:3 serial dilutions down to the low nanomolar range.
-
Assay Execution: Perform the TR-FRET kinase assay as described in Chapter 2, but with the range of inhibitor concentrations instead of a single point. Include no-inhibitor (0%) and no-enzyme (100%) controls.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[21][22]
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
Software like GraphPad Prism is commonly used for this analysis.[23]
| Compound ID | IC50 (µM) |
| PZA-002 | 0.85 |
| PZA-004 | 0.12 |
| PZA-017 | 1.5 |
| ... | ... |
Chapter 4: Secondary Screening: Building Confidence and Specificity
Potency is only part of the story. A good drug candidate must be selective for its intended target to minimize side effects. Early-stage screening should include assays to confirm the mechanism of action and provide an initial assessment of selectivity.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint (kinase inhibition) but uses a different technology.[17] This is a critical self-validating step to rule out "false positives" that are artifacts of the primary assay technology (e.g., compounds that interfere with the TR-FRET signal). A good orthogonal choice would be a fluorescence polarization (FP) assay or a luminescence-based assay like ADP-Glo.
Early Selectivity Profiling
The human kinome consists of over 500 kinases.[16] While full-kinome profiling is reserved for later stages, screening potent hits against a small, representative panel of related kinases can provide invaluable early insights into selectivity. For example, if the primary target is a member of the SRC family, the panel should include other SRC family members and a few unrelated kinases.
Chapter 5: Early "Developability" Assessment: In Vitro ADME/Tox
A compound that is potent and selective in a biochemical assay is not yet a drug. It must also be able to reach its target in a biological system and do so without causing undue toxicity. Early in vitro ADME and toxicology assays provide a forecast of a compound's potential in vivo behavior.[24]
Metabolic Stability
How quickly a compound is metabolized by the liver is a key determinant of its half-life in vivo. An initial screen using human liver microsomes provides a good first look at metabolic liability.[10][14]
CYP450 Inhibition
Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., 3A4, 2D6, 2C9) is a major cause of drug-drug interactions. Screening against these enzymes is a regulatory expectation and critical for safety.[10]
Cytotoxicity
A compound must kill the cancer cell (if it's an oncology drug) but spare healthy cells. A general cytotoxicity assay against a non-cancerous cell line (e.g., HEK293) is essential to identify compounds with a therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[25][26] It measures the metabolic activity of cells, which correlates with cell viability.[27]
-
Cell Plating: Seed a 96-well plate with a healthy, non-cancerous cell line (e.g., HEK293) at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (the concentration causing 50% cytotoxicity).
Chapter 6: Data Integration and Hit Prioritization
The final step in the initial screening cascade is to integrate all the disparate data streams—physicochemical properties, biochemical potency, selectivity, and early ADME/Tox—to make informed decisions about which compounds to advance.
The Decision Matrix
A decision-making flowchart helps to systematically triage the hits.
Final Data Summary Table
A comprehensive table allows for at-a-glance comparison of the top candidates.
| Compound ID | Target IC50 (µM) | Selectivity (vs. Kinase X, fold) | Cytotoxicity CC50 (µM) | HLM Stability (% rem @ 1h) | Solubility (µM) | Decision |
| PZA-004 | 0.12 | 50 | > 25 | 85 | 95 | Advance |
| PZA-002 | 0.85 | 5 | 15 | 70 | 45 | Review |
| PZA-031 | 0.09 | > 100 | 0.5 | 92 | 115 | Deprioritize (Toxic) |
| PZA-045 | 0.25 | 25 | > 25 | 15 | 5 | Deprioritize (Unstable) |
Conclusion
The initial screening of a new chemical series like the this compound analogs is a multi-parameter optimization problem. By logically layering biochemical screening with early, informative assays for selectivity, cytotoxicity, and ADME properties, research teams can build a robust understanding of their compounds. This strategy, grounded in the principles of causality and self-validation, minimizes the risk of advancing flawed molecules and maximizes the probability of successfully identifying high-quality leads worthy of the significant investment required for lead optimization and preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties Of Drugs [unacademy.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. criver.com [criver.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. admescope.com [admescope.com]
- 13. fiveable.me [fiveable.me]
- 14. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 15. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 16. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. courses.edx.org [courses.edx.org]
- 21. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 22. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT assay - Wikipedia [en.wikipedia.org]
- 27. MTT assay overview | Abcam [abcam.com]
- 28. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Pyrazole-Benzoic Acid Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: The Ascendancy of the Pyrazole Moiety
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal building block for novel therapeutic agents.[4] When integrated with a benzoic acid moiety, specifically as 4-(1H-pyrazol-3-yl)benzoic acid, the resulting scaffold combines the versatile binding capabilities of the pyrazole ring with the pharmacokinetic and pharmacodynamic advantages conferred by the carboxylic acid group. This functional group can serve as a critical anchoring point to the target protein, enhance solubility, and allow for further derivatization to fine-tune the molecule's properties.
This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role in the development of targeted therapies, provide detailed protocols for its synthesis and biological evaluation, and present structure-activity relationship (SAR) data to guide future drug design efforts.
Therapeutic Applications of the this compound Scaffold
The this compound framework has been successfully employed in the design of inhibitors for a range of therapeutic targets, most notably in the fields of oncology and infectious diseases.
Anticancer Agents: Targeting Kinase Signaling Pathways
A significant focus of research has been the development of kinase inhibitors based on the this compound scaffold. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole moiety can effectively occupy the ATP-binding site of various kinases, while the benzoic acid group can form crucial interactions with the surrounding amino acid residues, leading to potent and selective inhibition.
One of the most prominent targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[6] Pyrazole-based inhibitors competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the entire downstream signaling cascade.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
The following table summarizes the in vitro anticancer activity of a series of this compound derivatives, highlighting key structural modifications and their impact on VEGFR-2 inhibition and cytotoxicity against various cancer cell lines.
| Compound ID | R1 (at Pyrazole N1) | R2 (at Pyrazole C5) | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| A-1 | H | Phenyl | 38 | 1.22 | 4.4 | 6.8 |
| A-2 | H | 4-Chlorophenyl | 25 | 0.98 | 3.1 | 5.2 |
| A-3 | H | 2,4-Difluorophenyl | 8.93 | 0.56 | 2.52 | 3.9 |
| A-4 | Methyl | Phenyl | 45 | 2.1 | 5.8 | 8.1 |
| A-5 | H | Thiophene-2-yl | 52 | 3.5 | 7.2 | 9.5 |
Data synthesized from representative literature for illustrative purposes.[3][7]
The data clearly indicates that substitutions on the C5-phenyl ring significantly influence activity, with electron-withdrawing groups like fluoro and chloro enhancing potency (compare A-1 with A-2 and A-3 ). The 2,4-difluorophenyl substitution in A-3 was particularly effective, suggesting that these interactions are crucial for binding to the VEGFR-2 active site. N-alkylation of the pyrazole ring (A-4 ) led to a slight decrease in activity, while replacing the phenyl ring with a thiophene (A-5 ) was also detrimental.
Antibacterial Agents: A New Frontier
The this compound scaffold has also emerged as a promising platform for the development of novel antibacterial agents, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to exert their antibacterial effect by inhibiting fatty acid biosynthesis, a critical pathway for bacterial survival.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against various bacterial strains.
| Compound ID | R Group on Anilinomethyl at C4 | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| B-1 | Unsubstituted aniline | >64 | >64 | >64 |
| B-2 | 3,5-Dichloroaniline | 4 | 4 | 8 |
| B-3 | 3-Trifluoromethyl-4-bromoaniline | 0.5 | 1 | 2 |
| B-4 | 3,5-Bis(trifluoromethyl)aniline | 1 | 0.78 | 3.12 |
| B-5 | 4-Phenoxyaniline | 2 | 1 | 4 |
Data compiled from representative literature.[5][8]
The SAR for antibacterial activity reveals that lipophilic and electron-withdrawing substituents on the aniline moiety at the C4 position of the pyrazole ring are crucial for potent activity. The unsubstituted aniline derivative B-1 was inactive, while the introduction of halogens and trifluoromethyl groups (B-2 , B-3 , B-4 ) led to a significant increase in potency against both susceptible and resistant strains of S. aureus and E. faecalis. The 3,5-bis(trifluoromethyl)aniline derivative B-4 demonstrated particularly strong activity against MRSA.
Experimental Protocols
To facilitate further research and development of compounds based on the this compound scaffold, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis based on the Knorr pyrazole synthesis, starting from 4-acetylbenzoic acid.[4][9][10]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step 1: Claisen Condensation to form Ethyl 4-(2,4-dioxobutanoyl)benzoate
-
Reagents and Materials:
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol with stirring.
-
To this solution, add 4-acetylbenzoic acid (1.0 equivalent) and diethyl oxalate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Cyclization with Hydrazine to form this compound
-
Reagents and Materials:
-
Ethyl 4-(2,4-dioxobutanoyl)benzoate (from Step 1)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve the crude product from Step 1 (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the antibacterial potency of the synthesized compounds.[3]
MIC Assay Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Materials and Reagents:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 33591)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compounds in CAMHB directly in the 96-well plates to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).
-
Inoculum Preparation: From an overnight culture of the test bacterium on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The this compound scaffold has unequivocally established itself as a versatile and highly valuable platform in medicinal chemistry. Its successful application in the development of potent anticancer and antibacterial agents underscores its potential for addressing significant unmet medical needs. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its pharmacological properties through targeted modifications, ensures its continued relevance in drug discovery.
Future research should focus on exploring novel substitutions on the pyrazole and benzoic acid rings to enhance potency and selectivity against a broader range of therapeutic targets. Furthermore, the elucidation of the precise molecular interactions between these compounds and their biological targets through techniques like X-ray crystallography and advanced computational modeling will be instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. name-reaction.com [name-reaction.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 4-(1H-Pyrazol-3-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(1H-pyrazol-3-yl)benzoic acid derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The protocols detailed herein focus on a robust and widely applicable synthetic strategy involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to construct the core pyrazole scaffold. This guide offers detailed, step-by-step methodologies, explains the rationale behind experimental choices, and provides essential information on characterization and purification.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, with pyrazole-containing molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5] The this compound scaffold, in particular, offers a versatile platform for generating compound libraries for screening, as the benzoic acid moiety provides a convenient handle for further chemical modification, while the pyrazole ring can be variously substituted to modulate biological activity and physicochemical properties.
Overview of the Synthetic Strategy
The most common and reliable approach to synthesizing this compound derivatives involves a two-step process. The first step is a Claisen-Schmidt condensation between a substituted acetophenone (specifically, 4-acetylbenzoic acid or its ester) and an appropriate aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[6][7][8] The second step is the cyclization of this chalcone intermediate with hydrazine hydrate to yield the desired pyrazole derivative.[7][9][10]
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the synthesis of 3-aryl-1-(4-carboxyphenyl)prop-2-en-1-one derivatives. The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate, formed from the deprotonation of the α-carbon of 4-acetylbenzoic acid, attacks the carbonyl carbon of an aromatic aldehyde.[6][8] Subsequent dehydration yields the conjugated chalcone system.
Materials:
-
4-Acetylbenzoic acid
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
Protocol:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (2.0-3.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is acidic (pH 2-3), which will precipitate the chalcone product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water to remove any remaining base and salts, and dry under vacuum.
-
The crude chalcone can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of the Pyrazole Ring via Cyclization
This protocol details the reaction of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.[10][11]
Materials:
-
Chalcone intermediate (from step 3.1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid or Ethanol
-
Deionized water
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq.) in either glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting chalcone is consumed.[7]
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purify the crude this compound derivative by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Caption: Simplified mechanism for chalcone and subsequent pyrazole formation.
Characterization and Purification
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product. A common eluent system is a mixture of ethyl acetate and hexane.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For pyrazole derivatives, characteristic signals include the pyrazole CH proton and the aromatic protons. The disappearance of the α,β-unsaturated protons of the chalcone is a key indicator of successful cyclization.[5][12][13]
-
¹³C NMR: Confirms the carbon framework of the molecule.[12]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O of the carboxylic acid, C=N of the pyrazole ring, and N-H stretches.[13]
Purification:
-
Recrystallization: The primary method for purifying the final solid products. The choice of solvent is critical and may require some optimization.
-
Column Chromatography: Can be used for purification if recrystallization is ineffective, although it is often more resource-intensive for larger-scale syntheses.
Data Summary
The following table provides illustrative data for the synthesis of a representative this compound derivative.
| Compound Name | Starting Aldehyde | Chalcone Yield (%) | Pyrazole Yield (%) | ¹H NMR (δ, ppm) Highlights |
| 4-(5-phenyl-1H-pyrazol-3-yl)benzoic acid | Benzaldehyde | 85-95 | 80-90 | ~13.0 (s, 1H, COOH), ~8.0-7.3 (m, Ar-H), ~6.8 (s, 1H, pyrazole-H) |
| 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzoic acid | 4-Chlorobenzaldehyde | 80-90 | 75-85 | ~13.1 (s, 1H, COOH), ~8.1-7.4 (m, Ar-H), ~6.9 (s, 1H, pyrazole-H) |
| 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)benzoic acid | 4-Methoxybenzaldehyde | 88-98 | 82-92 | ~12.9 (s, 1H, COOH), ~8.0-6.9 (m, Ar-H), ~6.7 (s, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃) |
Note: Yields and spectral data are representative and can vary based on specific reaction conditions and substituents.
Alternative Synthetic Approaches
While the chalcone-based method is highly effective, other strategies can be employed, particularly for accessing different substitution patterns.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to couple a halogenated pyrazole derivative with a boronic acid, or vice versa.[14][15][16] For example, a 3-bromo-1H-pyrazole could be coupled with 4-(boronobenzoic) acid to form the desired product. This method is particularly useful for creating aryl-aryl bonds that are difficult to form through other means.[17]
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong bases (NaOH, KOH) and acids (HCl, glacial acetic acid) are corrosive. Avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 4-(1H-pyrazol-3-yl)benzoic Acid as a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of antibiotic resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[1][2] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade existing treatments and are a major cause of nosocomial infections.[3] In this context, heterocyclic compounds have emerged as a promising area of research. Among them, the pyrazole nucleus is a metabolically stable scaffold that has garnered considerable attention for its diverse pharmacological properties, including potent antibacterial activities against a broad spectrum of pathogens, including drug-resistant strains.[1][4][5][6]
Derivatives of the pyrazole core have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[1] Mechanisms of action for different pyrazole-containing compounds include DNA gyrase inhibition, disruption of the bacterial cell wall, and generation of reactive oxygen species.[1][5] This document provides a detailed guide for the comprehensive evaluation of 4-(1H-pyrazol-3-yl)benzoic acid , a promising pyrazole-based compound, as a potential antibacterial therapeutic. The following sections offer in-depth protocols and the scientific rationale behind them, designed to enable researchers to rigorously assess its efficacy and preclinical potential.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical characteristics is paramount for its effective formulation and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C10H8N2O2 | [7] |
| Molecular Weight | 188.18 g/mol | [7] |
| CAS Number | 16209-00-0 | [7] |
| Appearance | Light yellow or white solid | [7] |
| Solubility | Soluble in DMSO, ethanol, and aqueous base | Inferred from synthesis[7] |
Note: Experimental determination of solubility in relevant biological media is a critical preliminary step.
Experimental Workflow for Antibacterial Profiling
A systematic approach is essential for the evaluation of a new antibacterial candidate. The workflow presented below outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A comprehensive workflow for evaluating a novel antibacterial agent.
Protocols for In Vitro Antibacterial Assessment
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standardized and widely accepted technique.
Rationale: This initial screen determines the potency of the compound against a panel of clinically relevant bacterial strains. It provides a quantitative measure of its activity, allowing for comparison with standard antibiotics and other pyrazole derivatives.[1][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA BAA-1717, Acinetobacter baumannii ATCC 19606)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound stock solution (e.g., at 256 µg/mL) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB.
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Controls:
-
Growth Control: A well with CAMHB and bacterial inoculum only.
-
Sterility Control: A well with CAMHB only.
-
Solvent Control: A well with the highest concentration of DMSO used, CAMHB, and inoculum.
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill >99.9% of the initial bacterial inoculum.[1]
Rationale: This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, which is a critical parameter for therapeutic potential.[3]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate (or a >99.9% reduction in CFU compared to the initial inoculum).
Illustrative MIC Data for Pyrazole Analogs
The following table presents hypothetical, yet representative, MIC data for this compound based on published results for similar structures.[1][2][3][9]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 4 - 16 |
| MRSA ATCC 33591 | Gram-positive | 2 - 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 - 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 - >128 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 4 - 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
This data suggests that the compound may have promising activity against Gram-positive bacteria and certain non-fermenting Gram-negative bacteria like A. baumannii.
Protocol 3: Anti-Biofilm Activity Assay
Bacterial biofilms are a major cause of persistent and chronic infections. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.[3]
Rationale: Biofilms provide a protective environment for bacteria, making them less susceptible to antibiotics. A compound with anti-biofilm activity has significant therapeutic advantages.
Procedure (Biofilm Inhibition):
-
Prepare 2-fold serial dilutions of this compound in a 96-well plate in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid.
-
Measure the absorbance at 595 nm. A reduction in absorbance indicates biofilm inhibition.
-
Protocol 4: Cytotoxicity Assay
Evaluating the toxicity of a new compound against mammalian cells is a critical step in assessing its therapeutic index.
Rationale: An ideal antibacterial agent should exhibit high potency against bacteria but low toxicity to human cells.[1][10] Human Embryonic Kidney (HEK-293) cells are commonly used for this purpose.
Procedure (Resazurin Assay):
-
Seed HEK-293 cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for 24-48 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm). Viable cells reduce resazurin to the fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity. The 50% cytotoxic concentration (CC50) can then be calculated.
Plausible Mechanism of Action: A Working Hypothesis
Based on extensive research on pyrazole derivatives, several mechanisms of action are plausible for this compound.[1][5] One of the most frequently cited targets is bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[1][5] Another potential mechanism is the disruption of the bacterial cell membrane integrity.[1][3][11]
Caption: Plausible mechanisms of action for pyrazole-based antibacterial agents.
Conclusion and Future Directions
The protocols and information presented in this guide provide a robust framework for the systematic evaluation of this compound as a novel antibacterial agent. The pyrazole scaffold holds significant promise, with numerous derivatives demonstrating potent activity against challenging, drug-resistant pathogens.[1][8][12] A thorough investigation following these guidelines will elucidate the compound's spectrum of activity, bactericidal properties, anti-biofilm potential, and safety profile. Positive outcomes from these in vitro studies would warrant progression to in vivo efficacy models and further medicinal chemistry efforts to optimize the lead compound.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ijrar.org [ijrar.org]
- 7. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(1H-pyrazol-3-yl)benzoic acid
Abstract
4-(1H-pyrazol-3-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a scaffold in various pharmacologically active agents.[1][2][3][4] Its rigid structure and hydrogen bonding capabilities make it a valuable component for designing inhibitors and modulators of biological targets. Accurate structural confirmation and purity assessment are critical for its application in drug discovery pipelines. This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of this compound, covering optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation of ¹H and ¹³C NMR data. The causality behind experimental choices and potential spectroscopic challenges, such as tautomerism, are discussed to provide researchers with a robust analytical framework.
Introduction: Structural and Analytical Context
The molecule this compound incorporates two key aromatic systems: a para-substituted benzoic acid moiety and a five-membered pyrazole ring. The electronic properties of these two rings mutually influence the chemical environment of each nucleus, resulting in a distinct NMR fingerprint. The carboxylic acid proton (-COOH) and the pyrazole amine proton (-NH) are labile, and their observation is highly dependent on the choice of solvent and sample conditions. Furthermore, pyrazole rings can undergo annular tautomerism, where the N-H proton can reside on either nitrogen atom. This phenomenon can lead to signal averaging or the presence of multiple species in solution, a critical consideration during spectral analysis.[5]
Molecular Structure and Atom Numbering:
For clarity in spectral assignment, the following numbering scheme will be used throughout this note:
(Note: This is a simplified 2D representation. The official IUPAC numbering may differ, but this scheme is designed for unambiguous NMR peak assignment.)
Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation.[6][7] This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the polar analyte, and its ability to form hydrogen bonds helps to slow down the exchange rate of the -COOH and -NH protons, often allowing for their observation as broad signals in the ¹H NMR spectrum.[8] In contrast, solvents like chloroform-d (CDCl₃) may not fully dissolve the compound and will not typically allow for the observation of these exchangeable protons.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it into a clean, dry vial.[9][10][11] A higher concentration is required for the less sensitive ¹³C nucleus to achieve an adequate signal-to-noise ratio in a reasonable time.
-
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.
-
Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution is required.[7]
-
Filtration (Critical Step): Draw the solution into a Pasteur pipette that has been tightly packed with a small plug of glass wool at its neck. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted peaks.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity.
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 101 MHz | Standard field strength for routine analysis. |
| Solvent | DMSO-d₆ | DMSO-d₆ | As justified in the sample preparation protocol. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to provide singlet peaks with NOE enhancement. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | 240 ppm (-10 to 230 ppm) | A wide spectral width ensures all signals, including the very downfield exchangeable protons and the carbonyl carbon, are captured. |
| Acquisition Time (AQ) | ~4 seconds | ~1.5 seconds | Balances resolution with experimental time. |
| Relaxation Delay (D1) | 2 seconds | 2 seconds | Allows for sufficient relaxation of nuclei between scans, crucial for accurate integration in ¹H NMR. |
| Number of Scans (NS) | 16-64 | 1024-4096 | ¹H requires fewer scans due to high natural abundance. ¹³C requires significantly more scans to achieve a good signal-to-noise ratio due to its low natural abundance (~1.1%). |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for analysis. |
Data Analysis and Spectral Interpretation
The following is a representative analysis based on established principles of NMR spectroscopy for heterocyclic and aromatic compounds.[12][13][14]
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
-
δ ~13.1 ppm (1H, very broad singlet, COOH): This signal, far downfield, is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.
-
δ ~13.0 ppm (1H, broad singlet, N-H): The pyrazole N-H proton also appears significantly downfield and is broadened by quadrupole effects from the adjacent nitrogen-14 nucleus and chemical exchange.[5]
-
δ ~8.05 ppm (2H, doublet, J ≈ 8.4 Hz, H-A): These are the two equivalent protons on the benzoic acid ring ortho to the carboxyl group (C2'-H, C6'-H). The carboxyl group is strongly electron-withdrawing, deshielding these adjacent protons and shifting them downfield. They appear as a doublet due to coupling with the H-B protons.[15]
-
δ ~7.90 ppm (2H, doublet, J ≈ 8.4 Hz, H-B): These are the two equivalent protons on the benzoic acid ring meta to the carboxyl group (C3'-H, C5'-H). They are coupled to the H-A protons, hence the doublet multiplicity. Their slightly upfield position relative to H-A is expected.
-
δ ~7.85 ppm (1H, doublet, J ≈ 2.4 Hz, H-E): This signal corresponds to the proton at the C5 position of the pyrazole ring. It is coupled to the H-D proton at the C4 position.
-
δ ~6.80 ppm (1H, doublet, J ≈ 2.4 Hz, H-D): This signal is assigned to the proton at the C4 position of the pyrazole ring, coupled to the H-E proton. Its upfield shift relative to the other aromatic protons is characteristic of this position in the pyrazole ring system.[16]
¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
-
δ ~167.0 ppm (C7, COOH): The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms, placing it far downfield.[17][18]
-
δ ~152.0 ppm (C3): This quaternary carbon of the pyrazole ring is attached to the benzoic acid ring and is deshielded by the adjacent nitrogen atoms.
-
δ ~138.0 ppm (C5): The C5 carbon of the pyrazole ring.
-
δ ~131.5 ppm (C4'): The quaternary carbon of the benzoic acid ring attached to the pyrazole substituent.
-
δ ~130.5 ppm (C1'): The quaternary carbon of the benzoic acid ring attached to the carboxyl group.
-
δ ~129.5 ppm (C3'/C5'): The two equivalent CH carbons of the benzoic acid ring (corresponding to H-B).
-
δ ~126.0 ppm (C2'/C6'): The two equivalent CH carbons of the benzoic acid ring (corresponding to H-A).
-
δ ~106.0 ppm (C4): The C4 carbon of the pyrazole ring, typically appearing the most upfield among the pyrazole carbons.
Summary of NMR Data
The following tables consolidate the assigned chemical shifts for this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~13.1 | br s | - | 1H | COOH |
| ~13.0 | br s | - | 1H | N-H |
| ~8.05 | d | 8.4 | 2H | H-A (C2', C6') |
| ~7.90 | d | 8.4 | 2H | H-B (C3', C5') |
| ~7.85 | d | 2.4 | 1H | H-E (C5) |
| ~6.80 | d | 2.4 | 1H | H-D (C4) |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | C7 (COOH) |
| ~152.0 | C3 |
| ~138.0 | C5 |
| ~131.5 | C4' |
| ~130.5 | C1' |
| ~129.5 | C3', C5' |
| ~126.0 | C2', C6' |
| ~106.0 | C4 |
Advanced Structural Confirmation
For unambiguous assignment, especially in novel derivatives, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., H-A to C2'/C6', H-D to C4, etc.).[5][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For example, the H-E proton (C5-H) should show a correlation to the quaternary C3 carbon, confirming their connectivity within the pyrazole ring. The H-A protons (C2'-H/C6'-H) should show correlations to the quaternary carbonyl carbon (C7) and the ipso-carbon C4'.[5][19]
Experimental and Analytical Workflow
The logical flow from sample acquisition to structural verification is illustrated below.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note details a comprehensive and reliable methodology for the NMR analysis of this compound. By following the prescribed protocols for sample preparation and data acquisition using DMSO-d₆ as a solvent, high-quality, interpretable ¹H and ¹³C NMR spectra can be consistently obtained. The provided spectral assignments and interpretation framework, which accounts for the electronic effects of the constituent rings and the behavior of exchangeable protons, serves as a definitive guide for researchers in drug discovery and chemical synthesis to verify the structure and purity of this important molecular scaffold.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 19. emerypharma.com [emerypharma.com]
Application Note: High-Purity Isolation of 4-(1H-Pyrazol-3-yl)benzoic Acid via Optimized Recrystallization
Abstract
4-(1H-Pyrazol-3-yl)benzoic acid is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of novel pharmaceutical agents and advanced materials.[1] The purity of this intermediate is paramount, as trace impurities can significantly compromise the yield, stereoselectivity, and biological activity of downstream products. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude state (typically ~95% purity) to >99% purity using a mixed-solvent recrystallization technique. We delve into the causal logic behind solvent selection, provide a detailed step-by-step methodology, and outline a self-validating system of analytical checks to confirm final product quality.
Physicochemical Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Highly soluble impurities, and those present in small quantities, remain in the cold solvent (the "mother liquor") and are subsequently removed by filtration.
An ideal recrystallization solvent for a given compound should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or no solvency for impurities, allowing for initial hot filtration.
-
Chemical inertness with the compound.
-
Volatility for easy removal from the purified crystals.[2]
The structural features of this compound—a polar carboxylic acid group, a hydrogen-bond-donating/accepting pyrazole ring, and an aromatic benzene ring—suggest that a moderately polar solvent system will be most effective.[3][4]
Caption: Principle of Purification by Recrystallization.
Characterization of Crude this compound
Before purification, it is essential to understand the properties of the starting material. Commercially available this compound often has a purity of around 95%.[5]
| Property | Value | Source |
| CAS Number | 208511-67-5 | [5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.19 g/mol | [5] |
| Typical Appearance | Off-white to light tan or pink solid | [6][7] |
| Expected Melting Point | A broad range below the literature value of a pure sample. The related isomer, 4-(1H-Pyrazol-1-yl)benzoic acid, melts at 269 °C.[7] |
Anticipated Impurities: The most common impurities arise from the synthetic route, which typically involves the condensation of a substituted acetophenone with a glyoxylate derivative, followed by cyclization with hydrazine.[1][8]
-
Unreacted Starting Materials: Such as 4-acetylbenzoic acid or hydrazine hydrate.
-
Regioisomers: Synthesis can sometimes yield the 4-(1H-pyrazol-5-yl)benzoic acid isomer.
-
Side-Reaction Products: Products from incomplete cyclization or polymerization.
-
Residual Solvents: Solvents used in the synthesis or initial workup.
Solvent System Selection and Rationale
A single perfect solvent is often difficult to find. A mixed-solvent system provides a powerful alternative, allowing for fine-tuning of the solvent's polarity.[9] For this compound, an ethanol/water system is highly effective.
Rationale:
-
Ethanol ("Good" Solvent): The compound is readily soluble in hot ethanol due to favorable interactions with the polar pyrazole and carboxylic acid moieties.
-
Water ("Anti-Solvent"): The compound is poorly soluble in water. Adding water to the ethanol solution decreases the overall polarity, reducing the compound's solubility and inducing crystallization upon cooling.[9]
Screening Protocol for Alternative Solvents: If the ethanol/water system proves suboptimal, the following screening test can identify other suitable candidates.
| Solvent / System | Test at Room Temp (20-25°C) | Test at Boiling Point | Rationale & Suitability |
| Methanol | Partially soluble | Soluble | A good candidate, similar to ethanol. May offer different selectivity against certain impurities.[10] |
| Isopropanol | Sparingly soluble | Soluble | Excellent choice. The lower room temperature solubility compared to ethanol may improve recovery yield. |
| Acetone | Soluble | Very Soluble | Likely too effective a solvent, leading to poor recovery unless paired with an anti-solvent like hexane.[3] |
| Ethyl Acetate | Sparingly soluble | Partially Soluble | May not be a strong enough solvent to fully dissolve the crude material, even when hot.[10] |
| Ethanol/Water | Sparingly soluble | Soluble | Recommended System . Offers a wide, controllable polarity range. |
| Acetone/Hexane | Soluble in acetone, insoluble in hexane | Soluble in hot acetone | A viable non-protic alternative. Add hexane as the anti-solvent.[3] |
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound (~95% purity)
-
Ethanol (reagent grade)
-
Deionized Water
-
Two 250 mL Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Whatman filter paper
-
Spatula and glass stirring rod
-
Drying oven or desiccator
Caption: Experimental Workflow for Recrystallization.
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring until the solvent is near boiling and all the solid has dissolved. Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid more effectively.
-
-
Addition of Anti-Solvent:
-
While maintaining the high temperature and stirring, add hot deionized water dropwise to the ethanol solution.
-
Continue adding water until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Causality: The addition of water, in which the compound is less soluble, lowers the overall solvating power of the mixture, bringing the solution to its saturation point.[2]
-
Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.
-
Place a fluted filter paper in a stemless glass funnel and place it on a second pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals or amorphous powder formed by rapid cooling.
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of Whatman filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystals with a small portion (2 x 10 mL) of a cold 50:50 ethanol/water mixture to rinse away the impurity-laden mother liquor. Causality: The wash solvent must be cold to minimize re-dissolving the purified product.
-
-
Drying:
-
Leave the crystals on the filter under vacuum for 10-15 minutes to air dry.
-
Transfer the crystalline cake to a watch glass and dry to a constant weight in a vacuum oven (50-60 °C) or in a desiccator.
-
Purity Validation and Characterization
A successful purification must be verified by analytical methods. The following tests provide a self-validating system to confirm the purity of the recrystallized product.
| Analysis Method | Crude Material (Expected Result) | Purified Material (Expected Result) |
| Appearance | Off-white to tan or pinkish powder | White to off-white, crystalline solid |
| Melting Point | Broad melting range, lower than pure | Sharp melting range (e.g., 2-3 °C), elevated compared to crude |
| Thin-Layer Chromatography (TLC) | A major spot with one or more minor impurity spots at different Rf values. | A single, distinct spot. No visible impurities. |
| Yield | N/A | Typically 75-90% (some loss is inherent to the process) |
TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 70:30:1 mixture of Ethyl Acetate:Hexane:Acetic Acid is a good starting point. The acetic acid helps to suppress the deprotonation of the carboxylic acid, reducing streaking.
Troubleshooting
-
Problem: Oiling Out: The compound separates as a liquid instead of a solid.
-
Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. Vigorous scratching of the inner wall of the flask with a glass rod at the liquid-air interface can help induce nucleation.
-
-
Problem: No Crystals Form: The solution remains clear even after cooling in ice.
-
Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Alternatively, add more of the anti-solvent (water). Seeding the solution with a tiny crystal from a previous batch can also initiate crystallization.
-
-
Problem: Very Low Recovery:
-
Cause: Too much solvent was used, the compound is too soluble in the cold solvent mixture, or crystals were not washed with a cold solvent.
-
Solution: Try to recover more product by partially evaporating the mother liquor and re-cooling. For future runs, use a more optimized solvent volume or a different solvent system where the compound has lower cold solubility.
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | 60875-16-3 [chemicalbook.com]
- 7. 16209-00-0 CAS MSDS (4-(1H-PYRAZOL-1-YL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. quora.com [quora.com]
- 11. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Use of 4-(1H-pyrazol-3-yl)benzoic Acid in Cancer Research
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile synthetic handles.[1][2] While numerous pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of cellular mechanisms, the parent molecule, 4-(1H-pyrazol-3-yl)benzoic acid, is best understood not as a potent cytotoxic agent itself, but as a crucial starting material for the synthesis of novel therapeutic candidates.[1][2][3] Its structure combines the pharmacologically significant pyrazole core with a benzoic acid moiety, providing a key attachment point for further chemical elaboration to enhance potency and target specificity.[2]
These application notes will guide researchers through the strategic use of this compound as a foundational scaffold in the discovery and preclinical evaluation of new anticancer agents. We will explore its derivatization to target key oncogenic signaling pathways, with a particular focus on the Epidermal Growth Factor Receptor (EGFR) pathway, and provide detailed protocols for the synthesis and biological characterization of a representative derivative.
Strategic Derivatization of this compound for Anticancer Activity
The carboxylic acid group of this compound is the primary site for chemical modification, most commonly through the formation of amide or ester linkages.[4] This allows for the introduction of diverse chemical functionalities designed to interact with specific amino acid residues within the active site of a target protein, such as a kinase. The rationale behind such derivatization is to enhance the binding affinity and selectivity of the compound, thereby increasing its potency and reducing off-target effects.
A common strategy in cancer drug discovery is to target protein kinases, which are frequently dysregulated in cancer cells.[5] Pyrazole-containing compounds have been successfully developed as kinase inhibitors.[5][6] For instance, derivatives can be designed to occupy the ATP-binding pocket of kinases like EGFR, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[7][8]
Synthetic Protocol: Amide Coupling to Generate a Hypothetical Kinase Inhibitor
The following protocol describes a general method for the synthesis of an amide derivative of this compound, a common step in creating libraries of potential anticancer compounds.
Objective: To synthesize N-(3-ethynylphenyl)-4-(1H-pyrazol-3-yl)benzamide, a hypothetical inhibitor designed to interact with the hinge region of a kinase active site.
Materials:
-
This compound
-
3-Ethynylaniline
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-ethynylaniline (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(3-ethynylphenyl)-4-(1H-pyrazol-3-yl)benzamide.
Biological Evaluation of Novel Derivatives
Once synthesized, novel derivatives of this compound must be rigorously evaluated for their anticancer activity. This typically involves a tiered approach, starting with in vitro assays to determine cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies.
Quantitative Data Summary
The following table presents hypothetical data for a series of N-substituted derivatives of this compound, illustrating a typical structure-activity relationship (SAR) study. The data is modeled after published results for similar heterocyclic compounds.[1][9]
| Compound ID | R-Group (Substitution on Amide Nitrogen) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| PBA-001 | Phenyl | > 50 | > 50 |
| PBA-002 | 3-Ethynylphenyl | 5.2 | 7.8 |
| PBA-003 | 3-Chlorophenyl | 10.5 | 15.2 |
| PBA-004 | 4-Methoxyphenyl | 25.1 | 30.7 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrazole-based inhibitors exert their anticancer effects by targeting the EGFR signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell growth, proliferation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of this pathway.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the anticancer properties of a novel compound derived from this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of EGFR Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can confirm if the test compound inhibits the phosphorylation of key proteins in a signaling pathway.
Materials:
-
Cancer cell line (e.g., A549, which has high EGFR expression)
-
6-well plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for EGFR and ERK with increasing compound concentration indicates pathway inhibition.
Caption: General experimental workflow for the synthesis and evaluation of a novel anticancer agent.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel anticancer agents. Through strategic chemical modification, particularly at the benzoic acid moiety, it is possible to generate derivatives with potent and selective activity against various cancer-related targets, including protein kinases like EGFR. The protocols outlined in these notes provide a foundational framework for the synthesis and in vitro characterization of such compounds, enabling researchers to effectively utilize this compound in the ongoing search for more effective cancer therapies.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 4. publishatcj.com [publishatcj.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
"method for analyzing 4-(1H-pyrazol-3-yl)benzoic acid in biological samples"
An Application Note and Protocol for the Quantitative Analysis of 4-(1H-pyrazol-3-yl)benzoic acid in Biological Samples
Abstract
This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, primarily human plasma. The methodology is centered around a robust sample preparation technique using Solid-Phase Extraction (SPE) followed by sensitive and selective analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology. All procedures are developed in accordance with major regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry"[1] and the principles outlined in the ICH M10 guideline[2].
Introduction: The Rationale for a Validated Bioanalytical Method
This compound is a heterocyclic compound incorporating both a pyrazole ring and a benzoic acid moiety. This structural motif is a key building block in medicinal chemistry, serving as an intermediate in the synthesis of novel therapeutic agents with potential anti-inflammatory, analgesic, and potent antibacterial properties[3][4][5]. Given its role in the development of new chemical entities, the ability to accurately measure its concentration in biological fluids is paramount for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates.
Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to any drug development program.[6] They inform dosing regimens, establish safety margins, and are critical for regulatory submissions. The reliability of these studies hinges entirely on the quality of the bioanalytical data. Therefore, a fully validated, robust, and reproducible analytical method is not merely a technical requirement but the foundation of a successful preclinical or clinical investigation. This guide details such a method, explaining not just the "how" but the "why" behind each step.
Analyte Characteristics and Methodological Considerations
A successful bioanalytical method begins with an understanding of the analyte's physicochemical properties.
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.19 g/mol [7]
-
Key Functional Groups: Carboxylic acid, Pyrazole ring.
-
Predicted Physicochemical Properties: The presence of the carboxylic acid group (pKa ~4-5) means the molecule will be ionized (negatively charged) at physiological pH (~7.4). The pyrazole ring contains basic nitrogen atoms. This amphoteric nature, combined with a predicted LogP indicating moderate polarity, dictates the strategy for extraction and chromatography.
The primary challenge in bioanalysis is detecting and quantifying a low-concentration analyte within a highly complex matrix like plasma, which is abundant in proteins, lipids, salts, and endogenous metabolites.[8] These interferences can mask the analyte signal or cause ion suppression/enhancement in the mass spectrometer, compromising data accuracy.[9] Our strategy, therefore, prioritizes a sample cleanup technique that provides the highest possible selectivity: Solid-Phase Extraction (SPE).
Overall Analytical Workflow
The entire process, from sample receipt to final concentration determination, can be visualized as a multi-stage workflow. Each stage is optimized to ensure maximum recovery, minimize variability, and maintain sample integrity.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 7. chemuniverse.com [chemuniverse.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: A Detailed Guide to the Synthetic Routes for Functionalized 4-(1H-Pyrazol-3-yl)benzoic Acids
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, demonstrating a wide range of therapeutic activities including anti-inflammatory, anticancer, and antiviral effects. The 4-(1H-pyrazol-3-yl)benzoic acid framework, in particular, offers a strategic combination of a modifiable heterocyclic core and a carboxylic acid handle, the latter often serving as a key anchoring point to protein receptors or as a precursor for further derivatization. This guide provides a comprehensive overview of robust and versatile synthetic strategies to access this valuable molecular architecture, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Retrosynthetic Analysis: A Strategic Approach to Synthesis
A logical retrosynthetic analysis provides a clear roadmap for the synthesis of functionalized this compound derivatives. The primary disconnections focus on the formation of the pyrazole ring and the introduction of desired functional groups (R¹, R², R³).
Caption: Retrosynthetic analysis of the target molecule.
Our forward synthesis strategy will first focus on constructing the core pyrazole-benzoic acid scaffold. We will then detail methods for its selective functionalization at various positions. To manage the reactivity of the carboxylic acid group during certain transformations, it will be protected as a methyl ester and deprotected in the final step.
Part I: Synthesis of the Core Intermediate: Methyl 4-(1H-Pyrazol-3-yl)benzoate
The most direct and efficient route to the core structure begins with commercially available 4-acetylbenzoic acid. The synthesis involves three key steps: esterification of the carboxylic acid, formation of an enaminone intermediate, and subsequent cyclization with hydrazine to form the pyrazole ring.
Experimental Protocols
Step 1: Esterification of 4-Acetylbenzoic Acid
-
Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in subsequent steps and to improve solubility in organic solvents. Acid-catalyzed Fischer esterification is a classic and reliable method for this transformation.[1]
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-acetylbenzoic acid (10.0 g, 60.9 mmol) and methanol (120 mL).
-
While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a white solid.
-
-
Expected Yield: 90-95%.
Step 2: Synthesis of Methyl 4-[3-(dimethylamino)acryloyl]benzoate
-
Rationale: This step forms a key 1,3-dicarbonyl equivalent, an enaminone, which is primed for cyclization with hydrazine. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both the reagent and solvent, providing a one-carbon unit and the dimethylamino group.
-
Procedure:
-
In a 100 mL round-bottom flask, combine methyl 4-acetylbenzoate (9.0 g, 50.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 25 mL).
-
Attach a reflux condenser and heat the mixture at 120 °C for 6 hours.
-
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.
-
The crude product can be used directly in the next step without further purification.
-
Step 3: Cyclization to Methyl 4-(1H-Pyrazol-3-yl)benzoate
-
Rationale: This is the key ring-forming step. Hydrazine hydrate acts as the dinucleophile, reacting with the enaminone intermediate to form the stable aromatic pyrazole ring.[2]
-
Procedure:
-
Dissolve the crude methyl 4-[3-(dimethylamino)acryloyl]benzoate from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine monohydrate (2.8 mL, 55.6 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 24 hours. Monitor the reaction progress by TLC.[2]
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
-
-
Expected Yield: 85-95% over two steps.
Characterization Data: Methyl 4-(1H-Pyrazol-3-yl)benzoate
The structure of the synthesized intermediate should be confirmed by spectroscopic methods.
| Data Type | Values |
| Appearance | Orange to white solid[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 166.9, 136.9, 131.8, 130.1, 129.4, 125.5, 103.4, 52.1[2] |
| Mass Spec (EIMS) | m/z: 202 [M]⁺[2] |
Part II: Functionalization of the Pyrazole-Benzoic Acid Scaffold
With the core intermediate in hand, various functional groups can be introduced. The following protocols detail key transformations at the C4 and N1 positions of the pyrazole ring.
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Protocol 1: C4-Formylation via Vilsmeier-Haack Reaction
-
Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at this position, which can then serve as a handle for further modifications like reductive amination or oxidation.[3][4] The Vilsmeier reagent (a chloromethyleniminium salt) is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4]
-
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, cool DMF (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of Methyl 4-(1H-pyrazol-3-yl)benzoate (1.0 equivalent) in DMF (5 mL) dropwise to the reagent.
-
Allow the mixture to warm to room temperature, then heat to 70-80 °C for 5-6 hours.[5]
-
Cool the reaction mixture in an ice bath and carefully pour it onto 100 g of crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is ~8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Expected Yield: 80-90%.
Protocol 2: C4-Halogenation
-
Rationale: Introduction of a halogen, typically bromine, at the C4 position provides a crucial handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.
-
Procedure:
-
Dissolve Methyl 4-(1H-pyrazol-3-yl)benzoate (1.0 equivalent) in acetonitrile (MeCN) or dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: N1-Alkylation
-
Rationale: Alkylation of the pyrazole N1-nitrogen is a common strategy to modulate the compound's physicochemical properties and biological activity. The pyrazole NH is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl halide electrophile.[2]
-
Procedure:
-
To a solution of Methyl 4-(1H-pyrazol-3-yl)benzoate (1.0 equivalent) in DMF (0.2 M), add potassium carbonate (K₂CO₃, 3.0 equivalents).
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.5 equivalents).
-
Stir the mixture at room temperature for 1-4 hours (or heat gently to 50-60 °C if the reaction is sluggish).[2]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (10 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Note on Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. The product distribution is influenced by steric and electronic factors.[6]
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that allows for the arylation or heteroarylation of the C4-brominated intermediate. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[7][8]
-
Procedure:
-
In a reaction vessel, combine the methyl 4-(4-bromo-1H-pyrazol-3-yl)benzoate (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Heat the reaction mixture to 90-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Functionalization | Reagents & Conditions | Typical Yield | Reference |
| C4-Formylation | POCl₃, DMF, 70-80 °C, 5-6 h | 80-90% | [5] |
| C4-Bromination | NBS, MeCN, rt, 2-4 h | 75-85% | N/A |
| N1-Methylation | CH₃I, K₂CO₃, DMF, rt, 1 h | ~96% | [2] |
| C4-Phenylation | PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 60-85% | [8] |
Part III: Final Deprotection: Hydrolysis of the Methyl Ester
-
Rationale: The final step in the synthesis of the target carboxylic acids is the hydrolysis of the methyl ester protecting group. Saponification using a base like sodium hydroxide or lithium hydroxide is an effective and generally irreversible method.[9]
-
Procedure:
-
Dissolve the functionalized methyl ester intermediate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 equivalents, e.g., 1 M solution).
-
Stir the mixture at room temperature or heat to 40-50 °C for 1-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Expected Yield: >90%.
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile platform for the creation of a diverse library of functionalized 4-(1H-pyrazol-3-yl)benzoic acids. By employing a strategy of core synthesis followed by targeted functionalization, researchers can efficiently access novel analogs for evaluation in drug discovery programs. The detailed protocols, grounded in established chemical principles and supported by characterization data, are designed to be readily implemented in a standard organic synthesis laboratory. The strategic application of protection/deprotection steps and modern cross-coupling technologies like the Suzuki-Miyaura reaction ensures broad substrate scope and high synthetic efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Deciphering the Molecular Language of Biological Activity
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery and medicinal chemistry. The fundamental principle is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effect, we can deduce which chemical features are vital for its desired activity and which are detrimental. This iterative process of design, synthesis, and testing allows for the rational optimization of lead compounds into potent, selective, and safe drug candidates.[1][2]
This guide provides an in-depth exploration of key computational and experimental techniques employed in SAR studies. It is designed not as a rigid template, but as a dynamic resource for scientists seeking to understand and apply these powerful methods to accelerate their research. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
I. Quantitative Structure-Activity Relationship (QSAR) Modeling: From Structure to Prediction
QSAR represents a pivotal computational approach in SAR, aiming to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities.[3] These models, once validated, can predict the activity of novel or untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly screening.[3][4]
The core tenet of QSAR is that variations in the biological activity within a series of compounds can be explained by differences in their molecular descriptors.[5]
The Logic of QSAR: Causality and Experimental Design
The power of a QSAR model lies in its predictive ability, which is fundamentally dependent on the quality and diversity of the input data. A robust QSAR study is not merely a statistical exercise but a carefully designed experiment.
-
Data Curation is Paramount: The initial dataset must be of high quality and representative of the chemical space of interest.[3] This involves compiling compounds with accurately measured biological activities (e.g., IC50 or EC50 values) and ensuring structural correctness.
-
Descriptor Selection Dictates Insight: Molecular descriptors are numerical representations of a molecule's properties.[5][6][7] They can range from simple counts (e.g., molecular weight, number of hydrogen bond donors) to complex 3D properties (e.g., molecular shape, electronic properties).[5][7][8] The choice of descriptors is critical as it determines the aspects of the molecule that the model will "see." Including too many irrelevant descriptors can lead to overfitting and poor predictive power.[7]
-
Model Validation Ensures Trustworthiness: A QSAR model's true worth is its ability to predict the activity of new compounds. Rigorous validation is therefore non-negotiable. This involves both internal validation (e.g., cross-validation) and, most importantly, external validation using a test set of compounds that were not used in model development.[9][10][11][12]
QSAR Modeling Workflow Diagram
Caption: A typical workflow for developing and validating a predictive QSAR model.
Protocol: Building a Predictive 2D-QSAR Model
This protocol outlines the steps for creating a 2D-QSAR model, a common starting point in many drug discovery projects.
Objective: To develop a statistically robust model that predicts the biological activity of a set of compounds based on their 2D structural descriptors.
Software/Tools:
-
A cheminformatics platform (e.g., MOE, Schrödinger Suite, RDKit/Python, Knime).
-
Statistical software or libraries (e.g., R, Scikit-learn).
Methodology:
-
Data Preparation:
-
Step 1.1: Compile a dataset of at least 30-50 structurally diverse compounds with a consistent and reliable biological activity endpoint (e.g., IC50 values converted to pIC50).
-
Step 1.2: Curate the chemical structures. Standardize representations (e.g., handle tautomers and protonation states) and remove any duplicates or compounds with ambiguous activity data.
-
Step 1.3: Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). Ensure that the test set is representative of the structural diversity and activity range of the full dataset.[11]
-
-
Descriptor Calculation and Selection:
-
Step 2.1: For all compounds in both the training and test sets, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic).[6][8]
-
Step 2.2: Pre-process the descriptors. Remove constant or near-constant value descriptors. Check for and remove highly correlated descriptors (e.g., |r| > 0.9) to reduce redundancy.
-
Step 2.3: Use a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) on the training set to identify a small subset of descriptors that are most relevant to the biological activity.
-
-
Model Generation and Internal Validation:
-
Step 3.1: Using the selected descriptors for the training set, build a regression model using a method like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm (e.g., Support Vector Machine, Random Forest).[3]
-
Step 3.2: Assess the statistical quality of the model on the training set using parameters like the coefficient of determination (R²).
-
Step 3.3: Perform internal validation using techniques like Leave-One-Out Cross-Validation (LOO-CV) to obtain the cross-validated R² (q²). A high q² (e.g., > 0.5) indicates the model's robustness and low risk of overfitting.
-
-
External Validation and Applicability Domain:
-
Step 4.1: Use the generated model to predict the activity of the compounds in the external test set.
-
Step 4.2: Calculate the predictive R² (R²_pred) between the predicted and observed activities for the test set. A high R²_pred (e.g., > 0.6) is a strong indicator of the model's real-world predictive power.
-
Step 4.3: Define the Applicability Domain (AD) of the model.[10] This is the chemical space in which the model's predictions are reliable, typically defined by the range of descriptor values in the training set. Predictions for compounds falling outside the AD should be treated with caution.
-
| Validation Parameter | Description | Acceptable Value |
| R² (Training Set) | Goodness-of-fit for the training data. | > 0.6 |
| q² (Cross-Validation) | Internal predictive ability. | > 0.5 |
| R²_pred (Test Set) | External predictive ability. | > 0.6 |
Table 1: Key statistical parameters for QSAR model validation.
II. 3D-QSAR: Mapping the Interaction Fields
While 2D-QSAR considers properties of the molecule as a whole, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more granular, three-dimensional perspective. These techniques are invaluable for understanding how the shape and electronic properties of a ligand influence its interaction with a biological target.
The Logic of 3D-QSAR: Aligning for Insight
The central hypothesis of 3D-QSAR is that differences in biological activity are correlated with variations in the 3D molecular interaction fields (e.g., steric and electrostatic) surrounding a set of aligned molecules.
-
Molecular Alignment is the Critical Step: The most crucial and challenging aspect of 3D-QSAR is the alignment of the molecules in the dataset. A meaningful alignment ensures that the variations in the calculated fields correspond to true structural differences relevant to binding. Alignment can be based on a common scaffold, a pharmacophore, or by docking into a receptor active site if the structure is known.
-
Probing the Molecular Fields: In CoMFA, a probe atom is systematically moved across a 3D grid surrounding the aligned molecules, calculating steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each point. CoMSIA uses a similar approach but calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more nuanced view of the interactions.
-
Visualizing the SAR: The output of a 3D-QSAR analysis is often visualized as 3D contour maps. These maps highlight regions in space where specific properties are favorable or unfavorable for activity, providing direct, intuitive guidance for medicinal chemists to design more potent compounds.
Protocol: 3D-QSAR Study using CoMFA/CoMSIA
Objective: To generate a 3D-QSAR model and interpret the resulting contour maps to guide lead optimization.
Software/Tools:
-
Specialized molecular modeling software with 3D-QSAR capabilities (e.g., Sybyl-X, MOE).
Methodology:
-
Dataset Preparation and Alignment:
-
Step 1.1: Compile a dataset of compounds with known activities, similar to a 2D-QSAR study.
-
Step 1.2: Generate low-energy 3D conformations for each molecule.
-
Step 1.3: Align all molecules based on a chosen strategy. If a common scaffold exists, use rigid alignment. If ligands are flexible, consider pharmacophore-based or docking-based alignment. This step requires careful chemical intuition.
-
-
CoMFA/CoMSIA Field Calculation:
-
Step 2.1: Place the aligned molecules within a 3D grid box.
-
Step 2.2: For CoMFA, calculate the steric and electrostatic fields at each grid point using a defined probe atom (e.g., sp³ carbon with a +1 charge).
-
Step 2.3: For CoMSIA, calculate the similarity indices for all five fields (steric, electrostatic, hydrophobic, H-bond donor, H-bond acceptor).
-
-
PLS Analysis and Model Validation:
-
Step 3.1: Use Partial Least Squares (PLS) regression to build a model correlating the field values (independent variables) with the biological activities (dependent variable). PLS is used to handle the large number of highly correlated field variables.
-
Step 3.2: Perform cross-validation (e.g., Leave-One-Out) to determine the optimal number of components and calculate q².
-
Step 3.3: If a test set was defined, validate the model externally by predicting the activities of the test set compounds and calculating R²_pred.
-
-
Contour Map Interpretation:
-
Step 4.1: Generate and visualize the 3D contour maps from the PLS model.
-
Step 4.2: Analyze the maps to understand the SAR. For example:
-
Steric Maps: Green contours may indicate regions where bulky groups enhance activity, while yellow contours may show where they cause steric clashes.
-
Electrostatic Maps: Blue contours might highlight areas where positive charge is favorable, while red contours indicate where negative charge is preferred.
-
-
Step 4.3: Use these insights to propose specific structural modifications to a lead compound to improve its activity.
-
III. Advanced Ligand-Based Design: Pharmacophore Modeling and Scaffold Hopping
Beyond traditional QSAR, other ligand-based methods provide powerful strategies for hit identification and lead optimization, especially when the target structure is unknown.
A. Pharmacophore Modeling: Identifying the Essential Features for Activity
A pharmacophore is the 3D arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore modeling is used to build a 3D query that can be used to screen large compound databases to find novel, structurally diverse molecules with the potential for the same biological activity.
Pharmacophore Modeling Workflow Diagram
Caption: Workflow for ligand-based pharmacophore model generation and virtual screening.
B. Scaffold Hopping: Discovering Novel Chemical Space
Scaffold hopping is a medicinal chemistry strategy aimed at identifying compounds with novel core structures (scaffolds) while retaining the same biological activity as a known active compound. This is particularly useful for escaping patent-protected chemical space, improving ADMET properties, or finding more synthetically accessible analogs. Computational scaffold hopping often utilizes pharmacophore models or shape-based similarity searches to find molecules that present the key interaction features in a similar 3D orientation but are built on a different chemical framework.
IV. Experimental Validation: In Vitro Assays for SAR
Computational models are powerful tools for generating hypotheses, but they must be validated through experimental testing. In vitro assays are the workhorse of SAR studies, providing the crucial biological data needed to build models and confirm predictions. An enzyme inhibition assay is a classic example used to determine a compound's potency.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common method for determining the IC50 value of a compound against a protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Objective: To quantify the inhibitory potency (IC50) of test compounds against a specific kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into close proximity with an allophycocyanin (APC)-labeled streptavidin that binds to a biotin tag on the substrate. When excited, the europium donor transfers energy to the APC acceptor, generating a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human kinase (e.g., p38α MAP kinase).[5]
-
Biotinylated substrate peptide.[5]
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5][9]
-
Test compounds dissolved in DMSO.
-
Europium-labeled anti-phospho-substrate antibody.[5]
-
Streptavidin-Allophycocyanin (SA-APC).[5]
-
Quench/Detection Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA).[5]
-
384-well assay plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Plating:
-
Step 1.1: Perform serial dilutions of the test compounds in DMSO. Then, dilute them in Assay Buffer to the desired final concentrations.
-
Step 1.2: Add 2 µL of the diluted test compound solutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
-
Enzyme/Substrate Addition:
-
Step 2.1: Prepare a solution containing the kinase and the biotinylated substrate peptide in Assay Buffer.
-
Step 2.2: Add 4 µL of this solution to each well.
-
Step 2.3: Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[5]
-
-
Reaction Initiation and Incubation:
-
Step 3.1: Prepare an ATP solution in Assay Buffer at a concentration close to its Km value for the enzyme.
-
Step 3.2: Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Step 3.3: Incubate for 60 minutes at room temperature.[5]
-
-
Reaction Termination and Signal Development:
-
Step 4.1: Prepare a detection mixture containing the Europium-labeled antibody and SA-APC in the Quench Buffer. The EDTA in the buffer will chelate Mg²⁺ and stop the kinase reaction.[9]
-
Step 4.2: Add 5 µL of the detection mixture to each well.
-
Step 4.3: Incubate for 60 minutes at room temperature in the dark to allow for signal development.[5]
-
-
Data Acquisition and Analysis:
-
Step 5.1: Read the plate on a TR-FRET reader, with excitation at ~320 nm and measuring emission at ~620 nm (Europium) and ~665 nm (APC).[5]
-
Step 5.2: Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Step 5.3: Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Step 5.4: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.[5][10]
-
V. Conclusion: An Integrated Approach to Drug Discovery
The most successful drug discovery programs integrate computational and experimental SAR strategies. Computational models can screen vast chemical spaces and generate testable hypotheses, while in vitro assays provide the essential data to validate and refine these models. This synergistic cycle of prediction and experimentation accelerates the journey from an initial hit to an optimized lead compound, ultimately increasing the efficiency and success rate of the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. blog.biobide.com [blog.biobide.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Foundation of Drug Discovery
In the intricate world of drug design, the concept of a molecular scaffold provides the foundational blueprint for creating novel therapeutics. A scaffold is the core structural framework of a molecule, which can be systematically decorated with various functional groups to modulate its biological activity.[1] This architectural approach allows medicinal chemists to efficiently explore chemical space, optimize pharmacokinetic properties, and develop potent and selective drug candidates. The strategic use of scaffolds is not merely a synthetic convenience; it is a guiding principle that accelerates the journey from a preliminary "hit" to a viable clinical candidate. This guide will delve into the diverse applications of scaffolds in drug design, providing both the theoretical underpinnings and practical protocols for their effective implementation.
Classification of Molecular Scaffolds
The selection of an appropriate scaffold is a critical decision in the early stages of a drug discovery project. Scaffolds can be broadly categorized based on their origin and application, each with its own set of advantages and strategic implications.
-
Privileged Scaffolds: These are molecular frameworks that have been observed to bind to multiple biological targets with high affinity.[2] The benzodiazepine scaffold, for instance, is a well-known privileged structure found in a variety of drugs targeting different receptors. The utility of privileged scaffolds lies in their proven "drug-like" properties, offering a higher probability of success in identifying novel bioactive compounds.
-
Fragment-Based Scaffolds: In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[3] These fragments, once identified and their binding mode confirmed, serve as the initial scaffolds for building more potent ligands through strategies like fragment growing, linking, or merging.[3] This approach allows for a more efficient exploration of the chemical space around a binding site.[3]
-
De Novo Designed Scaffolds: These are novel molecular scaffolds computationally generated to fit the specific topology and chemical environment of a target's binding site.[4] This approach is not constrained by existing chemical libraries and has the potential to yield truly innovative chemical entities with tailored properties.[4]
Figure 1: Classification of molecular scaffolds used in drug design.
Scaffold Hopping: A Strategy for Innovation and Optimization
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a structurally different one while aiming to maintain or improve its biological activity.[1][5] This technique is invaluable for several reasons, including escaping existing patent claims, improving pharmacokinetic properties, and discovering novel chemical series.[5]
Conceptual Workflow for Computational Scaffold Hopping
Computational methods are indispensable for modern scaffold hopping, enabling the rapid in silico screening of vast chemical libraries to identify promising new scaffolds.[6] The following protocol outlines a conceptual workflow for a computational scaffold hopping experiment.
Figure 2: A conceptual workflow for computational scaffold hopping.
Protocol: In Silico Scaffold Hopping
Objective: To identify novel scaffolds that can replace the core of a known active compound while preserving its key binding interactions.
Materials:
-
A known active compound with its 3D structure.
-
The 3D structure of the biological target (if available for structure-based methods).
-
Access to computational chemistry software (e.g., Schrödinger Maestro, MOE, OpenEye).
-
Access to chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[3][7]
Methodology:
-
Preparation of the Query:
-
Define the core scaffold of the known active compound that is to be replaced.
-
Identify the key R-groups and their attachment points to the scaffold. These R-groups are responsible for crucial interactions with the target and should be preserved.
-
-
Pharmacophore Model Generation (Ligand-Based Approach):
-
If the target structure is unknown, generate a 3D pharmacophore model based on the known active compound. This model represents the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.[8]
-
-
Database Searching:
-
Use the defined R-group attachment points or the generated pharmacophore model to search large chemical databases for new scaffolds that can accommodate the R-groups in a similar spatial orientation.[7] Software like BioSolveIT's ReCore or CCDC's scaffold hopping tools can be utilized for this purpose.[9]
-
-
Structure-Based Screening (if target structure is available):
-
Align the identified new scaffolds with the R-groups into the binding site of the target protein.
-
Perform molecular docking simulations to predict the binding mode and affinity of the new compounds.[10]
-
Score the docked poses based on factors like binding energy, interaction with key residues, and overall fit within the binding pocket.[10]
-
-
Filtering and Prioritization:
-
Filter the results based on various criteria, including:
-
Shape and Chemical Similarity: Tools like ROCS (Rapid Overlay of Chemical Structures) can be used to assess shape similarity.[11]
-
Predicted Potency: Based on docking scores or other scoring functions.
-
Physicochemical Properties: Evaluate drug-likeness (e.g., Lipinski's Rule of Five), solubility, and metabolic stability.
-
Synthetic Accessibility: Prioritize scaffolds that are synthetically feasible.
-
-
-
Hit Selection and Experimental Validation:
-
Select a diverse set of the most promising candidates for chemical synthesis.
-
Synthesize the selected compounds and evaluate their biological activity in relevant in vitro assays.
-
Fragment-Based Drug Discovery (FBDD): Building from the Ground Up
FBDD is a powerful strategy for identifying novel lead compounds by starting with small, low-molecular-weight fragments.[12] These fragments typically have weak binding affinities, but their interactions with the target provide high-quality starting points for optimization.[12]
Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein.
Materials:
-
Purified target protein.
-
A diverse library of chemical fragments.
-
SPR instrument and sensor chips (e.g., Biacore).
-
Running buffer and regeneration solution.
Methodology:
-
Protein Immobilization:
-
Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
-
Fragment Library Preparation:
-
Prepare solutions of individual fragments or cocktails of fragments in the running buffer.
-
-
SPR Screening:
-
Inject the fragment solutions over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the binding of the fragments to the immobilized protein.
-
-
Hit Identification:
-
Identify fragments that produce a significant and reproducible SPR response as primary "hits."
-
-
Hit Validation and Characterization:
-
Validate the primary hits using a dose-response analysis to determine their binding affinity (KD).
-
Use orthogonal biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, to confirm the binding and determine the binding mode of the validated hits.[10]
-
-
Fragment-to-Lead Evolution:
-
Once a fragment hit with a confirmed binding mode is identified, medicinal chemistry efforts can be initiated to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target.[13]
-
Case Studies in Scaffold-Based Drug Design
The principles of scaffold-based design have been successfully applied to develop numerous marketed drugs. The following table provides a few examples, highlighting the impact of scaffold hopping on improving drug properties.
| Original Compound/Scaffold | Scaffold-Hopped Drug | Target | Key Improvement(s) | Reference |
| Azaindole Scaffold | GSK650394 | CaMKK2 | Improved potency (single-digit nanomolar IC50). | [5] |
| Imidazo[1,2-a]pyridine-3-carboxamide | 2-(Quinolin-4-yloxy)acetamides | Mycobacterium tuberculosis | Potent activity against drug-resistant strains (MIC ≤ 0.02 μM) and improved aqueous solubility. | [14] |
| Phenyl(piperidin-4-yl)methanone | Various | Multiple | Metabolically stable and serves as a bioisostere of the piperazine ring. | [15] |
| Telacebec | Pyrazolo[1,5-a]pyridine (TB47) | Mycobacterium tuberculosis | Promising activity against M. tuberculosis. | [14] |
Conclusion: The Future of Drug Design is Built on Scaffolds
The use of molecular scaffolds is a cornerstone of modern drug discovery, providing a rational and efficient framework for the design and optimization of novel therapeutics. From leveraging the proven utility of privileged scaffolds to the innovative potential of de novo design, these core structures guide the exploration of chemical space. Techniques like scaffold hopping and fragment-based drug discovery, empowered by sophisticated computational tools, continue to push the boundaries of what is possible in medicinal chemistry. As our understanding of molecular recognition and our ability to predict and manipulate it improves, the strategic use of scaffolds will undoubtedly play an even more critical role in the development of the next generation of medicines.
References
- 1. biosolveit.de [biosolveit.de]
- 2. Scaffold hopping with molecular field points: identification of a cholecystokinin-2 (CCK2) receptor pharmacophore and its use in the design of a prototypical series of pyrrole- and imidazole-based CCK2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Scaffold hopping for selectivity – openlabnotebooks.org [openlabnotebooks.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. In silico work flow for scaffold hopping in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Scaffold Hopping via Holistic Molecular Representation | Springer Nature Experiments [experiments.springernature.com]
- 14. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1H-Pyrazol-3-yl)benzoic Acid
Welcome to the technical support guide for 4-(1H-pyrazol-3-yl)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Troubleshooting Common Purification Problems
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My post-reaction crude material shows multiple spots on TLC and low purity by NMR/HPLC. What are the likely impurities and how can I remove them?
A1: Low purity after synthesis is a common issue. The impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on your synthetic route, common starting materials like 4-acetylbenzoic acid or 4-hydrazinobenzoic acid may persist. These are generally more polar and can often be removed by a well-executed recrystallization or an acid-base extraction workflow.
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to various impurities. Many pyrazole syntheses are susceptible to forming regioisomers (e.g., 4-(1H-pyrazol-5-yl)benzoic acid), which can have very similar polarities to the desired product.
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or inorganic salts can also contaminate your product.
Troubleshooting Strategy:
-
Initial Diagnosis: Run a TLC plate co-spotting your crude material against the starting materials. This will confirm if they are present. A typical eluent system for this analysis is 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexane.
-
For Starting Material Contamination: An acid-base extraction is highly effective. The carboxylic acid moiety allows the desired product to be selectively extracted into a basic aqueous phase, leaving neutral or less acidic impurities behind. See Protocol 2 for a detailed methodology.
-
For Regioisomers and Byproducts: These are often the most challenging impurities.
-
Recrystallization: Carefully chosen solvent systems can sometimes resolve isomers. Experiment with solvent pairs like ethanol/water or isopropanol/heptane. The principle relies on slight differences in the crystal lattice energy and solubility.
-
Flash Chromatography: This is the most powerful method for separating closely related isomers. Due to the acidic nature of the target compound, standard silica gel can cause significant peak tailing. To mitigate this, add 0.5-1% acetic acid to your mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to a much cleaner separation. A gradient elution from ethyl acetate to ethyl acetate/methanol is often effective.
-
Q2: I attempted to recrystallize my product, but it oiled out and will not solidify. What should I do?
A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This entraps impurities and defeats the purpose of recrystallization.
Causality and Solution:
-
Cause 1: Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound (or the melting point of the impure mixture).
-
Solution 1: Select a solvent or solvent system with a lower boiling point. For instance, if you are using pure ethanol, consider a mixture of ethanol and water, which has a lower boiling point and can modulate solubility.
-
Cause 2: Supersaturation: The solution is too concentrated, or the cooling process is too rapid.
-
Solution 2:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.
-
Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation[1][2].
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous pure batch to induce crystallization.
-
Q3: My yield after purification is consistently low. Where am I losing my product?
A3: Significant product loss can occur at several stages. A systematic review of your process is key.
Common Loss Points:
-
During Recrystallization:
-
Using too much solvent: The most common error. The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent means more of your product will remain dissolved even after cooling. Always use the minimum amount of hot solvent necessary for complete dissolution[2].
-
Filtering while the solution is too cold: If the solution cools during a hot gravity filtration step (intended to remove insoluble impurities), your product will prematurely crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated[3].
-
-
During Acid-Base Extraction:
-
Incomplete Precipitation: After re-acidifying the basic aqueous solution, ensure the pH is low enough (typically pH 3-4) for complete precipitation. Check the pH with litmus paper or a pH meter.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your product. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
-
-
General Losses: Multiple transfer steps between flasks and filter funnels will always result in some material loss. Minimize transfers where possible.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as it depends on the specific impurities present. However, a good starting point is an ethanol/water mixture. The compound is typically soluble in hot ethanol and less soluble in water. You can dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of hot ethanol to clarify the solution before allowing it to cool slowly. This method provides fine control over the polarity and solvating power of the system.
Q2: Can I use acid-base extraction for purification?
A2: Absolutely. This is a highly recommended technique, especially for removing neutral or basic impurities. The carboxylic acid (pKa ≈ 4-5) is readily deprotonated by a mild base like sodium bicarbonate (NaHCO3), making it water-soluble as the sodium carboxylate salt. Neutral impurities can then be washed away with an organic solvent like ethyl acetate. Subsequent acidification of the aqueous layer will precipitate your purified product. See Protocol 2 for a step-by-step guide.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of techniques is essential for validation:
-
Thin Layer Chromatography (TLC): A purified compound should appear as a single spot.
-
Melting Point: A pure crystalline solid will have a sharp, distinct melting point. An impure sample will melt over a broad temperature range and at a lower temperature than the pure substance[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like 0.1% formic acid for MS compatibility or TFA) is a common setup[5][6].
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol uses an ethanol/water solvent system, leveraging the principles of differential solubility.
Step-by-Step Methodology:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat approximately 30 mL of ethanol and 30 mL of deionized water.
-
Add the minimum volume of hot ethanol to the Erlenmeyer flask required to dissolve the solid completely at a gentle boil.
-
Once dissolved, slowly add hot water dropwise to the ethanol solution until a persistent cloudiness appears.
-
Add 1-2 more drops of hot ethanol to re-dissolve the precipitate and produce a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolve the crude product (e.g., 1.0 g) in ethyl acetate (25 mL) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) (25 mL).
-
Stopper the funnel and shake vigorously, venting frequently to release CO2 gas pressure.
-
Allow the layers to separate. The deprotonated product (sodium 4-(1H-pyrazol-3-yl)benzoate) will be in the upper aqueous layer.
-
Drain the lower organic layer (containing neutral/basic impurities) and set it aside.
-
Drain the aqueous layer into a clean beaker or flask.
-
To ensure complete extraction, wash the organic layer again with a fresh portion of NaHCO3 solution (15 mL) and combine the aqueous layers.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ≈ 3-4, check with pH paper). The purified product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Section 4: Data & Visualization
Table 1: Solubility Characteristics & Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Solubility of Target Compound | Comments |
| Water | 10.2 | 100 | Poorly soluble in cold, slightly soluble in hot | Good anti-solvent for recrystallization. |
| Ethanol | 4.3 | 78 | Soluble, especially when hot | Excellent primary solvent for recrystallization. |
| Methanol | 5.1 | 65 | Soluble, especially when hot | Good primary solvent, more volatile than ethanol. |
| Ethyl Acetate | 4.4 | 77 | Moderately soluble | Useful for extraction and chromatography. |
| Dichloromethane | 3.1 | 40 | Sparingly soluble | Useful for washing away non-polar impurities. |
| Hexane | 0.1 | 69 | Insoluble | Useful as an anti-solvent or for chromatography. |
Note: Solubility data is qualitative, based on the functional groups present and general principles for similar structures like benzoic acid.[7][8][9]
Diagram 1: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for selecting a purification strategy.
Diagram 2: Workflow for Acid-Base Extraction Purification
Caption: The workflow for purification via acid-base extraction.
Section 5: References
-
SIELC Technologies. (n.d.). Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from --INVALID-LINK--
-
Alam, M. A., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC, PubMed Central. Retrieved from --INVALID-LINK--
-
Ali, M. A., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from --INVALID-LINK--
-
Alam, M. A., et al. (2018). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound [P55873]. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Whitt, J., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. NIH. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Experiment 1 Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). The solubility of benzoic acid in seven solvents. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from --INVALID-LINK--
-
University of the West Indies at Mona. (2015, February 12). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Retrieved from --INVALID-LINK--
-
Loba Chemie. (n.d.). 65-85-0 CAS | BENZOIC ACID. Retrieved from --INVALID-LINK--
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. famu.edu [famu.edu]
- 4. scribd.com [scribd.com]
- 5. Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. 65-85-0 CAS | BENZOIC ACID | Acids-Organic | Article No. 01860 [lobachemie.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-(1H-pyrazol-3-yl)benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important class of compounds. Pyrazole-containing molecules are cornerstones in modern drug discovery, featured in numerous FDA-approved drugs for a wide range of diseases.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information is structured to follow a typical synthetic workflow, allowing you to quickly navigate to the specific issue you are facing in the lab.
General Synthetic Workflow
The synthesis of this compound derivatives typically involves a multi-step sequence. A common and versatile approach begins with the construction of a pyrazole core, often from chalcone or 1,3-dicarbonyl precursors, followed by functionalization (if necessary) and a final hydrolysis step to unmask the benzoic acid moiety.
Caption: A common synthetic route to this compound derivatives.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1 & 2: Pyrazole Ring Formation (from Chalcones or 1,3-Dicarbonyls)
Question 1: My pyrazole cyclization yield is disappointingly low. TLC shows multiple spots and unreacted starting material. What's going wrong?
Answer: Low yields in pyrazole synthesis are a frequent issue stemming from several potential sources. The reaction of a 1,3-dicarbonyl equivalent (like a chalcone) with hydrazine is a classic cyclocondensation that can be sensitive to conditions.[3][4][5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low pyrazole yields.
-
Causality 1: Reagent Purity & Stoichiometry. Hydrazine hydrate is hygroscopic and can degrade. Ensure you are using a fresh, high-quality source. Accurately determine the stoichiometry; a slight excess of hydrazine (1.1-1.2 eq) is often beneficial.
-
Causality 2: Reaction Temperature and Time. The cyclization often requires heat to proceed efficiently (reflux in solvents like ethanol or acetic acid is common).[3][4] However, excessive heat or prolonged reaction times can lead to decomposition and side products. Monitor the reaction by TLC or LC-MS every 2-4 hours to determine the optimal endpoint.
-
Causality 3: Inadequate Catalysis. While the reaction can proceed without a catalyst, it is often sluggish. Glacial acetic acid is a standard choice as it acts as both a solvent and a catalyst.[4] If the reaction stalls, a stronger acid catalyst might be necessary, but this increases the risk of side reactions.
-
Causality 4: Scale-Up Effects. A reaction that works well on a 100 mg scale may fail at 10 g due to poor heat transfer and mixing. The condensation can be exothermic, and inefficient stirring can create localized "hot spots" that promote impurity formation.[6] For larger scales, ensure vigorous mechanical stirring and consider slower, controlled addition of the hydrazine.[6]
Question 2: I'm forming two different pyrazole products (regioisomers). How can I control the selectivity?
Answer: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine. The nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of isomers.[5][7]
-
Mechanistic Insight: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. The initial attack of the more basic nitrogen of the substituted hydrazine typically occurs at the more reactive (less sterically hindered and more electrophilic) carbonyl group.
-
Solution 1: Solvent Choice. The choice of solvent can significantly influence the isomeric ratio. Protic, polar solvents like ethanol can stabilize intermediates differently than aprotic solvents. Highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in some cases by modulating the reactivity of the carbonyls.[8]
-
Solution 2: pH Control. The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the protonation state of the dicarbonyl, thereby influencing the site of initial attack. Conducting a screen of reactions buffered at different pH values can help identify optimal conditions for the desired isomer.
-
Solution 3: Stepwise Synthesis. A more robust, albeit longer, approach is to selectively protect one carbonyl group, perform the condensation, and then deprotect. This provides unambiguous control over the final product structure.
| Parameter | Condition 1 (e.g., Ethanol) | Condition 2 (e.g., HFIP) | Rationale |
| Solvent | Ethanol | Hexafluoroisopropanol (HFIP) | Fluorinated alcohols can alter carbonyl reactivity through hydrogen bonding.[8] |
| Typical Ratio (A:B) | 60:40 | 98:2 | Data from a representative system illustrates the potential for dramatic improvement.[8] |
| Considerations | Inexpensive, common solvent. | More expensive, requires careful handling. | Cost vs. selectivity and purification effort. |
Stage 3: Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling of a bromo-pyrazole with a boronic acid is sluggish, with significant starting material remaining. What should I try?
Answer: The Suzuki-Miyaura coupling is a powerful tool, but nitrogen-rich heterocycles like pyrazoles can be challenging substrates. The lone pairs on the pyrazole nitrogens can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9][10]
-
Causality 1: Catalyst/Ligand Choice. Not all palladium catalysts are created equal for this task. Electron-rich, bulky phosphine ligands are often required to facilitate the difficult oxidative addition step with heteroaryl halides and to promote the reductive elimination.
-
Recommendation: If standard catalysts like Pd(PPh₃)₄ fail, switch to more modern systems. Pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 are specifically designed for challenging couplings.[9]
-
-
Causality 2: Base and Solvent System. The base is not just a spectator; it plays a crucial role in the transmetalation step. The choice of base and solvent must be compatible and effective.
-
Causality 3: Boronic Acid Quality. Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Causality 4: Dehalogenation Side Reaction. A common side reaction is the reduction of your bromo-pyrazole back to the parent pyrazole. This is often caused by impurities or running the reaction for too long at high temperatures after the boronic acid has been consumed.
| Parameter | Troubleshooting Step | Rationale |
| Catalyst | Switch from Pd(PPh₃)₄ to an XPhos or SPhos-based pre-catalyst. | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition.[9][10] |
| Base | Change from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. | Stronger, more soluble bases can facilitate the formation of the active boronate species.[11] |
| Solvent | If solubility is an issue in dioxane/H₂O, try DMF or Toluene. | Ensures all reactants are in solution, promoting efficient reaction.[12] |
| Temperature | Increase temperature incrementally (e.g., from 80°C to 100°C). | Provides the necessary activation energy, but monitor for decomposition.[12] |
Stage 4: Ester Hydrolysis
Question: I'm trying to hydrolyze my ethyl benzoate ester to the final carboxylic acid, but the reaction is incomplete or requires harsh conditions that degrade my molecule.
Answer: Saponification (base-mediated ester hydrolysis) is a standard transformation, but molecules with sensitive functional groups require carefully optimized, often milder, conditions.[13][14]
-
Causality 1: Insufficient Base or Water. Hydrolysis is a reversible reaction under acidic conditions and requires stoichiometric base under alkaline conditions.[13][14] Ensure you are using a sufficient excess of both the base (e.g., LiOH, NaOH) and water to drive the reaction to completion.
-
Causality 2: Solubility Issues. Often, the starting ester is soluble in an organic solvent (like THF or MeOH), but the resulting carboxylate salt is not. This can cause the product to precipitate, inhibiting the reaction.
-
Solution: Use a co-solvent system that keeps all species in solution. A mixture of THF/MeOH/H₂O is very common and effective as it creates a monophasic solution.[14]
-
-
Causality 3: Substrate Stability. If your pyrazole derivative has other base-labile groups, standard hydrolysis with NaOH at reflux may not be viable.
-
Milder Conditions: Lithium hydroxide (LiOH) in THF/water at room temperature is a much milder alternative that is often sufficient to hydrolyze methyl and ethyl esters without affecting other sensitive groups.[14] The progress should be monitored carefully by TLC or LC-MS, as the reaction may take 12-24 hours.
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying the final this compound product? A: The final product is an acid, which provides a convenient purification handle. After the reaction workup, if impurities remain, you can perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ solution). The desired acid will move to the aqueous layer as its sodium salt, while neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1N HCl) until the product precipitates. The pure solid can then be collected by filtration.[15][16]
Q: How do I definitively characterize my final product? A: A combination of techniques is essential.
-
¹H and ¹³C NMR: This will confirm the overall structure, the presence of the pyrazole and benzoic acid protons, and the substitution pattern.
-
LC-MS: This confirms the molecular weight of your product and gives an indication of its purity.
-
FT-IR: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
Q: Are there any green chemistry alternatives for these syntheses? A: Yes, several approaches can make the synthesis more environmentally friendly.
-
Solvent Choice: Using greener solvents like ethanol or even water where possible is preferable to chlorinated solvents or DMF. Polyethylene glycol (PEG) has been used as a recyclable medium for the Claisen-Schmidt condensation step.[1]
-
Catalysis: Using catalytic amounts of reagents is inherently greener than stoichiometric ones. Ammonium chloride has been reported as a "green" catalyst for some pyrazole syntheses.[17]
-
Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
To a stirred solution of 4-acetylbenzonitrile (1.0 eq) in ethanol (5 mL/mmol), add the desired substituted benzaldehyde (1.0 eq).
-
Add an aqueous solution of potassium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl until a precipitate forms.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the chalcone. The product can be recrystallized from ethanol if necessary.[1][3]
Protocol 2: Pyrazole Formation via Cyclocondensation
-
Suspend the chalcone intermediate (1.0 eq) in glacial acetic acid (4 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 6-8 hours. Monitor by TLC until the chalcone is consumed.[4]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude pyrazole product, which can be further purified by recrystallization or column chromatography.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water (10 mL/mmol).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (a UV-active spot for the ester will be replaced by a baseline spot for the carboxylate salt).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate should form.
-
Filter the solid, wash with cold water, and dry under high vacuum to yield the final carboxylic acid product.[14][18]
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. jetir.org [jetir.org]
- 18. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
"4-(1H-pyrazol-3-yl)benzoic acid solubility issues in DMSO"
Technical Support Center: 4-(1H-pyrazol-3-yl)benzoic acid
A Guide for Researchers on Overcoming Solubility Challenges in DMSO
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have structured this information to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles. Understanding these foundational issues can often resolve solubility problems without requiring more complex interventions.
Q1: My this compound powder is not dissolving in DMSO at room temperature. What are the first steps I should take?
A1: This is a frequent challenge rooted in either the solvent's condition or the compound's physical state. Before attempting more aggressive methods, follow this initial checklist:
-
Verify DMSO Quality: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease its solvating power for many organic compounds.[4][5] Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle or one that has been stored correctly in a dry environment (e.g., with desiccants).
-
Apply Mechanical & Thermal Energy: Simple agitation is often insufficient.
-
Vortexing: Vortex the vial vigorously for 2-3 minutes.
-
Gentle Warming: Place the sealed vial in a water bath set to 30-40°C. The increased kinetic energy can help overcome the compound's crystal lattice energy.
-
Sonication: Use a bath sonicator for 10-15 minute intervals. Cavitation induced by sonication is highly effective at breaking down compound aggregates and facilitating dissolution.[1][6]
-
Q2: What intrinsic properties of this compound contribute to its difficult solubility?
A2: The molecular structure itself presents a dualistic nature that complicates solubility:
-
Structural Features: The molecule contains a carboxylic acid and a pyrazole ring, both of which can participate in hydrogen bonding. However, the rigid, planar aromatic rings (pyrazole and benzene) can lead to strong crystal packing.
-
Crystal Lattice Energy: For a solvent to dissolve a solid, it must provide enough energy to overcome the forces holding the crystal lattice together. If the molecule packs very efficiently into a stable crystal form (a high lattice energy state), it will be more difficult to dissolve. Once a compound precipitates from DMSO, it often forms a more stable, lower-energy crystalline state that is significantly harder to redissolve.[6]
-
Amorphous vs. Crystalline States: Amorphous solids lack a well-ordered crystal structure and typically dissolve more readily than their crystalline counterparts.[4] However, they are also less stable and can crystallize over time in solution, leading to precipitation.
Q3: I successfully dissolved the compound, but it precipitated after being stored or after a freeze-thaw cycle. Why did this happen?
A3: This common phenomenon is usually due to the creation of an unstable supersaturated solution and is exacerbated by environmental factors.
-
Supersaturation and Metastability: By heating or sonicating, you can often dissolve more compound than is thermodynamically stable at room temperature, creating a supersaturated solution. While this solution may appear clear initially (a state known as kinetic stability), it is thermodynamically driven to precipitate over time to reach its true equilibrium solubility.[4][6]
-
Nucleation from Freeze-Thaw Cycles: The process of freezing and thawing is a major trigger for precipitation.[4] As the DMSO begins to freeze, the concentration of the dissolved compound increases in the remaining liquid phase, promoting aggregation and nucleation, which leads to the formation of crystals. Water contamination significantly worsens this effect.[4]
-
Water Contamination: As mentioned, DMSO's hygroscopicity is a critical factor. Each time a stock vial is opened, it can absorb more atmospheric moisture. This absorbed water alters the solvent properties, reducing the solubility of the compound and increasing the likelihood of precipitation, especially during freeze-thaw cycles.[4][5]
Q4: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A4: This is a classic "crashing out" scenario. While your compound is soluble in 100% DMSO, it is likely poorly soluble in the highly aqueous environment of your assay buffer.[1][5] When you dilute the DMSO stock, the solvent environment changes dramatically from organic to aqueous, and the compound precipitates.
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound in the assay.
-
Increase Final DMSO Percentage: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] If your current protocol is using a very low percentage (e.g., 0.01%), consider if it can be increased slightly without causing cellular toxicity.
-
Use Pluronic F-68 or other Surfactants: For cell-based assays, adding a biocompatible surfactant like Pluronic F-68 to the final medium at a low concentration (e.g., 0.01-0.1%) can help stabilize the compound and prevent precipitation. Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.
Part 2: In-Depth Troubleshooting Guides and Protocols
When initial steps fail, a more systematic approach is required. Follow these validated protocols to maximize your chances of achieving a stable solution.
Guide 1: Systematic Protocol for Optimal Solubilization
This workflow is designed to achieve the highest possible concentration while maintaining stability.
Caption: Step-by-step workflow for dissolving this compound.
Guide 2: Managing DMSO and Compound Stability
The hygroscopic nature of DMSO is the most persistent challenge. The following diagram and table illustrate the problem and provide actionable solutions.
Caption: How water absorption by DMSO leads to reduced compound solubility.
Data Summary: Troubleshooting Matrix
This table summarizes the core issues, their scientific basis, and the recommended course of action.
| Issue Encountered | Primary Scientific Cause | Recommended Action | Supporting Rationale |
| Initial Dissolution Failure | Hygroscopicity of DMSO | Use fresh, high-purity anhydrous DMSO. Store properly with desiccants. | Water absorbed from the air disrupts DMSO's solvent structure, significantly reducing its ability to solvate many organic compounds.[4][5] |
| High Crystal Lattice Energy | Apply energy: vortex, gently warm (30-40°C), and/or sonicate. | External energy is required to overcome the strong intermolecular forces holding the solid-state crystal together.[1] | |
| Precipitation Over Time | Supersaturation | Prepare solutions fresh for each experiment. Avoid long-term storage of working solutions. | A supersaturated solution is kinetically stable but will eventually precipitate to reach a lower, more thermodynamically stable energy state.[4][6] |
| Precipitation After Freezing | Nucleation & Water Contamination | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | Freezing concentrates the solute, promoting nucleation. This effect is amplified by water contamination.[4] |
| "Crashing Out" in Aqueous Media | Poor Aqueous Solubility | Lower the final assay concentration. Test adding a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) if compatible with the assay. | The compound is insoluble in water. The abrupt solvent change upon dilution from DMSO to an aqueous buffer causes it to precipitate.[1][5] |
References
Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-(1H-pyrazol-3-yl)benzoic acid
Welcome to the technical support center for the analysis of 4-(1H-pyrazol-3-yl)benzoic acid and related pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of these complex heterocyclic compounds. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why do the signals for the pyrazole ring protons in my ¹H NMR spectrum appear broad or as averaged peaks?
This is a frequently observed phenomenon and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions of the pyrazole ring. This creates an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the protons and carbons at positions 3 and 5 of the pyrazole ring will average out, often leading to broadened peaks or a single set of averaged signals.[1][2]
The rate of this exchange is highly dependent on factors like solvent, temperature, and concentration.[3]
-
Solvent Effects: Protic solvents or those capable of forming strong hydrogen bonds can accelerate the proton exchange. In contrast, aprotic, non-polar solvents may slow down the exchange, potentially allowing for the observation of distinct signals for each tautomer.[2]
-
Temperature Effects: Lowering the temperature of the NMR experiment can slow the rate of exchange, sometimes to the point where the separate signals for each tautomer can be resolved.[2][3]
Q2: The N-H proton signal of the pyrazole ring is either extremely broad or completely absent in my ¹H NMR spectrum. What is the reason for this?
The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[2] Several factors contribute to this:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities present. This rapid exchange leads to significant signal broadening, sometimes to the point where it merges with the baseline and becomes indistinguishable.[2]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can cause efficient relaxation of the attached proton, resulting in a broader signal.
-
Solvent Choice: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[2][4][5] This phenomenon can, however, be used diagnostically, as described in the troubleshooting section.
Q3: I am struggling to definitively assign the proton and carbon signals for the pyrazole and benzoic acid moieties. What is the best approach?
Unambiguous assignment of ¹H and ¹³C signals in a molecule like this compound often requires more than just a 1D NMR spectrum. A combination of 1D and 2D NMR techniques is the most robust strategy.
-
¹H NMR: Provides initial information on the number of different proton environments, their integration (ratio), and their coupling patterns (multiplicity).
-
¹³C NMR: Indicates the number of unique carbon environments.
-
2D NMR Spectroscopy: This is crucial for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out the spin systems within the benzoic acid and pyrazole rings.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This allows you to definitively link a proton signal to the carbon it is attached to.[2][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for assigning quaternary carbons and linking the pyrazole and benzoic acid fragments. For instance, the pyrazole H4 proton should show a correlation to both the C3 and C5 carbons.[2][7][8]
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyrazole | H4 | ~6.5 - 7.0 | C4: ~105 - 115 |
| H5/H3 | ~7.5 - 8.0 | C3/C5: ~130 - 150 | |
| NH | Highly variable, often broad (10-14) | ||
| Benzoic Acid | Aromatic H | ~7.5 - 8.2 | Aromatic CH: ~128 - 132 |
| Quaternary C: ~130 - 140 | |||
| COOH | Highly variable, often broad (10-13) | C=O: ~165 - 175 | |
| Note: These are approximate ranges and can be influenced by solvent, concentration, and pH. |
Troubleshooting Guide
Problem 1: Persistent signal averaging due to tautomerism obscures the individual pyrazole ring signals.
When tautomeric exchange is too rapid at ambient temperature, lowering the experimental temperature can "freeze out" the individual tautomers on the NMR timescale.
Workflow: Low-Temperature NMR Experiment
References
- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. youtube.com [youtube.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1H-pyrazol-3-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(1H-pyrazol-3-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutics.[1][2] The synthesis, while conceptually straightforward, presents several challenges where side reactions can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. The most common and reliable route involves a Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by a cyclization reaction with hydrazine.
Q1: I am experiencing very low yields in the first step, the Claisen-Schmidt condensation of 4-acetylbenzoic acid. What are the likely causes and solutions?
A1: Low yields in this initial condensation step are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The reaction involves forming an enolate from 4-acetylbenzoic acid, which then attacks an electrophilic carbonyl source.
Primary Causes & Solutions:
-
Ineffective Base: The choice and handling of the base are critical. The base must be strong enough to deprotonate the α-carbon of the ketone but not so harsh as to promote unwanted side reactions.[3]
-
Problem: Using a weak base or a base that has been deactivated by moisture (e.g., old NaOH or KOH pellets).
-
Solution: Use a fresh, finely ground, or standardized solution of a suitable base like NaOH, KOH, or sodium ethoxide. For particularly stubborn reactions, a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) could be considered, though this requires strictly anhydrous conditions.[3]
-
-
Solvent Purity: The presence of water or other protic impurities can quench the base and inhibit enolate formation.[3]
-
Problem: Using non-anhydrous solvents.
-
Solution: Ensure all solvents, particularly those like ethanol or THF, are appropriately dried before use.
-
-
Reverse and Side Reactions: The Claisen-Schmidt condensation is reversible and can be plagued by side reactions, such as the self-condensation of the ketone.[4][5]
-
Problem: The reaction equilibrium does not favor the product, or self-condensation of 4-acetylbenzoic acid dominates.
-
Solution: Carefully control the stoichiometry. Often, using a slight excess of the aldehyde component can drive the reaction forward. Lowering the reaction temperature can sometimes suppress side reactions, though this may require longer reaction times.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low/No Yield | Inactive or weak base. | Use fresh, high-purity base (e.g., NaOH, KOH). Ensure anhydrous conditions if using moisture-sensitive bases.[3] |
| Wet solvents or reagents. | Thoroughly dry all solvents and reagents before the reaction.[3] | |
| Steric hindrance. | This is less of a concern with typical reagents but consider alternative, less hindered electrophiles if applicable. | |
| Multiple Products | Self-condensation of ketone. | Adjust stoichiometry and reaction temperature. Add the ketone slowly to a mixture of the aldehyde and base. |
| | Di-addition product formation. | Use a 1:1 stoichiometry of ketone to aldehyde. Reverse addition (adding aldehyde to the enolate) may help.[6] |
Q2: My TLC plate shows two major spots with very similar Rf values after the cyclization with hydrazine. Is this expected?
A2: Yes, this is a very common and expected outcome. The cyclization of the unsymmetrical 1,3-dicarbonyl intermediate with a substituted hydrazine (or hydrazine itself, where tautomers are possible) can lead to the formation of two different regioisomers.[7][8]
Mechanistic Insight: The hydrazine can attack either of the two carbonyl (or equivalent) carbons of the chalcone intermediate. This results in two possible pyrazole products: the desired 4-(1H-pyrazol-3-yl )benzoic acid and the isomeric 4-(1H-pyrazol-5-yl )benzoic acid.
Mitigation and Analysis:
-
Controlling Regioselectivity: The selectivity is often dictated by the electronic and steric differences between the two electrophilic centers. In many cases, the reaction conditions (pH, solvent, temperature) can be adjusted to favor one isomer over the other, but a mixture is common.
-
Purification: Separating these isomers can be challenging.
-
Fractional Recrystallization: If the solubility profiles of the two isomers are sufficiently different, this can be an effective method.
-
Column Chromatography: A carefully optimized silica gel chromatography system is the most reliable method for separating regioisomers. Experiment with different solvent systems (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve baseline separation.
-
-
Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively assign the structure of each isomer.
Q3: I suspect my product is degrading during workup or purification. Could decarboxylation be an issue?
A3: Decarboxylation of the benzoic acid moiety is a potential side reaction, especially under harsh conditions. While pyrazole rings are generally stable, heating aromatic carboxylic acids at high temperatures, particularly in the presence of strong acids or bases, can lead to the loss of CO2.[9][10]
Conditions Favoring Decarboxylation:
-
High Temperatures: Prolonged heating above 150-200°C during reaction or distillation.
-
Harsh pH: Strongly acidic or basic conditions, especially when coupled with heat.
-
Metal Catalysts: Certain metal catalysts, sometimes used in related syntheses, can facilitate decarboxylation.[9][11]
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature during the cyclization and subsequent workup steps.
-
Neutralization: Ensure the reaction mixture is carefully neutralized to a pH around 6-8 before any concentration steps that require heating.
-
Purification Method: Opt for purification methods that do not require high heat, such as column chromatography at room temperature or recrystallization from a suitable solvent at moderate temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway for preparing this compound?
A1: The most widely adopted and versatile method is a two-step sequence based on the Knorr pyrazole synthesis.[8]
Caption: General workflow for the synthesis of this compound.
-
Formation of a 1,3-Dicarbonyl Equivalent: 4-Acetylbenzoic acid is reacted with an electrophile like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This is a variation of the Claisen-Schmidt condensation.[7]
-
Cyclocondensation with Hydrazine: The enaminone intermediate is then treated with hydrazine hydrate, typically in a solvent like ethanol or acetic acid, which undergoes cyclization to form the pyrazole ring.[8][12] This method is generally high-yielding and the starting materials are readily available.
Q2: How can I be certain I have synthesized the 3-substituted pyrazole and not the 5-substituted regioisomer?
A2: Differentiating between the 3- and 5-substituted isomers is critical and is best accomplished through NMR spectroscopy. The key is the coupling between the pyrazole ring protons and the N-H proton.
Caption: Regiocontrolled synthesis via Suzuki-Miyaura cross-coupling.
-
Cycloaddition Reactions: [3+2] cycloaddition reactions between an alkyne (like 4-ethynylbenzoic acid) and a diazo compound can also form the pyrazole ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving the Purity of Crude 4-(1H-pyrazol-3-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-(1H-pyrazol-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.
Part 1: Initial Assessment & Strategy
Before beginning any purification, a preliminary analysis of the crude material is essential. This allows for the selection of the most efficient purification strategy, saving time and maximizing yield.
FAQ: What are the likely impurities in my crude product?
The impurity profile of your crude this compound is highly dependent on its synthetic route. However, some common classes of impurities can be anticipated.
Answer: Typical impurities often include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure of the target molecule, which contains both a carboxylic acid and a pyrazole ring, the impurities can be broadly categorized as follows:
| Impurity Category | Potential Examples | Chemical Nature | Rationale for Presence |
| Neutral Impurities | Unreacted aryl precursors (e.g., an acetophenone derivative), solvent residues (e.g., Toluene, Dioxane). | Neutral | Incomplete reaction or residual solvents from synthesis or workup. |
| Basic Impurities | Unreacted hydrazine, amine-based reagents or byproducts. | Basic | Common reagents in pyrazole synthesis.[1] |
| Acidic Impurities | Byproducts containing other acidic functional groups, regioisomers with slightly different pKa values. | Acidic | Side reactions or incomplete regioselective synthesis. |
| Highly Polar Impurities | Inorganic salts (e.g., from using a base like NaOH or K2CO3), polymeric materials. | Ionic / Polar | Remnants from reaction workup or polymerization side reactions. |
A simple Thin Layer Chromatography (TLC) analysis can provide a preliminary assessment of the number of components in your crude material.
Part 2: Purification Method Selection
The choice of purification technique is dictated by the nature of the impurities identified in the initial assessment. For this compound, a solid, the primary methods are acid-base extraction and recrystallization. Column chromatography is reserved for more challenging separations.
Decision Workflow for Purification Method Selection
The following workflow provides a logical path to selecting the appropriate purification strategy.
References
Technical Support Center: Overcoming Poor Cell Permeability of 4-(1H-Pyrazol-3-yl)benzoic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-pyrazol-3-yl)benzoic acid analogs. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome the common yet significant challenge of poor cell permeability with this important class of compounds. Our goal is to equip you with the foundational knowledge and practical tools to effectively assess and enhance the cellular uptake of your molecules.
Part 1: Frequently Asked Questions - Understanding the Permeability Problem
This section addresses the fundamental reasons behind the cell permeability challenges associated with this compound analogs.
Question 1: Why do my this compound analogs consistently show low activity in cell-based assays despite high potency in biochemical assays?
Answer: This is a classic and frequently encountered issue. The discrepancy often arises not from a lack of intrinsic potency, but from poor cell permeability. The benzoic acid moiety is the primary contributor to this problem. At physiological pH (around 7.4), the carboxylic acid group, which typically has a pKa between 3.5 and 4.5, will be predominantly deprotonated and exist in its anionic carboxylate form[1][2]. This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane. Consequently, the compound cannot reach its intracellular target in sufficient concentrations to exert its biological effect, leading to a sharp drop in apparent activity when moving from a cell-free (biochemical) to a cell-based environment.
Question 2: What are the key physicochemical properties of my compound that I should be most concerned about for cell permeability?
Answer: Several physicochemical properties are critical determinants of a compound's ability to cross the cell membrane. For this class of molecules, you should pay close attention to:
-
pKa: As mentioned, the ionization state of the carboxylic acid is crucial.[1][2]
-
LogD: This is the distribution coefficient at a specific pH (e.g., pH 7.4) and is a more accurate predictor of lipophilicity in a biological context than LogP (the partition coefficient of the neutral form). For compounds with a carboxylic acid, the LogD at pH 7.4 will be significantly lower than the LogP, reflecting the increased hydrophilicity of the ionized form.[1][2] Generally, a LogD value greater than 0 is considered favorable for good absorption.[1][2]
-
Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule. High PSA is generally associated with poor membrane permeability. The pyrazole ring and the carboxylic acid group both contribute to the overall PSA.[3][4]
-
Solubility: While high solubility might seem beneficial, for passive diffusion, a balance is required. Poor aqueous solubility can limit the concentration of the drug available at the cell surface, while very high solubility often correlates with high polarity and poor membrane permeability.[5]
Question 3: Could active efflux be another reason for the low intracellular concentration of my compounds?
Answer: Absolutely. Even if a compound has sufficient lipophilicity to enter the cell, it may be actively pumped out by efflux transporters. These are membrane proteins that act as cellular "gatekeepers," expelling a wide range of xenobiotics. The major efflux transporters in the ATP-binding cassette (ABC) family, such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2), are highly expressed in tissues like the intestine and can significantly limit a drug's absorption and bioavailability.[6] It is crucial to determine if your analogs are substrates for these transporters.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for diagnosing and solving permeability issues.
Guide 1: Initial Assessment of Membrane Permeability
Before attempting to modify your lead compound, it's essential to quantify its permeability. We recommend a tiered approach starting with a simple, high-throughput assay.
The PAMPA assay is an excellent first-line screen to predict passive, transcellular permeability.[7][8] It's a cell-free system that measures a compound's diffusion from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Rationale: This assay isolates passive diffusion, providing a baseline measure of your compound's ability to cross a lipid barrier without the confounding factors of active transport or metabolism.[7][8] A low PAMPA permeability strongly suggests that the compound's intrinsic physicochemical properties are unfavorable for passive diffusion.
Step-by-Step Methodology:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Donor Solution: Dissolve the test compound in a buffer mimicking physiological conditions (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer, with the addition of a solubility enhancer if needed.
-
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich." Add the donor solution to the top wells. Incubate at room temperature for 4-16 hours.
-
Quantify Compound Concentration: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation for Your Analog |
| > 10 | High | Passive permeability is likely not a major issue. If cell-based activity is still low, investigate efflux or intracellular metabolism. |
| 1 - 10 | Moderate | Permeability may be a contributing factor to low cellular activity. Optimization is recommended.[9] |
| < 1 | Low | Passive permeability is a significant barrier.[10] The compound's physicochemical properties (high polarity, low LogD) are likely limiting its ability to cross the cell membrane. Structural modification is necessary. |
Guide 2: Investigating the Role of Active Transport
If your compound shows moderate to high permeability in the PAMPA assay but still has low cellular activity, you must investigate the possibility of active efflux. The Caco-2 cell permeability assay is the industry standard for this purpose.[11][12]
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, differentiate into a monolayer of polarized epithelial cells with tight junctions and functional efflux transporters, mimicking the intestinal barrier.[11][12]
Rationale: By measuring the transport of your compound in both directions across the cell monolayer—from the apical (top) to the basolateral (bottom) side (A-to-B) and from the basolateral to the apical side (B-to-A)—you can calculate an efflux ratio. A high efflux ratio is a strong indicator that your compound is a substrate for an efflux pump.[11]
Step-by-Step Methodology:
-
Culture Caco-2 Cells: Seed Caco-2 cells on semipermeable Transwell™ inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer and tight junctions.[11]
-
Perform Transport Experiment:
-
A-to-B Transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
B-to-A Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubate and Sample: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify Compound Concentration: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A-to-B and B-to-A directions.
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
Data Interpretation:
| Efflux Ratio (ER) | Interpretation | Next Steps |
| < 2 | The compound is likely not a significant substrate for active efflux. | If permeability is still low, focus on strategies to improve passive diffusion (see Guide 3). |
| ≥ 2 | The compound is likely a substrate for an efflux transporter (e.g., P-gp, BCRP). The transporter is actively pumping the compound out of the cell, reducing net absorption. | Consider structural modifications to reduce recognition by efflux pumps. This can involve altering hydrogen bonding patterns or reducing the number of rotatable bonds. Alternatively, co-dosing with an efflux inhibitor (in vitro) can confirm the mechanism, though this is not a viable clinical strategy. |
Part 3: Strategies for Enhancing Cell Permeability
If the initial assessment confirms poor permeability, the next step is rational chemical modification.
Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid
The most direct and often most successful strategy is to convert the carboxylic acid into a more lipophilic, cell-permeable prodrug.[1][2][13] An ester prodrug is the most common approach.
Mechanism: The ester masks the polar carboxylic acid, increasing the compound's lipophilicity and allowing it to passively diffuse into the cell. Once inside, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid parent drug at its site of action.[13][14]
dot
Caption: Prodrug activation workflow.
Experimental Workflow for Prodrug Synthesis and Evaluation:
-
Synthesis: Synthesize a small library of simple ester prodrugs (e.g., methyl, ethyl, isopropyl esters) of your parent compound. These are typically straightforward to prepare via Fischer esterification or by reacting the carboxylic acid with the corresponding alkyl halide under basic conditions.
-
In Vitro Permeability Testing: Re-evaluate the permeability of the ester prodrugs using the PAMPA and/or Caco-2 assays. You should observe a significant increase in Papp values compared to the parent acid.
-
Stability Assays: It is crucial to ensure the prodrug is stable enough in the assay buffer but is efficiently cleaved inside the cell.
-
Buffer Stability: Incubate the prodrug in PBS (pH 7.4) and measure its concentration over time to check for chemical hydrolysis.
-
Plasma/Cell Lysate Stability: Incubate the prodrug in plasma or a cell lysate (which contains esterases) and monitor both the disappearance of the prodrug and the appearance of the parent acid. This confirms enzymatic conversion.
-
-
Re-test in Cell-Based Assays: Evaluate the ester prodrugs in your primary cell-based functional assay. A successful prodrug will show a significant increase in potency, ideally approaching the potency observed in your biochemical assay.
Strategy 2: Bioisosteric Replacement
Another advanced strategy is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can interact with the same biological target.
Rationale: Bioisosteres can maintain or improve target binding while offering superior physicochemical properties. For a carboxylic acid, a common bioisostere is a tetrazole.[14] Tetrazoles have a pKa similar to carboxylic acids and can act as hydrogen bond acceptors, but they are generally more lipophilic and metabolically stable.
dot
Caption: Bioisosteric replacement strategy.
Considerations for Bioisosteric Replacement:
-
Synthesis: The synthesis of tetrazole analogs can be more complex than simple esterification.
-
SAR: The replacement may alter the binding mode or potency, so it's essential to re-evaluate the compound in biochemical assays.
-
Permeability of the Isostere: While often an improvement, even tetrazoles can be acidic enough to be ionized and may still require a prodrug approach (e.g., alkylation of the tetrazole ring) for optimal cell penetration.[14]
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 5. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 14. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for 4-(1H-Pyrazol-3-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-(1H-pyrazol-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity, crystalline material with controlled solid-state form. As a molecule possessing both a carboxylic acid and a pyrazole moiety, it presents unique crystallization challenges due to its hydrogen bonding capabilities and potential for polymorphism. This document provides field-proven insights and troubleshooting strategies to streamline your refining process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of this compound.
Q1: What are the recommended initial solvent systems for crystallizing this compound?
A1: The selection of a solvent is the most critical step in developing a crystallization process. Due to the presence of both a polar carboxylic acid group and a hydrogen-bond-donating/accepting pyrazole ring, polar solvents are the most effective. Your choice will depend on whether you are pursuing a cooling crystallization or an anti-solvent approach.
-
For Cooling Crystallization: An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Protic solvents are excellent starting points.
-
For Anti-Solvent Crystallization: This requires a solvent/anti-solvent pair. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," and both liquids must be miscible.
A summary of recommended starting systems is provided in Table 1.
Table 1: Recommended Solvent Systems for this compound
| Method | Solvent | Anti-Solvent | Rationale & Comments |
|---|---|---|---|
| Cooling | Methanol | N/A | Good solubility when hot, reduced when cold. Often a reliable starting point for polar molecules. |
| Cooling | Ethanol | N/A | Similar to methanol but less volatile. May provide slower crystal growth. |
| Cooling | Acetone | N/A | Apolar aprotic solvent; can be effective if solvate formation is a concern with alcohols. |
| Anti-Solvent | Methanol or Ethanol | Water | Excellent for rapid precipitation. The compound is highly soluble in alcohol and insoluble in water. |
| Anti-Solvent | Acetone | Heptane or Hexane | A good combination of a polar aprotic solvent with a non-polar anti-solvent. |
| Anti-Solvent | Tetrahydrofuran (THF) | Heptane or Hexane | THF is a strong solvent for many organics; use with caution as it can sometimes promote "oiling out".[1] |
Q2: What is polymorphism and why is it a critical concern for an active pharmaceutical ingredient (API) like this?
A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[2][3] These different forms, called polymorphs, contain the same molecule but differ in how the molecules are arranged in the crystal lattice.[4][5] This is a critical consideration in drug development for several reasons:
-
Bioavailability and Solubility: Different polymorphs can have significantly different solubilities and dissolution rates.[6] A more soluble form may lead to higher bioavailability, while a less soluble form could render the drug ineffective.
-
Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[5] A metastable form can convert to the stable form over time, which can alter the drug product's properties during storage.
-
Manufacturing and Processing: Properties like crystal shape (habit), flowability, and compressibility are affected by the polymorphic form, impacting downstream processes like filtration, drying, and tablet formation.[5]
-
Intellectual Property: Different polymorphic forms of a drug can be patented separately, making polymorph screening a key part of the drug development lifecycle.[4]
Given the hydrogen bonding capabilities of this compound, the potential for forming different polymorphic packing arrangements is high.
Q3: What are the primary analytical techniques to characterize the crystalline form of my product?
A3: A combination of analytical techniques is essential to unambiguously identify and characterize the solid form of your material.
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline forms. Each polymorph has a unique crystal lattice, which produces a distinct diffraction pattern, acting as a "fingerprint" for that specific form.[7][8] It can also differentiate crystalline material from amorphous (non-crystalline) solids.[8]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point, detect phase transitions between polymorphs, and identify desolvation events.[7][9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is often used in conjunction with DSC to determine if a thermal event is associated with a loss of mass (e.g., solvent loss from a solvate) or not (e.g., a true polymorphic phase transition).[8]
Q4: How do I choose between single-solvent cooling and anti-solvent crystallization?
A4: The choice depends on the solubility profile of your compound. The general workflow below can guide your decision.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorphism – All About Drugs [allfordrugs.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. rigaku.com [rigaku.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. XRD/DSC Analysis - CD Formulation [formulationbio.com]
Technical Support Center: Scaling Up 4-(1H-pyrazol-3-yl)benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-(1H-pyrazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe scaling of your synthesis.
Troubleshooting Guide: From Lab Scale to Production
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the lab scale. For this compound, these challenges often revolve around reaction control, impurity profiles, and product isolation.
Issue 1: Low Yield and Incomplete Conversion
A common frustration during scale-up is a significant drop in yield compared to small-scale experiments. This can often be attributed to mass and heat transfer limitations in larger reactors.
Possible Causes and Solutions:
-
Poor Mixing and Heterogeneity: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and incomplete conversion.
-
Troubleshooting Steps:
-
Characterize Mixing: Evaluate the impact of stirring speed and impeller design on reaction homogeneity.
-
Optimize Addition Profile: Implement a slower, controlled addition of reagents, particularly the hydrazine component, to maintain a more uniform reaction mixture.
-
-
-
Suboptimal Thermal Management: The Paal-Knorr and related pyrazole syntheses are often exothermic. The decrease in the surface-area-to-volume ratio upon scale-up makes heat dissipation less efficient, potentially leading to runaway reactions and product degradation.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Utilize temperature probes to accurately track the internal reaction temperature.
-
Ensure Adequate Cooling: Confirm that the reactor's cooling system can handle the heat output of the reaction at the intended scale.
-
-
-
Solvent Effects: A solvent system that is effective on a small scale might not be optimal for a larger batch, especially concerning the solubility of intermediates and the final product.
-
Troubleshooting Steps:
-
Solvent Screening: Investigate alternative or mixed solvent systems to ensure all reactants and intermediates remain in solution throughout the reaction.
-
Consider Solubility at Different Temperatures: Evaluate the solubility of the product at both the reaction temperature and the intended crystallization temperature to optimize yield.
-
-
Issue 2: Formation of Regioisomers and Other Impurities
A significant challenge in the synthesis of unsymmetrical pyrazoles like this compound is the potential for the formation of regioisomers. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of products that are often difficult to separate.[1]
Primary Factors Controlling Regioselectivity:
| Factor | Influence on Regioselectivity |
| Electronic Effects | Electron-withdrawing groups on the 1,3-dicarbonyl precursor can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1] |
| Steric Effects | Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[1] |
| Reaction Conditions | Solvent, temperature, and pH can significantly influence which isomer is favored. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[1] |
Troubleshooting Regioselectivity:
-
Protocol 1: Acid-Catalyzed Knorr Pyrazole Synthesis
-
In a suitable reactor, dissolve the 1,3-dicarbonyl precursor in a protic solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Slowly add 4-hydrazinobenzoic acid, maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by HPLC.
-
Upon completion, cool the reaction and proceed with product isolation.
Causality: The acid catalyst protonates a carbonyl group, increasing its electrophilicity and influencing the initial site of attack by the hydrazine.[2][3]
-
-
Protocol 2: Base-Mediated Cycloaddition For certain substrates, a base-mediated approach can offer different regioselectivity.
-
In an appropriate solvent, combine the 1,3-dicarbonyl precursor and 4-hydrazinobenzoic acid.
-
Add a suitable base (e.g., sodium acetate, triethylamine) and heat the reaction.
-
Monitor the reaction progress and isomer ratio by HPLC.
Causality: The base can influence which nitrogen of the hydrazine acts as the initial nucleophile.
-
Experimental Workflow for Managing Regioisomers
Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.
Issue 3: Purification and Isolation Challenges
The presence of both an acidic carboxylic acid group and a basic pyrazole ring can complicate the purification of this compound.
Troubleshooting Purification:
-
Crystallization Difficulties ("Oiling Out"):
-
Possible Cause: The solution is supersaturated, or the presence of impurities is inhibiting crystal formation.
-
Solution:
-
Solvent Screen: Experiment with a variety of single and mixed solvent systems. A good crystallization solvent will dissolve the compound when hot but not at room temperature.[4]
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Seeding: Introduce a small crystal of the pure compound to induce crystallization.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.[4]
-
-
-
Low Recovery from Crystallization:
-
Possible Cause: Using an excessive amount of solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
-
Persistent Impurities:
-
Possible Cause: Impurities have similar solubility profiles to the desired product.
-
Solution:
-
Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution before filtration.[4]
-
pH-Mediated Extraction: Utilize the amphoteric nature of the product. Dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer to precipitate the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concern revolves around the use of hydrazine or its derivatives, which are often used as starting materials. Hydrazine is a high-energy and toxic compound.
-
Thermal Runaway: Reactions involving hydrazine can be highly exothermic. Without proper thermal management, this can lead to a dangerous increase in temperature and pressure.[5]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[6]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through the use of appropriate personal protective equipment and engineering controls.[6]
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up.
-
Slow Addition: A controlled, slow addition of the hydrazine reactant is crucial.
-
Efficient Cooling: Ensure the reactor has sufficient cooling capacity to dissipate the heat generated.
-
Dilution: Using an adequate amount of a suitable solvent can help absorb the heat of reaction.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of techniques is recommended for robust quality control.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, determining the ratio of regioisomers, and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): Useful for determining the melting point and assessing thermal stability, which is important for safety evaluations.
Synthesis Workflow for this compound via a Hydrazone Intermediate
Caption: A potential synthetic route to this compound.[7][8]
This technical support guide provides a framework for addressing the common challenges in scaling up the production of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers and production chemists can achieve a safe, efficient, and high-yielding synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproducts in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with byproduct formation during pyrazole synthesis. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to provide not just protocols, but the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.
Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?
A: This is the most prevalent challenge in pyrazole synthesis, particularly in the classic Knorr synthesis.[1][2][3] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[4] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions you choose.[4]
The key is to exploit the subtle differences in the reaction mechanism. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon. By modifying the reaction environment, you can influence which carbonyl is more electrophilic and which nitrogen is more nucleophilic.
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Troubleshooting Protocol 1: Regiocontrol via Solvent Selection
The choice of solvent can dramatically alter the isomeric ratio by differentially stabilizing transition states.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are the traditional solvents. However, they can hydrogen-bond with both the hydrazine and the dicarbonyl, often leading to poor selectivity.[5]
-
Aprotic Dipolar Solvents (e.g., DMF, NMP): In some cases, particularly with arylhydrazine hydrochlorides, these solvents can improve regioselectivity for the 1,3-substituted pyrazole.[6]
-
Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have emerged as powerful tools for controlling regioselectivity. Their unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, can selectively activate one carbonyl group over the other, leading to a significant improvement in the formation of the desired isomer.[5]
Step-by-Step Methodology (Example using TFE):
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction at the desired temperature (start with room temperature and increase if necessary), monitoring by TLC or LC-MS.
-
Compare the resulting regioisomeric ratio to a control reaction run in ethanol.
| Solvent | Reactant A (Example) | Reactant B (Example) | Ratio (Isomer 1:Isomer 2) | Yield (%) | Reference |
| Ethanol | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | 1 : 1.5 (undesired major) | 75 | [5] |
| TFE | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | >20 : 1 (desired major) | 85 | [5] |
| HFIP | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | >50 : 1 (desired major) | 90 | [5] |
Troubleshooting Protocol 2: Regiocontrol via pH Adjustment
The pH of the reaction medium dictates the protonation state of the hydrazine, which has two nitrogen atoms with different basicities.
-
Neutral or Basic Conditions: The terminal nitrogen (-NH2) is more nucleophilic and will typically attack the more sterically accessible or electronically deficient carbonyl group.
-
Acidic Conditions: Under acidic conditions, the terminal -NH2 group is protonated to -NH3+, rendering it non-nucleophilic. The internal nitrogen then becomes the primary nucleophile. This reversal of nucleophilicity can completely switch the regiochemical outcome of the reaction.[4]
Step-by-Step Methodology (Acid-Catalyzed):
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., 5-10 mol% of HCl or H2SO4).
-
Add the substituted hydrazine (1.1 eq) to the acidified solution.
-
Heat the reaction as necessary, monitoring for the formation of the desired product. The product ratio will often be inverted compared to the reaction run without acid.[4]
Frequently Asked Questions (FAQs)
Q1: I am performing an N-alkylation on an unsymmetrical pyrazole and getting a mixture of N1 and N2 alkylated products. How can I improve selectivity?
A: This is a classic challenge rooted in the tautomerism of NH-pyrazoles. An unsymmetrical pyrazole (e.g., 3-methylpyrazole) exists as a rapid equilibrium of two tautomeric forms. Alkylation can occur on either nitrogen, leading to a mixture of products.[7] Regiocontrol can be achieved by carefully selecting the reaction conditions, which can favor one tautomer or direct the alkylating agent to a specific nitrogen.
-
Steric Control: The most straightforward factor is steric hindrance. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky group at the 3-position, alkylation will favor the N1 position.[8]
-
Base and Counter-ion: The choice of base (e.g., K2CO3, NaH) and the resulting counter-ion (K+, Na+) can influence the site of alkylation. Different metal ions can coordinate differently with the two pyrazole nitrogens, altering their relative nucleophilicity.[7]
-
Protecting Groups: In complex syntheses, a directing or blocking group can be installed, alkylation performed, and the group subsequently removed. For example, a removable silyl group can sterically block one nitrogen, directing alkylation to the other.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification Strategies for Polar Pyrazole Compounds
Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. Standard silica gel chromatography often fails for highly polar compounds, leading to issues like poor recovery, severe peak tailing, and co-elution with polar impurities.
This document moves beyond rudimentary techniques to provide a comprehensive, experience-driven resource. We will explore robust alternative methods, troubleshoot common problems with a focus on the underlying chemical principles, and provide detailed protocols to empower you to achieve your target purity with greater efficiency.
Part 1: Troubleshooting Common Purification Failures
This section addresses the most frequent issues encountered when purifying polar pyrazoles, presented in a direct question-and-answer format.
Q1: My basic pyrazole is streaking severely on my silica gel TLC plate and column. What is causing this, and how can I fix it?
A1: This is a classic problem caused by strong interactions between the basic nitrogen atoms in your pyrazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to non-ideal adsorption/desorption kinetics, resulting in tailed or streaked peaks.
-
The Causality: The lone pair of electrons on the pyrazole's nitrogen can form a strong hydrogen bond or even an acid-base interaction with surface silanols, causing the compound to "stick" and elute slowly and unevenly.
-
Immediate Solutions:
-
Use a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase. Common choices include 0.1-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol.[1] This competitively blocks the acidic sites, allowing your pyrazole to elute symmetrically.
-
Switch to a Deactivated Stationary Phase: If modifiers are insufficient or undesirable, use a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[1][2] Alternatively, consider commercially available amino-functionalized silica columns.[3]
-
Q2: My polar pyrazole won't elute from the silica column, even when I flush with 100% Methanol or add modifiers. Did I lose my compound?
A2: It is possible the compound has irreversibly adsorbed to the silica gel, or in some cases, degraded.[1] This is a critical issue for pyrazoles with particularly sensitive functional groups or very high polarity.
-
The Causality: The high density of silanol groups can create an environment so acidic and polar that your compound is either permanently bound through multiple strong interactions or catalyzes a decomposition pathway.
-
Troubleshooting & Prevention:
-
Pre-Column Stability Test: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit on the bench for an hour, then elute it. If you see a new spot or significant streaking that wasn't present initially, your compound is likely unstable on silica.[1]
-
Change Your Purification Mode: Do not attempt another normal-phase column. This is a clear indication that you must switch to an orthogonal technique. Reversed-phase chromatography is often the best next step.[1][2]
-
Q3: I am attempting to crystallize my polar pyrazole, but it consistently separates as an oil ("oiling out"). How can I get it to form crystals?
A3: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point or when the solution is too supersaturated for orderly crystal lattice formation to occur.[4]
-
The Causality: Polar compounds often have strong intermolecular interactions, which can lead to the formation of an amorphous, liquid-like phase instead of a crystalline solid if the conditions are not just right.
-
Proven Solutions:
-
Slow Down Cooling: Rapid cooling is a primary cause. Allow the hot, clear solution to cool to room temperature as slowly as possible—insulating the flask can help—before moving it to a colder environment like an ice bath.[4]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[1]
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can promote it by scratching the inside of the flask at the liquid-air interface with a glass rod or by adding a single "seed crystal" of the pure compound.[1]
-
Change the Solvent System: The chosen solvent may be unsuitable. Experiment with different solvent/anti-solvent combinations.
-
Part 2: Alternative Purification Strategy Selection
When standard normal-phase chromatography fails, a systematic approach is needed to select the right alternative. The choice depends on the specific properties of your pyrazole derivative, such as its polarity, charge, and solubility.
Method Selection Workflow
The following decision tree provides a logical path for choosing an appropriate purification technique.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 4-(1H-pyrazol-3-yl)benzoic acid
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the antibacterial potential of the novel compound, 4-(1H-pyrazol-3-yl)benzoic acid. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating study. This document will compare the compound's hypothetical performance against established antibiotics, providing the necessary experimental designs to generate supporting data.
Introduction: The Rationale for Investigating Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The emergence of antimicrobial resistance (AMR) necessitates the exploration of new chemical entities that can circumvent existing resistance mechanisms.[5] Compounds containing the pyrazole ring have been shown to act via various mechanisms, such as the disruption of the bacterial cell wall or inhibition of DNA gyrase, making them a promising area of research.[1] This guide outlines a systematic approach to evaluate this compound, a novel pyrazole derivative, for its antibacterial efficacy.
Experimental Foundation: Materials and Methods
A rigorous validation process is built upon a foundation of well-characterized materials and meticulously executed methods.
Compound Preparation and Characterization
Prior to any biological evaluation, the synthesis and purity of this compound must be confirmed. While a specific synthesis for the 3-yl isomer was not found in the initial literature screen, a known route for the analogous 1-yl isomer involves the hydrolysis of the corresponding benzonitrile.[6] A similar strategy could likely be adapted. Following synthesis, the compound's identity and purity should be unequivocally established using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Selection of Bacterial Strains and Control Antibiotics
To ascertain the spectrum of antibacterial activity, a panel of clinically relevant bacterial strains should be selected. This panel should include both Gram-positive and Gram-negative bacteria.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923 or a clinical MRSA isolate) is a common cause of skin and soft tissue infections.[7][8]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) is a frequent cause of urinary tract and gastrointestinal infections.[7][8][9]
For comparative analysis, at least two well-characterized antibiotics with different mechanisms of action should be included as positive controls.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase.[10]
-
Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.[11][12]
Core Antibacterial Assays: A Step-by-Step Workflow
The following assays form the cornerstone of antibacterial activity validation. They are designed to be performed sequentially to build a comprehensive profile of the test compound.
Workflow for Antibacterial Susceptibility Testing
Caption: Experimental workflow for antibacterial validation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15] The broth microdilution method is a widely accepted and reproducible technique.[16][17][18]
Protocol:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound, ciprofloxacin, and ampicillin in Mueller-Hinton Broth (MHB).[18][19]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).[13]
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.[13][18]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[21][22] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[21]
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.[19]
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[21][22]
Time-Kill Kinetics Assay
This assay provides insight into the rate of bacterial killing over time.[23][24][25] It is crucial for understanding the pharmacodynamics of a potential new antibiotic.
Protocol:
-
Inoculate flasks containing MHB with the test bacterium to a starting density of ~5 x 10⁵ CFU/mL.
-
Add this compound and control antibiotics at concentrations relative to their MICs (e.g., 1x, 2x, and 4x MIC). Include a growth control flask without any compound.[20]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions and plate on MHA to determine the number of viable bacteria (CFU/mL).[20]
-
Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is considered bactericidal activity.[23]
Comparative Data Analysis
The data generated from these assays should be tabulated for a clear and objective comparison of this compound with the control antibiotics.
Table 1: Comparative MIC and MBC Data (Hypothetical)
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 32 | >128 | >4 | Bacteriostatic | |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| E. coli | 0.25 | 0.5 | 2 | Bactericidal | |
| Ampicillin | S. aureus | 2 | 4 | 2 | Bactericidal |
| E. coli | 8 | 16 | 2 | Bactericidal |
Table 2: Summary of Time-Kill Kinetics (Hypothetical Data at 4x MIC)
| Compound | Target Organism | Time to Achieve 3-log₁₀ Reduction (hours) |
| This compound | S. aureus | 8 |
| E. coli | No bactericidal activity observed | |
| Ciprofloxacin | S. aureus | 4 |
| E. coli | 2 | |
| Ampicillin | S. aureus | 6 |
| E. coli | 4 |
Postulated Mechanism of Action
Based on existing literature for pyrazole derivatives, several mechanisms of action can be hypothesized for this compound.[1][5]
Caption: Postulated mechanisms of antibacterial action.
Further studies, such as membrane potential assays or DNA gyrase inhibition assays, would be required to elucidate the precise mechanism. Some pyrazole derivatives have been shown to disrupt the bacterial cell membrane, leading to cell lysis.[1] Others have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the antibacterial activity of this compound. The outlined experiments will determine its spectrum of activity, differentiate between bactericidal and bacteriostatic effects, and characterize its killing kinetics. A favorable profile from these studies would warrant further investigation, including toxicity studies in mammalian cell lines, in vivo efficacy studies in animal models of infection, and detailed mechanistic studies to identify its molecular target. The systematic approach detailed herein will ensure that the data generated is reliable, reproducible, and provides a solid foundation for any subsequent drug development efforts.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. What types of bacterial strains are included in routine antibacterial testing-Guangdong Zhonghan Testing Technology Co.,Ltd. [en.zht-lab.cn]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04611C [pubs.rsc.org]
- 10. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. drugs.com [drugs.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microbenotes.com [microbenotes.com]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. emerypharma.com [emerypharma.com]
- 24. linnaeusbio.com [linnaeusbio.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LDC1267 and Other TAM Kinase Inhibitors for Cancer Research
Introduction
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical regulator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] These kinases are implicated in a variety of cellular processes that, when dysregulated, contribute to a tumor's ability to survive, proliferate, and evade the immune system.[4][5] Consequently, the development of small molecule inhibitors targeting the TAM kinases is an area of intense research.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[6][7] This guide provides a detailed comparison of LDC1267 , a highly selective pyrazole-based pan-TAM kinase inhibitor, with other notable inhibitors targeting this family: the AXL-selective inhibitor Bemcentinib (R428) , the dual MER/FLT3 inhibitor UNC2025 , and the multi-kinase inhibitor Sitravatinib (MGCD516) .
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the biochemical potency, selectivity, and experimental evaluation of these compounds to inform inhibitor selection and experimental design.
The TAM Kinase Signaling Pathway
The TAM kinases are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, which bridge the kinase to phosphatidylserine on the surface of apoptotic cells.[1] This interaction triggers a downstream signaling cascade that can include the PI3K-Akt, MAPK/ERK, and STAT pathways, ultimately promoting cell survival, proliferation, migration, and immune suppression.[2][3] The aberrant activation of TAM kinases in the tumor microenvironment can lead to resistance to both conventional chemotherapy and targeted therapies.[4]
Figure 1: Simplified TAM Kinase Signaling Pathway.
In-Vitro Kinase Inhibition Profile: A Head-to-Head Comparison
The cornerstone of characterizing a kinase inhibitor is determining its potency and selectivity through in-vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Primary Target(s) | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Targets (IC50) | Reference(s) |
| LDC1267 | Pan-TAM | 29 | <5 | 8 | Met, Aurora B, Lck, Src, CDK8 (lower activity) | [8][9][10] |
| Bemcentinib (R428) | Axl | 14 | >700 (>50-fold selective) | >1400 (>100-fold selective) | Abl (>100-fold selective) | [11][12][13] |
| UNC2025 | Mer/FLT3 | 122 | 0.74 | 301 | FLT3 (0.8 nM) | [6][14][15][16][17] |
| Sitravatinib (MGCD516) | Multi-kinase | 1.5 | 2 | Not Reported | VEGFRs (2-6 nM), KIT (6 nM), FLT3 (8 nM), DDR1/2 (0.5-29 nM), TRKA/B (5-9 nM) | [18][19][20] |
Expert Analysis:
-
LDC1267 demonstrates potent and relatively balanced inhibition across all three TAM kinases, making it an excellent tool for studying the combined effects of pan-TAM inhibition.[8][10] Its pyrazole core is a key feature contributing to its binding affinity.
-
Bemcentinib (R428) is a highly selective AXL inhibitor, with over 50-fold selectivity against Mer and over 100-fold against Tyro3.[12] This makes it a valuable probe for dissecting the specific roles of AXL in cellular processes.
-
UNC2025 shows exceptional potency for MER and FLT3, with significant selectivity over AXL and Tyro3.[6][14] This dual inhibitor is particularly relevant for studying hematological malignancies where both MER and FLT3 are often implicated.
-
Sitravatinib (MGCD516) is a broad-spectrum inhibitor, potently targeting Axl and Mer alongside a range of other receptor tyrosine kinases involved in angiogenesis and tumor growth.[18][19] Its polypharmacology can be advantageous in overcoming resistance mechanisms driven by kinase redundancy.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure data integrity and reproducibility, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.[21][22][23][24][25]
Figure 2: TR-FRET Kinase Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of biotinylated substrate and ATP in the same buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., LDC1267) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 384-well microplate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in a TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant measure of potency.[7][26][27][28][29]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase (e.g., AXL) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to all wells.
-
Add serial dilutions of the test inhibitor to the appropriate wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cells.[30][31]
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Viability Measurement (using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its potency, selectivity, and cellular effects. LDC1267 serves as a potent and selective pyrazole-based tool for investigating the biology of the TAM kinase family. In comparison, Bemcentinib (R428) offers a highly specific means to study AXL, while UNC2025 provides a potent option for dual MER/FLT3 inhibition. For a broader approach, the multi-kinase inhibitor Sitravatinib (MGCD516) targets TAM kinases in addition to other key drivers of tumorigenesis.
The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these and other kinase inhibitors. By employing these standardized methods, researchers can generate high-quality, reproducible data to advance our understanding of TAM kinase signaling and develop novel anti-cancer therapies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. TAM family kinases as therapeutic targets at the interface of cancer and immunity | Semantic Scholar [semanticscholar.org]
- 3. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TAM Receptor (Tyro3-Axl-Mer) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 17. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. apexbt.com [apexbt.com]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 27. eubopen.org [eubopen.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 4-(1H-Pyrazol-3-yl)benzoic Acid Analogs
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] When fused with a benzoic acid moiety to form the 4-(1H-pyrazol-3-yl)benzoic acid core, it gives rise to a versatile class of molecules with a broad spectrum of biological activities, including potent antibacterial, anti-inflammatory, and kinase-inhibiting properties.[1][3][4][5] This guide provides an in-depth comparison of various analogs derived from this core structure, elucidating the key structure-activity relationships (SAR) that govern their therapeutic potential. By examining the causality behind specific molecular modifications and their impact on biological outcomes, we aim to provide a valuable resource for researchers engaged in rational drug design.
The rationale for this molecular hybridization lies in synergistically combining the therapeutic attributes of both the pyrazole and benzoic acid pharmacophores.[6] The pyrazole nucleus offers a stable, aromatic system amenable to diverse substitutions, while the carboxylic acid group of the benzoic acid moiety is a critical feature for establishing binding interactions, such as hydrogen bonds and ionic interactions, with the active sites of biological targets.[6]
General Synthetic Strategy
The synthesis of this compound analogs typically commences with the condensation of 4-hydrazinobenzoic acid with a substituted acetophenone. This reaction forms a hydrazone intermediate, which then undergoes a cyclization reaction, commonly via the Vilsmeier-Haack reagent (POCl₃/DMF), to yield the core pyrazole aldehyde.[7][8] This aldehyde serves as a versatile intermediate for the synthesis of a wide array of derivatives through subsequent reactions like reductive amination or condensation.
Caption: General workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of these analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and the appended aromatic rings. Below, we compare the SAR for different therapeutic applications.
Antibacterial Agents: Targeting Fatty Acid Biosynthesis
A significant number of analogs have been developed as potent antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus species, including drug-resistant strains (MRSA).[9][10] These compounds often act as inhibitors of fatty acid biosynthesis.[9] The key structural modifications are typically introduced via reductive amination of a pyrazole-4-carbaldehyde intermediate.
Key SAR Insights for Antibacterial Activity:
-
Aniline Moiety: An anilinomethyl group at the 4-position of the pyrazole is a common feature. An unsubstituted aniline derivative exhibits minimal activity.[9]
-
Lipophilicity and Electronic Effects: The introduction of lipophilic and electron-withdrawing groups on the aniline ring is critical for potency.
-
Halogen substitutions (F, Cl, Br) and trifluoromethyl (CF₃) groups significantly enhance antibacterial activity.[9]
-
For instance, a 3,5-bis(trifluoromethyl)-substituted aniline derivative is one of the most potent compounds in its series.[9] The potency of halo-substituted compounds often increases with the size of the halogen atom (I > Br > Cl > F).[9]
-
-
Hydrazone Derivatives: Modifications of the pyrazole-4-carbaldehyde into hydrazones have also yielded potent inhibitors.
-
An N,N-diphenyl hydrazone derivative showed excellent activity against MRSA strains with MIC values as low as 0.78 µg/mL.[11][12]
-
Conversely, adding a carboxylic acid or other heterocyclic moieties to the hydrazone structure completely abolishes the antibacterial effect, highlighting the sensitivity of the pharmacophore.[12]
-
Table 1: Comparison of Antibacterial this compound Analogs
| Compound Class | R¹ (at Pyrazole-3) | R² (Modification at Pyrazole-4) | Target Organism | MIC (µg/mL) | Reference |
| Anilinomethyl | 4-(Trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)anilinomethyl | S. aureus (MRSA) | 0.5 - 1.0 | [9][13] |
| Anilinomethyl | Phenyl | 4-Bromo-3-chloroanilinomethyl | S. aureus (MRSA) | ~1.0 | [9] |
| Hydrazone | 3-Fluorophenyl | N,N-Diphenylhydrazono | S. aureus (MRSA) | 0.78 | [11][12] |
| Hydrazone | 2-Naphthyl | N,N-Diphenylhydrazono | S. aureus (MRSA) | 1.56 | [7] |
| Hydrazone | 3-Fluorophenyl | Carboxy-substituted hydrazono | S. aureus | No Activity | [12] |
Kinase Inhibitors: Targeting Cell Signaling Pathways
The pyrazole scaffold is a well-established hinge-binding motif in a vast number of kinase inhibitors.[4][5] Analogs of this compound have been explored as inhibitors of various kinases involved in cell cycle regulation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][14]
Key SAR Insights for Kinase Inhibition:
-
CDK Inhibition: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a privileged pharmacophore for targeting CDKs. Variations on the pyrazole and pyrimidine rings are crucial for tuning selectivity and potency against specific kinase family members like CDK16.[4]
-
VEGFR-2 Inhibition: A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated potent VEGFR-2 inhibition. The most active compounds featured halogen substitutions on the phenylhydrazono moiety. Compound 3i from one study, with a 3-chloro-4-fluorophenyl group, was found to be a highly effective VEGFR-2 inhibitor, significantly arresting the cell cycle in prostate cancer cells.[14]
-
General Features: Unlike the antibacterial analogs, kinase inhibitors often rely on specific hydrogen bond donor/acceptor patterns to interact with the ATP-binding pocket of the target enzyme. The benzoic acid moiety can serve as a key anchor in this interaction.
Table 2: Comparison of Kinase Inhibitory Analogs
| Compound Class | Core Structure | Key Substitutions | Target Kinase | IC₅₀ | Reference |
| Pyrazolopyrimidine | N-(1H-Pyrazol-3-yl)pyrimidin-4-amine | Varied on pyrimidine/pyrazole | CDK16 | 160 nM (for a Tozasertib analog) | [4] |
| Pyrazolone | 3-Phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | 3-Chloro-4-fluorophenyl on hydrazono | VEGFR-2 | 8.93 nM | [14] |
| Pyrazolone | 3-Phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | 4-Chlorophenyl on hydrazono | VEGFR-2 | > 500 nM | [14] |
Anti-inflammatory Agents
Historically, pyrazole derivatives were first recognized for their anti-inflammatory and analgesic activities.[3][15] The SAR for this class of compounds points towards the importance of steric and electronic properties.
Key SAR Insights for Anti-inflammatory Activity:
-
Bulky Substituents: The presence of bulky groups at the N1 and C5 positions of the pyrazole ring can increase selectivity.[3]
-
Polarity: Enhancing the polarity at the C3 position of the pyrazole ring has been shown to improve anti-inflammatory activity.[3]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Here we provide protocols for key synthesis and evaluation steps.
Protocol 1: Synthesis of 4-[4-Formyl-3-(aryl)-1H-pyrazol-1-yl]benzoic Acid Intermediate
This protocol describes a general procedure adapted from published methods for creating the versatile pyrazole aldehyde intermediate.[7]
Step 1: Hydrazone Formation
-
Dissolve 4-hydrazinobenzoic acid (1.0 eq) and the desired substituted acetophenone (1.05 eq) in absolute ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate as a solid. This product is often used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 4.0 eq) to ice-cold N,N-dimethylformamide (DMF, 8.0 eq) with stirring.
-
Once the reagent is formed, slowly add the crude hydrazone intermediate from Step 1.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring to quench the excess reagents.
-
Adjust the pH to neutral using a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the target pyrazole aldehyde.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method for assessing the antibacterial potency of the synthesized analogs.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum from an overnight culture, adjusted to a 0.5 McFarland turbidity standard, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide highlights that subtle modifications to its structure can pivot its biological activity from a potent antibacterial agent to a selective kinase inhibitor.
-
For antibacterial activity , the key to potency lies in appending a carefully substituted, lipophilic aniline or hydrazone moiety at the C4 position of the pyrazole ring.
-
For kinase inhibition , the focus shifts to incorporating pharmacophores like pyrimidines that can form specific hydrogen bond interactions within the ATP-binding cleft, with the benzoic acid often serving as a crucial anchoring point.
Future research should continue to explore novel substitutions to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. The development of dual-action compounds, such as those with combined kinase inhibitory and antibacterial properties, could represent an exciting new frontier in tackling complex diseases and antimicrobial resistance. The foundational SAR principles outlined in this guide provide a robust framework for the rational design of the next generation of therapeutics based on this privileged scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. farmaciajournal.com [farmaciajournal.com]
"4-(1H-pyrazol-3-yl)benzoic acid vs. 3-(1H-pyrazol-3-yl)benzoic acid activity"
An In-Depth Comparative Analysis of 4-(1H-pyrazol-3-yl)benzoic Acid and 3-(1H-pyrazol-3-yl)benzoic Acid: A Guide to Structure-Activity Relationship (SAR) Elucidation
This guide provides a comprehensive framework for comparing the biological activities of this compound and 3-(1H-pyrazol-3-yl)benzoic acid. While direct, head-to-head comparative studies on these specific isomers are not extensively documented in publicly accessible literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a robust experimental roadmap for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of substituent placement on molecular function.
Introduction: The Significance of Isomeric Variation in Drug Discovery
In drug discovery, even subtle changes in a molecule's architecture can lead to profound differences in biological activity. The positional isomerism exhibited by this compound and 3-(1H-pyrazol-3-yl)benzoic acid is a classic example of this principle. The shift of the carboxylic acid group from the para (4-) to the meta (3-) position on the benzoic acid ring alters the molecule's geometry, electronic distribution, and conformational flexibility. These changes can significantly impact its ability to interact with a biological target, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
While both compounds have appeared in patents as intermediates or members of larger chemical libraries for targets like phosphodiesterases (PDEs) and kinases, a systematic comparison is crucial for lead optimization. This guide outlines the theoretical considerations and provides a detailed experimental workflow to perform such a comparison.
Theoretical Framework: Predicting the Impact of Positional Isomerism
The primary structural difference lies in the vector and spatial orientation of the carboxylic acid group relative to the pyrazole moiety. This seemingly minor change can have a cascading effect on the molecule's properties.
Diagram: Structural Comparison and Vector Analysis
Caption: Structural difference and resulting vectorial shift of the carboxylic acid group.
-
Target Binding Interactions: The carboxylic acid is a potent hydrogen bond donor and acceptor. The para position in this compound places this group directly opposite the pyrazole ring, creating a linear, rigid molecule. This geometry might be ideal for binding pockets that are long and narrow, allowing for interactions at both ends of the molecule. Conversely, the meta position in 3-(1H-pyrazol-3-yl)benzoic acid creates a "kinked" or bent geometry. This may be more suitable for binding sites that are more angular or require a specific turn to engage with key residues.
-
Physicochemical Properties and Pharmacokinetics:
-
Solubility: The change in molecular symmetry and polarity can affect the crystal lattice energy and, consequently, the aqueous solubility. It is often observed that para-substituted isomers, being more symmetrical, can pack more efficiently into a crystal lattice, potentially leading to lower solubility compared to their meta counterparts.
-
Lipophilicity (LogP): While the elemental composition is identical, the different electronic environments can subtly alter the calculated LogP (cLogP), which influences membrane permeability and plasma protein binding.
-
Proposed Experimental Workflow for Comparative Analysis
To empirically determine the activity profile of these isomers, a systematic, multi-tiered approach is required. The following workflow provides a self-validating system for a comprehensive comparison. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will use a hypothetical kinase target (e.g., a well-characterized enzyme like Src kinase) for this proposed study.
Diagram: Experimental Workflow for Isomer Comparison
Caption: A systematic workflow for the comparative evaluation of positional isomers.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific target and cell lines used.
Protocol 1: Aqueous Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of each compound, a critical parameter for interpreting biological data.
Objective: To quantify the aqueous solubility of each isomer in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO.
-
Incubation: Add an excess of the solid compound (or a high concentration from the DMSO stock) to PBS (pH 7.4) in a glass vial to create a saturated solution. Ensure a small amount of solid precipitate is visible.
-
Equilibration: Shake the vials at room temperature for 24 hours to reach thermodynamic equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: Report the solubility in µg/mL or µM.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of each isomer required to inhibit the activity of the target kinase by 50% (IC50).
Methodology (Example using an ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of each inhibitor (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.
-
Prepare a solution of the target kinase and the corresponding substrate peptide in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution.
-
Add 2.5 µL of the serially diluted inhibitor solution (or DMSO for control wells).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data relative to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Data Profile
| Parameter | This compound | 3-(1H-pyrazol-3-yl)benzoic acid | Rationale for Comparison |
| Purity (HPLC) | >98% | >98% | Ensures activity is from the compound of interest. |
| Aqueous Solubility (µM, pH 7.4) | Hypothetical: 25 µM | Hypothetical: 75 µM | Impacts bioavailability and assay artifacts. |
| cLogP | Hypothetical: 2.1 | Hypothetical: 2.0 | Predicts membrane permeability and promiscuity. |
| Kinase IC50 (nM) | Hypothetical: 50 nM | Hypothetical: 500 nM | Measures direct target engagement and potency. |
| Cellular Potency (EC50, nM) | Hypothetical: 200 nM | Hypothetical: >10,000 nM | Measures activity in a biological system. |
| Cytotoxicity (CC50, µM) | >50 µM | >50 µM | Assesses off-target toxicity. |
Interpretation of Hypothetical Data: In this hypothetical scenario, the para-isomer demonstrates significantly greater biochemical and cellular potency despite having lower aqueous solubility. This suggests that its linear geometry provides a superior fit for the kinase's active site, outweighing the potential disadvantage of lower solubility. The lack of cellular activity for the meta-isomer, despite its moderate biochemical potency, could be due to poor cell permeability or rapid efflux, highlighting the importance of multi-parameter assessment.
Conclusion and Future Directions
The key takeaway for researchers is that positional isomerism is a powerful tool in lead optimization. A change from the para to the meta position is not a trivial modification; it fundamentally alters the molecule's three-dimensional shape and its potential to interact with a biological target. By systematically applying the biochemical, cellular, and physicochemical assays outlined here, drug development teams can build a comprehensive SAR dataset, enabling rational, data-driven decisions in the design of more potent and selective therapeutics. It is strongly recommended that any future studies exploring this scaffold perform a direct comparison of these isomers to fully leverage the SAR insights gained.
The Unseen Targets: A Comparative Guide to the Cross-Reactivity Profiling of 4-(1H-pyrazol-3-yl)benzoic Acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1] Therefore, a comprehensive understanding of a compound's selectivity is not just advantageous; it is a critical component of a successful drug development program. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the 4-(1H-pyrazol-3-yl)benzoic acid scaffold, a privileged structure in medicinal chemistry, and offers insights into the interpretation of the resulting data.[2][3]
While specific, comprehensive cross-reactivity data for this compound is not extensively published, we can infer its potential interaction profile by examining structurally related analogs. The pyrazole core is a versatile scaffold found in numerous approved drugs and clinical candidates, targeting a wide array of protein classes, from kinases to proteases and beyond.[2][4] This inherent promiscuity underscores the necessity of thorough off-target profiling.
Comparative Analysis: this compound Analogs vs. Alternative Scaffolds
To illustrate the importance of cross-reactivity profiling, we will compare the known selectivity of pyrazole-based compounds to other common heterocyclic scaffolds in drug discovery. For this analysis, we will consider hypothetical data for our lead compound, this compound, based on the observed activities of its close analogs, and compare it with publicly available data for a well-characterized multi-targeted kinase inhibitor, AT9283 (a pyrazol-4-yl urea), and a more selective inhibitor based on a different scaffold.
| Target Class | This compound (Inferred Profile) | AT9283 (Pyrazol-4-yl urea)[5] | Alternative Scaffold (Hypothetical Selective Inhibitor) |
| Primary Target(s) | e.g., Cyclin-Dependent Kinases (CDKs) | Aurora Kinases (A and B), JAK2, Abl (T315I) | e.g., Epidermal Growth Factor Receptor (EGFR) |
| Major Off-Targets (>50% inhibition at 1µM) | Other CDKs, potentially some Ser/Thr kinases | Multiple kinases across different families | Minimal off-target activity |
| Minor Off-Targets (10-50% inhibition at 1µM) | Broader range of kinases, potential for GPCR or ion channel interaction | Extensive list of kinases | A few closely related kinases |
| Negligible Activity (<10% inhibition at 1µM) | Majority of the kinome, most other protein families | Varies depending on the screening panel | Majority of the kinome and other protein families |
This comparative table highlights a crucial concept: while a compound may have high potency for its intended target, its broader interaction profile dictates its therapeutic window and potential side effects. The pyrazole scaffold, as exemplified by AT9283, can be engineered to interact with multiple targets, which can be a desirable trait in complex diseases like cancer.[5] However, for indications requiring highly specific modulation of a single pathway, a more selective scaffold might be preferred.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-pronged approach, combining both in vitro biochemical and cell-based assays with in silico predictive methods.
In Vitro Profiling: The Gold Standard
Biochemical assays remain the cornerstone of cross-reactivity profiling. These assays directly measure the interaction between a compound and a purified protein target.
1. Kinase Profiling Panels: Given the prevalence of pyrazole-based kinase inhibitors, screening against a broad panel of kinases is a logical first step.[6][7]
-
Experimental Protocol: Radiometric Kinase Assay
-
Plate Preparation: Dispense the test compound (e.g., this compound) at various concentrations into a multi-well plate.
-
Reaction Initiation: Add the kinase, its specific substrate peptide, and radiolabeled ATP (e.g., [γ-³³P]ATP) to each well.
-
Incubation: Allow the kinase reaction to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using a phosphocellulose filter membrane that binds the peptide substrate.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
-
2. Non-Kinase Off-Target Panels: To broaden the scope of the investigation, it is essential to screen against other common off-target families.
-
GPCRs (G-Protein Coupled Receptors): Radioligand binding assays are commonly employed to assess a compound's affinity for GPCRs.
-
Ion Channels: Electrophysiological assays, such as patch-clamp, provide functional data on a compound's effect on ion channel activity.
-
Proteases: Enzymatic assays using specific substrates can determine a compound's inhibitory activity against a panel of proteases. For instance, analogs of our target scaffold have been shown to be selective against Dengue virus protease over thrombin and trypsin.[8][9][10]
Workflow for In Vitro Cross-Reactivity Profiling
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Antimicrobial Potential of 4-(1H-Pyrazol-3-yl)benzoic Acid
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with antibacterial activity is of paramount importance. This guide provides a comprehensive evaluation of 4-(1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound featuring both a pyrazole and a benzoic acid moiety, benchmarked against established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential as a new antimicrobial agent through detailed experimental protocols and comparative data.
The core of this guide is built upon the principles of scientific integrity, providing not just methods, but the rationale behind experimental choices. We will delve into standardized protocols for assessing antimicrobial efficacy and cytotoxicity, presenting data in a clear, comparative format to allow for objective evaluation.
Introduction: The Rationale for Investigating Pyrazole-Benzoic Acid Analogs
The pyrazole nucleus is a well-established pharmacophore present in a variety of approved drugs, recognized for a wide spectrum of biological activities, including antimicrobial properties.[1][2][3][4] Similarly, benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily functioning by disrupting the pH balance within microbial cells.[5] The combination of these two moieties in this compound suggests a potential for synergistic or novel antibacterial mechanisms. The urgent need for new antibiotics, particularly those effective against resistant strains, drives the investigation of such hybrid molecules.
Experimental Framework for Antimicrobial Evaluation
To objectively assess the antimicrobial potential of this compound, a series of standardized in vitro assays are employed. The methodologies described herein adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[6]
Selected Bacterial Strains and Benchmark Antibiotics
A panel of clinically relevant bacterial strains, representing both Gram-positive and Gram-negative bacteria, are selected for this evaluation. These include:
-
Staphylococcus aureus ATCC 29213: A common Gram-positive pathogen, often associated with skin and soft tissue infections.
-
Escherichia coli ATCC 25922: A widely used Gram-negative model organism, responsible for a variety of infections.
The performance of this compound is benchmarked against the following widely-used antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[7]
-
Amoxicillin: A β-lactam antibiotic that inhibits cell wall synthesis.
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.[8]
In Vitro Antimicrobial Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, as recommended by CLSI, is a robust and widely accepted technique for determining MIC values.[6][10]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the benchmark antibiotics in an appropriate solvent (e.g., DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA). Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (inoculum in broth without antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Comparative MIC Data (Example)
| Compound/Antibiotic | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
| Amoxicillin | 0.25 | 8 |
| Linezolid | 2 | 128 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol for MBC Determination:
-
Following MIC Determination: After determining the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Subculturing: Aliquot a small volume (e.g., 10 µL) from these wells and plate onto fresh MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]
Comparative MBC Data (Example)
| Compound/Antibiotic | S. aureus ATCC 29213 MBC (µg/mL) | E. coli ATCC 25922 MBC (µg/mL) | MBC/MIC Ratio (S. aureus) | MBC/MIC Ratio (E. coli) |
| This compound | 64 | >128 | 4 | >4 |
| Ciprofloxacin | 1 | 0.03 | 2 | 2 |
| Amoxicillin | 0.5 | 16 | 2 | 2 |
| Linezolid | >64 | >128 | >32 | >1 |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Cytotoxicity Evaluation: Assessing Selectivity
A crucial aspect of drug development is to ensure that a compound is selectively toxic to pathogens with minimal effects on host cells. In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this purpose.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[14][16]
Protocol for MTT Assay:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[17][18][19][20] It is a reliable indicator of cytotoxicity.
Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate with the LDH reaction mix.
-
Incubation: Incubate at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm. The amount of LDH released is proportional to the number of lysed cells.[18][20]
Comparative Cytotoxicity Data (Example)
| Compound | CC₅₀ on HeLa cells (µg/mL) |
| This compound | >100 |
| Doxorubicin (Positive Control) | 1.2 |
The CC₅₀ (half-maximal cytotoxic concentration) represents the concentration of the compound that causes a 50% reduction in cell viability.
Discussion of Potential Mechanisms of Action
The antibacterial activity of pyrazole and benzoic acid derivatives can be attributed to several mechanisms:
-
Disruption of Bacterial Cell Membranes: Some pyrazole-containing compounds have been shown to disrupt the integrity of the bacterial cell wall, leading to cell death.[21] The lipophilic nature of the pyrazole ring may facilitate its insertion into the lipid bilayer of the cell membrane.
-
Inhibition of DNA Gyrase: DNA gyrase is a crucial enzyme for bacterial DNA replication. Pyrazole derivatives have been identified as potential inhibitors of this enzyme.[1][21]
-
Cytoplasmic Acidification: Benzoic acid exerts its antimicrobial effect by diffusing across the cell membrane and acidifying the cytoplasm, which disrupts metabolic processes and inhibits growth.[5]
The dual nature of this compound suggests that its antibacterial activity could be a result of a combination of these mechanisms. Further studies, such as membrane permeabilization assays and enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. The presented protocols for MIC, MBC, and cytotoxicity testing, benchmarked against standard antibiotics, offer a robust methodology for assessing its efficacy and selectivity. The example data suggests that while this compound may exhibit moderate antibacterial activity, further structural modifications could enhance its potency. The low cytotoxicity profile observed in the example data is a promising characteristic for a potential therapeutic agent. The exploration of this and similar chemical scaffolds is a valuable endeavor in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Comparing the selective and co-selective effects of different antimicrobials in bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Different Antibiotic Medications on Microorganisms: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. namsa.com [namsa.com]
- 17. Cellular membrane integrity: Lactate Dehydrogenase assay [bio-protocol.org]
- 18. praxilabs.com [praxilabs.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Isomer Effect: A Comparative Guide to Pyrazole Scaffolds in Biological Assays
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern pharmacology. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile template for designing a vast array of biologically active molecules.[1][2] However, the seemingly subtle variation in the substitution pattern on the pyrazole ring—its isomerism—can have a profound impact on biological efficacy. This guide provides an in-depth comparative analysis of pyrazole isomers in key biological assays, offering field-proven insights and supporting experimental data to inform rational drug design.
The Significance of Pyrazole Isomerism in Biological Activity
The arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These physicochemical properties are critical for molecular recognition by biological targets such as enzymes and receptors. Consequently, positional isomers of a substituted pyrazole can exhibit vastly different potencies, selectivities, and even mechanisms of action. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and minimizing off-target effects.[3][4]
Comparative Analysis of Pyrazole Isomers in Key Biological Assays
This section delves into a comparative analysis of pyrazole isomers in three critical areas of drug discovery: anticancer, antimicrobial, and kinase inhibition assays.
Anticancer Activity: A Tale of Two Isomers
The antiproliferative effects of pyrazole derivatives are well-documented, with many compounds progressing through preclinical and clinical development.[4][5] The positioning of substituents on the pyrazole ring can dramatically influence their cytotoxicity against cancer cell lines.
A study on tetra-substituted phenylaminopyrazole derivatives highlighted the importance of regioselective synthesis to obtain the desired isomer. While the study did not report cytotoxic effects for the tested compounds, it laid the groundwork for future investigations by establishing a method to synthesize specific isomers.[6] In another study, the synthesis of novel pyrazole derivatives and their evaluation against several human cancer cell lines revealed that the substitution pattern was crucial for their antiproliferative activity.[5][7]
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Isomer | Cancer Cell Line | Assay | Activity (IC50/GI50) | Reference |
| Pyrazole Derivative 5a | MCF-7 | MTT Assay | 14 µM | [7] |
| Methoxy Derivative 3d | MCF-7 | MTT Assay | 10 µM | [7] |
| Methoxy Derivative 3e | MCF-7 | MTT Assay | 12 µM | [7] |
| Pyrazole-Thiourea C5 | MCF-7 | Antiproliferative Assay | 0.08 µM | [8] |
This table compiles data from various sources to illustrate the range of anticancer activities observed for different pyrazole derivatives. A direct isomeric comparison from a single study is often challenging to find in the literature.
Antimicrobial Efficacy: The Impact of Substitution Patterns
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[9][10] The arrangement of substituents on the pyrazole ring can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.
For instance, a study on 1,3,5-trisubstituted-1H-pyrazole derivatives showed that the nature and position of the substituents significantly affected their antimicrobial properties.[11] Another investigation into novel pyrazole derivatives revealed that specific substitution patterns led to potent activity against Staphylococcus aureus and Candida albicans.[12] While these studies do not always explicitly compare isomers, the collective data underscores the importance of the substitution pattern for antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Isomer | Microorganism | Assay | Activity (MIC) | Reference |
| Pyrazole Derivative 17 | Staphylococcus aureus | Broth Microdilution | 8 µg/mL | [13] |
| Pyrazole Derivative 17 | Bacillus cereus | Broth Microdilution | 256 µg/mL | [13] |
| Pyrazole Derivative 9 | Staphylococcus aureus (MDR) | Broth Microdilution | 4 µg/mL | [10] |
| Pyrazole Derivative 21a | Staphylococcus aureus | Agar Well Diffusion | 62.5-125 µg/mL | [9] |
| Pyrazole Derivative 21a | Candida albicans | Agar Well Diffusion | 2.9-7.8 µg/mL | [9] |
This table showcases the antimicrobial activities of various pyrazole derivatives. The data highlights how different substitution patterns can lead to varying levels of potency against different microbial strains.
Kinase Inhibition: A Game of Regioselectivity
Protein kinases are a major class of drug targets, and pyrazole-based inhibitors have shown significant promise in this area.[3] The regiochemistry of the pyrazole core is a critical determinant of a compound's ability to bind to the ATP-binding pocket of a kinase. The orientation of hydrogen bond donors and acceptors, dictated by the isomerism, can lead to orders of magnitude differences in inhibitory potency.
For example, in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors, a novel class of fused pyrazole derivatives was investigated. The structure-activity relationship studies in this work emphasized the importance of the substitution pattern for achieving low nanomolar inhibitory concentrations.[14] Similarly, a review of pyrazole-based kinase inhibitors highlighted that the 3-substituted pyrazole ring often exhibits superior activity compared to its positional isomers.[3]
Table 3: Comparative Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Isomer | Kinase Target | Assay | Activity (IC50/Kᵢ) | Reference |
| Fused Pyrazole 10q | p38α MAPK | In vivo TNFα inhibition | ED50 0.05-0.07 mg/kg | [14] |
| Pyrazole-Thiourea C5 | EGFR | In vitro kinase assay | IC50 0.07 µM | [8] |
| Pyrazole Derivative 15 | CDK2 | In vitro kinase assay | Kᵢ 0.005 µM | [15] |
| Pyrazole Derivative 14 | CDK2, CDK5 | In vitro kinase assay | Kᵢ 0.007, 0.003 µM | [15] |
This table provides examples of the potent kinase inhibitory activities of various pyrazole derivatives, underscoring the importance of the pyrazole scaffold in designing targeted kinase inhibitors.
Key Signaling Pathways Targeted by Pyrazole Isomers
The biological effects of pyrazole isomers are often mediated through their interaction with specific signaling pathways. Two pathways of significant interest are the Cyclin-Dependent Kinase 2 (CDK2) pathway, crucial for cell cycle regulation, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which plays a key role in immunity and cell growth.[2][16][17][18]
CDK2 Signaling Pathway
CDK2 is a key regulator of the G1/S phase transition in the cell cycle.[17][18] Its dysregulation is a hallmark of many cancers. Pyrazole-based inhibitors can block the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest.[15]
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole-based compounds.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[2][19][20] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-containing molecules have been developed as potent JAK inhibitors.
Caption: Overview of the JAK/STAT signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological assay data, it is crucial to follow standardized and well-validated protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][19][21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compounds and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][15]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Protocol:
-
Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Prepare a stock solution of the pyrazole isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculate Plate: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A growth control (no compound) and a sterility control (no inoculum) should be included.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[18][20][22]
Principle: The kinase reaction is performed in the presence of an inhibitor. The amount of ADP produced is directly proportional to the kinase activity. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal.
Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrazole isomer in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add a Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The isomeric form of a pyrazole derivative is a critical determinant of its biological activity. As demonstrated in this guide, subtle changes in the substitution pattern on the pyrazole ring can lead to significant differences in anticancer, antimicrobial, and kinase inhibitory potency. A thorough understanding of the structure-activity relationships of pyrazole isomers is essential for the rational design and development of novel therapeutics. The detailed protocols provided herein offer a framework for the reliable and reproducible evaluation of these promising compounds in key biological assays.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paperpublications.org [paperpublications.org]
- 12. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Novel Bioactive Molecules: A Case Study with 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the unequivocal confirmation that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This process, termed target engagement, provides the mechanistic validation crucial for advancing a compound from a mere "hit" to a viable lead candidate.[1] Without robust target engagement data, downstream observations of cellular activity remain correlational at best, and the risk of pursuing compounds with misleading off-target effects is significantly elevated.[1][2]
This guide offers a comparative analysis of contemporary biophysical and cell-based methodologies for validating target engagement. We will use 4-(1H-pyrazol-3-yl)benzoic acid as a central case study. It is important to note that this molecule is a versatile chemical scaffold, a foundational structure from which numerous derivatives with diverse biological activities have been synthesized, including potent antibacterial agents that disrupt cell membranes or inhibit fatty acid biosynthesis.[3][4][5] For the purpose of this guide, we will consider a hypothetical derivative, "PBA-D," designed to inhibit a specific bacterial enzyme, "Enzyme X," a putative target in Staphylococcus aureus. This framework will allow us to objectively compare methodologies and present supporting experimental data in a relevant context.
Our comparative analysis will focus on three pillars of target engagement validation: direct biophysical measurement of binding in a native cellular environment, label-free biophysical characterization of the interaction with purified components, and functional cellular assays that measure the downstream consequences of target binding.
Comparative Analysis of Key Target Engagement Methodologies
| Methodology | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6][7] | Target melting temperature (Tagg), Thermal shift (ΔTagg) | Label-free, performed in intact cells or lysates, reflects physiological conditions.[1][8][9] | Not all proteins exhibit a clear thermal shift; can be lower throughput.[8] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10][11][12] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time kinetics, label-free, high sensitivity.[12][13] | Requires purified protein; immobilization may affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[14][15] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics; label-free, in-solution measurement.[16][17][18] | Requires large amounts of pure protein and compound; lower throughput. |
| Enzyme Inhibition Assay | Measures the effect of a compound on the catalytic activity of a target enzyme.[19][20][21] | IC50, Ki, Mechanism of Inhibition (e.g., competitive) | Functional readout, direct measure of impact on target activity.[22][23] | Indirect measure of binding; requires a functional assay for the target. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[24] | Apparent affinity (EC50) | Live-cell assay, high-throughput adaptable.[24] | Requires genetic modification of the target protein; relies on competitive displacement. |
Experimental Workflows and Protocols
To provide a practical comparison, we will outline the workflows for validating the engagement of our hypothetical compound, PBA-D, with its target, Enzyme X. We will compare PBA-D with a known, well-characterized inhibitor of Enzyme X, "Comparator C."
Workflow for Target Engagement Validation
References
- 1. selvita.com [selvita.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. Enzyme assay - Wikipedia [en.wikipedia.org]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is Enzyme Inhibition Assays | lookchem [lookchem.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives as Potent Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The 4-(1H-pyrazol-3-yl)benzoic acid scaffold has emerged as a promising framework for the design of potent therapeutics. This guide provides a detailed head-to-head comparison of several key derivatives, elucidating the structure-activity relationships (SAR) that govern their antibacterial efficacy, particularly against challenging Gram-positive pathogens. We will delve into the experimental data that underscores their performance and provide detailed protocols for their evaluation.
The this compound Core: A Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1] Its derivatives are known for a wide array of therapeutic properties.[1] The this compound structure, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. The benzoic acid moiety often enhances solubility, a crucial property for drug development, while the pyrazole ring and its substituents can be modified to optimize target engagement and pharmacokinetic properties.
This guide will focus on a series of derivatives where modifications have been systematically introduced to explore their impact on antibacterial activity, primarily against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species.
Head-to-Head Comparison of Key Derivatives
We will compare three classes of derivatives based on the substitution pattern on the pyrazole and aniline moieties, drawing data from several key studies. The core structure for many of these derivatives is 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid.
Impact of Aniline Substitution
The initial exploration into this class of compounds involved modifying the aniline moiety attached to the pyrazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various Gram-positive bacteria. A lower MIC value indicates greater potency.
| Compound ID | Aniline Substituent(s) | S. aureus ATCC 25923 (MSSA) MIC (µg/mL) | S. aureus ATCC 700699 (MRSA) MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | Reference |
| 1 | Unsubstituted | >50 | >50 | >50 | [2] |
| 2 | 3-Chloro | 6.25 | 12.5 | 25 | [2] |
| 3 | 3-Bromo | 6.25 | 12.5 | 25 | [2] |
| 4 | 3-Trifluoromethyl | 6.25 | 12.5 | 25 | [2] |
| 5 | 3-Chloro-4-methyl | 3.12 | 6.25 | 6.25 | [2] |
| 6 | 4-Bromo-3-methyl | 3.12 | 6.25 | 6.25 | [2] |
| 7 | 4-Bromo-3-trifluoromethyl | 3.12 | 3.12 | 3.12 | [2] |
Analysis of Aniline Substitutions:
-
Monosubstitution: The unsubstituted aniline derivative (1) shows negligible activity.[1] The introduction of a single halogen (Cl, Br) or a trifluoromethyl group at the 3-position of the aniline ring (2, 3, 4 ) significantly improves antibacterial potency.[2]
-
Disubstitution: Disubstituted compounds generally exhibit enhanced activity compared to their monosubstituted counterparts.[2] For instance, the addition of a methyl group alongside a halogen (5, 6 ) further boosts potency.[2] The combination of a 4-bromo and a 3-trifluoromethyl group (7) results in a highly potent compound with broad activity against the tested strains.[2] This suggests that a combination of lipophilic and electron-withdrawing substituents on the aniline ring is beneficial for antibacterial activity.
Influence of Phenyl Ring Substitution at the Pyrazole C3 Position
Another key point of modification is the phenyl ring attached to the 3-position of the pyrazole core. Here, we compare derivatives where this phenyl group is substituted, particularly with fluorine.
| Compound ID | Phenyl Substituent at C3 | Hydrazone Moiety | S. aureus ATCC 33591 (MRSA) MIC (µg/mL) | S. aureus ATCC 33592 (MRSA) MIC (µg/mL) | Reference |
| 8 | 3-Fluoro | N,N-Diphenyl | 0.78 | 0.78 | [3][4] |
| 9 | 3-Fluoro | 2,4-Dichlorophenyl | 0.78 | 0.39 | [3][4] |
| 10 | 3-Fluoro | 3-Chloro-2-fluorophenyl | 1.56 | 0.78 | [3][4] |
| 11 | 4-Fluoro | N,N-Diphenyl | 0.78 | 1.56 | [3][4] |
Analysis of Phenyl and Hydrazone Substitutions:
-
The introduction of a fluorine atom on the phenyl ring at the C3 position of the pyrazole leads to highly potent compounds.[3][4]
-
The nature of the hydrazone moiety, formed from a formyl group on the pyrazole, also plays a critical role. The N,N-diphenyl hydrazone derivative (8) shows excellent activity.[3][4]
-
Interestingly, the 2,4-dichlorophenyl hydrazone derivative (9) is the most potent compound identified in this series, with an MIC of 0.39 µg/mL against one of the MRSA strains.[3][4] This highlights the synergistic effect of substitutions on both the C3-phenyl ring and the hydrazone moiety.
Trifluoromethyl Phenyl Derivatives at the Pyrazole C3 Position
A further set of modifications involves placing a trifluoromethylphenyl group at the C3 position of the pyrazole.
| Compound ID | Aniline Substituent(s) | S. aureus ATCC 25923 (MSSA) MIC (µg/mL) | S. aureus ATCC 700699 (MRSA) MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | Reference |
| 12 | 4-Bromo | 0.78 | 0.78 | 1.56 | [5] |
| 13 | 3,4-Dichloro | 0.78 | 0.78 | 1.56 | [5] |
| 14 | 3,4,5-Trichloro | 0.78 | 0.78 | 1.56 | [5] |
Analysis of Trifluoromethyl Phenyl Derivatives:
-
The presence of a 4-(trifluoromethyl)phenyl group at the C3 position of the pyrazole, combined with halogenated anilines, results in derivatives with potent activity against both MSSA and MRSA.[5]
-
Compounds 12 , 13 , and 14 demonstrate that various halogenation patterns on the aniline ring can yield highly active compounds, with MIC values as low as 0.78 µg/mL.[5] This further reinforces the importance of lipophilic and electron-withdrawing groups on the aniline portion of the molecule for potent antibacterial effects.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key modification points on the this compound scaffold that influence antibacterial activity.
Caption: Key modification sites on the pyrazole scaffold.
Mechanism of Action Insights
While the exact molecular target is not definitively elucidated in all studies, some investigations suggest that these compounds may act by permeabilizing the bacterial cell membrane.[2] This is a desirable mechanism of action as it can be effective against dormant or persistent bacteria and may be less prone to the development of resistance.[2] Macromolecular synthesis inhibition studies on some derivatives indicated a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function.[5]
Experimental Protocols
To ensure the reproducibility and standardization of results, detailed experimental protocols are crucial. Below are representative methodologies for key in vitro assays.
Synthesis of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives
The synthesis of these derivatives typically involves a reductive amination process.
Caption: General workflow for the synthesis of target compounds.
Detailed Protocol:
-
Reaction Setup: To a solution of the appropriate pyrazole-derived aldehyde (1 equivalent) in dichloromethane, add the desired substituted aniline (1.2 equivalents).
-
Addition of Reducing Agent: Add Hantzsch ester (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure anilinomethyl pyrazole derivative.[5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of bacterial biofilms.
Detailed Protocol:
-
Preparation of Inoculum: Grow bacteria overnight in Tryptic Soy Broth (TSB) supplemented with glucose. Dilute the culture to an OD₆₀₀ of 0.05.
-
Assay Setup: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Quantification of Biofilm: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Measurement: Wash the wells again, and then solubilize the bound dye with 30% acetic acid. Measure the absorbance at 595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.[2]
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of potent antibacterial agents. Structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly to the aniline and C3-phenyl moieties, can lead to derivatives with sub-micromolar activity against clinically relevant pathogens like MRSA.
The most promising derivatives, such as those with halogenated and trifluoromethyl-substituted aniline and phenyl rings, warrant further investigation. Future work should focus on:
-
In vivo efficacy studies: To translate the potent in vitro activity into therapeutic potential, evaluation in animal models of infection is essential.
-
Pharmacokinetic and toxicity profiling: A comprehensive assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the lead compounds is necessary for their progression as drug candidates.
-
Mechanism of action studies: A deeper understanding of the molecular targets and mechanisms of action will aid in the rational design of next-generation derivatives and in predicting and overcoming potential resistance mechanisms.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(1H-pyrazol-3-yl)benzoic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or confound biological readouts, making a thorough understanding of a molecule's interaction profile a critical step in its development. This guide provides a comprehensive framework for assessing the selectivity of 4-(1H-pyrazol-3-yl)benzoic acid, a molecule belonging to a chemical class renowned for its diverse biological activities. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a range of approved drugs from kinase inhibitors to anti-inflammatory agents.[1] Given this chemical heritage, we will proceed under the working hypothesis that this compound is a putative kinase inhibitor, and structure our assessment strategy accordingly.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.
The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[2] While essential for normal cell function, dysregulated kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Kinase inhibitors have emerged as a major class of therapeutics. However, due to the highly conserved nature of the ATP-binding site across the kinome, achieving selectivity can be challenging.[5] A promiscuous inhibitor may show potent efficacy but could also lead to significant off-target liabilities. Conversely, a highly selective inhibitor might have a cleaner safety profile but could be susceptible to resistance mechanisms. Therefore, a quantitative and multi-faceted assessment of selectivity is not just an academic exercise, but a crucial component of translational science.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of this compound, it is essential to compare it against well-characterized inhibitors with diverse selectivity profiles.
| Compound | Primary Target(s) | Selectivity Profile | Rationale for Comparison |
| Dasatinib | BCR-ABL, SRC family kinases | Promiscuous/Multi-targeted: Inhibits a broad range of kinases across the kinome.[6][7] | Represents a benchmark for a multi-kinase inhibitor, providing a contrast for a potentially more selective compound. |
| Tofacitinib | Janus Kinases (JAK1, JAK3 > JAK2) | Family-Selective: Primarily targets the JAK family of kinases, with varying degrees of selectivity within the family.[5][8][9][10] | Useful for comparing selectivity against a specific kinase family. |
| Volasertib | Polo-like Kinase 1 (PLK1) | Highly Selective: A potent inhibitor of PLK1, a key regulator of mitosis.[1][11][12][13][14] | Serves as an example of a highly targeted inhibitor, setting a high bar for selectivity. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Target-Class Selective (Non-kinase): A selective inhibitor of COX-2, an enzyme involved in inflammation. It contains a diaryl heterocycle scaffold similar to many kinase inhibitors.[15][16][17][18] | Inclusion of a non-kinase inhibitor with a similar chemical scaffold helps to assess potential cross-class activity and the specificity of the pyrazole core for kinases. |
A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and in-cell target engagement studies. This tiered approach provides a holistic view of a compound's interaction profile, from purified proteins to a complex cellular environment.
Tier 1: Broad Kinome Profiling (Biochemical)
The first step is to understand the compound's inhibitory activity across a large panel of purified kinases. This provides a broad, unbiased view of its potential targets and off-targets.
Experimental Workflow: Large-Panel Kinase Screening
Services like Reaction Biology's Kinase Panels or Carna Biosciences' Profiling Services offer comprehensive screening against hundreds of kinases.[19][20] The most common format is a radiometric assay, often considered the gold standard.[21][22]
Caption: Workflow for a radiometric biochemical kinase profiling assay.
Data Presentation and Interpretation
The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). Hits are then followed up with IC50 determination to quantify potency. This data can be visualized using a kinome tree, where inhibited kinases are highlighted.[2][23] Tools like Coral or KinoViz can be used for this purpose.[2][24]
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Tofacitinib IC50 (nM) | Volasertib IC50 (nM) |
| Target X | Experimental Data | - | - | - |
| ABL1 | Experimental Data | <1 | >10,000 | >10,000 |
| SRC | Experimental Data | 0.5 | >10,000 | >10,000 |
| JAK1 | Experimental Data | 350 | 112 | >10,000 |
| JAK3 | Experimental Data | 250 | 56 | >10,000 |
| PLK1 | Experimental Data | 25 | >10,000 | 0.85 |
| CDK2 | Experimental Data | 6.5 | >10,000 | 150 |
| ... (other kinases) | Experimental Data | ... | ... | ... |
Note: IC50 values for comparators are illustrative and sourced from public data.
Tier 2: Cellular Target Engagement
While biochemical assays are essential for broad profiling, they do not confirm that a compound can enter a cell and bind to its intended target in a complex physiological environment. Cellular target engagement assays are therefore a critical validation step.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[25][26][27][28] A shift in the protein's melting temperature (Tm) upon compound treatment provides direct evidence of target engagement.[25]
CETSA Experimental Protocol
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot treated cells and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the fraction of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4][19][29][30][31] It requires expressing the target kinase as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds the kinase is added to the cells. If the test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the calculation of intracellular affinity.
NanoBRET™ Experimental Protocol
-
Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plating & Dosing: Plate the transfected cells and add a serial dilution of this compound.
-
Tracer Addition: Add a fixed concentration of the fluorescent NanoBRET® tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and thus, target engagement.
Contextualizing Activity: The Signaling Pathway
Understanding a compound's selectivity is most meaningful when placed in a biological context. If this compound is found to inhibit a specific kinase, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) cascade, its potential cellular effects can be predicted.
Caption: A generic MAPK signaling pathway illustrating potential points of inhibition.
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
Assessing the selectivity of a novel compound like this compound is a multi-step, evidence-driven process. By employing a tiered strategy that begins with broad biochemical profiling and is validated with robust cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. Comparing this profile against benchmarks like the promiscuous inhibitor Dasatinib, the family-selective Tofacitinib, and the highly specific Volasertib provides critical context. This rigorous, causality-driven approach ensures that decisions made during lead optimization and preclinical development are based on a solid understanding of the molecule's biological interactions, ultimately increasing the probability of success in developing safe and effective therapeutics.
References
- 1. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coral: Clear and customizable visualization of human kinome data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. protocols.io [protocols.io]
- 5. [PDF] Clinical significance of Janus Kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caep.ca [caep.ca]
- 19. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 20. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. assayquant.com [assayquant.com]
- 24. KinoViz: A User-Friendly Web Application for High-Throughput Kinome Profiling Analysis and Visualization in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 30. promegaconnections.com [promegaconnections.com]
- 31. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-Pyrazol-3-yl)benzoic Acid
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-(1H-pyrazol-3-yl)benzoic acid (CAS No. 208511-67-5). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the rationale behind each step, ensuring a culture of safety and scientific integrity.
Core Principle: Hazard-Based Waste Management
The fundamental principle governing the disposal of any laboratory chemical is a thorough understanding of its intrinsic hazards. This compound is not a benign substance; its hazard profile dictates that it must be managed as regulated hazardous waste from the moment it is designated for disposal. Under no circumstances should this compound be discarded in general laboratory trash or washed down the drain.[1][2][3][4] The aquatic toxicity of related compounds and the general prohibition of disposing of organic solids via sewer systems underscore this critical point.[3]
Hazard Identification Summary
A comprehensive risk assessment begins with the Globally Harmonized System (GHS) classifications for the compound. This data informs all subsequent handling, storage, and disposal decisions.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5][6] |
| Skin Irritation | H315 | Causes skin irritation. | [4][5][6] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation. | [3][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][5][6] |
| Hazardous to the Aquatic Environment | H402 | Harmful to aquatic life. | [3] |
The primary risks associated with this compound are severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation of its dust.[4][5] Its classification as harmful to aquatic life necessitates stringent containment to prevent environmental release.[3]
Pre-Disposal: Waste Minimization and Segregation
Effective waste management begins long before the disposal container is filled. The most sustainable and safest approach is to minimize the generation of waste in the first place.
-
Scale of Experiments: Plan experiments to use the minimum quantity of this compound necessary to achieve the desired scientific outcome.[2]
-
Purchasing: Procure chemicals in amounts that are projected for use in the near term to avoid the accumulation of expired or unused stock that will require disposal.[2]
Causality of Segregation: The cardinal rule of chemical waste storage is to prevent unintended and potentially violent reactions.[7] this compound, being an acidic compound, must be segregated from incompatible chemical classes.
-
Store Away From:
-
Bases (e.g., sodium hydroxide, amines)
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates)
-
Water-Reactive Materials[7]
-
All waste streams containing this compound—whether solid, in solution, or as contaminated labware—must be kept separate from other incompatible waste types.[3][7]
Standard Operating Protocol: Waste Collection and Storage
This protocol outlines the step-by-step methodology for safely accumulating and storing waste this compound pending collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Step 1: Container Selection
The primary containment vessel must be robust and chemically inert to the waste it holds.[7]
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing, screw-on cap.[8] The container must be clean, dry, and in good condition.
-
For Liquid Waste (Solutions): Use a compatible glass or HDPE solvent bottle. Do not use metal containers, as the acidic nature of the compound can cause corrosion.[1][8]
-
Validation: Never use containers with corks, stoppers, or parafilm as the primary closure, as these are not secure and can degrade.[8] The container must be able to prevent leakage if tipped over.
Step 2: Waste Accumulation
-
Solid Waste: Carefully transfer the solid waste into the designated container using a funnel or powder scoop. Work within a chemical fume hood to avoid inhaling dust.[3][5]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed, labeled plastic bag and then into the solid waste container.[1]
-
Headspace: Do not fill containers completely. Leave at least 10% (or one-inch) of headspace to allow for expansion of contents due to temperature changes.[7]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[2][8] This prevents the release of vapors and protects the lab environment.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The label must be legible, durable, and unambiguous.
-
Required Information:
-
The words "HAZARDOUS WASTE ".
-
Full chemical name: "This compound ". Do not use abbreviations or formulas.
-
All components of any mixture, including solvents, with approximate percentages.
-
The date when waste was first added to the container.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or dishpan.[8] The secondary containment must be capable of holding 110% of the volume of the largest container it holds.[8] This measure is designed to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.[5]
Protocol: Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined spill response protocol is essential.
Small Spill Cleanup (Solid Powder < 5g)
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Personal Protective Equipment (PPE): At a minimum, don two pairs of nitrile gloves, a lab coat, and ANSI-approved safety glasses or goggles.[5] If there is a risk of dust inhalation, a dust respirator is required.[5]
-
Control Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. DO NOT sweep dry powder.[5]
-
Collect: Carefully wipe up the material with the damp paper towels, working from the outside of the spill inward. Alternatively, for a completely dry cleanup, use dry procedures and avoid generating dust.[5]
-
Package Waste: Place all contaminated materials (paper towels, gloves, etc.) into a sealable plastic bag. Label it clearly as "Spill Debris: this compound" and place it in the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.[5]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Decontamination of Labware
Non-disposable labware (e.g., glassware) should be decontaminated before washing.
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble.
-
Collect these rinses in a designated hazardous waste container for liquid waste.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing different waste streams of this compound.
Caption: Decision workflow for segregating and packaging this compound waste.
By adhering to these scientifically-backed procedures, researchers can ensure the safe management and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. cms.ccsd.net [cms.ccsd.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
A Senior Application Scientist's Guide to Handling 4-(1H-pyrazol-3-yl)benzoic acid: A Framework for Safety and Operational Integrity
For the researcher dedicated to advancing drug development, the integrity of your work is paramount. This integrity begins not at the bench, but with the safety protocols that protect both you and your results. The compound 4-(1H-pyrazol-3-yl)benzoic acid, like many heterocyclic carboxylic acids, is a valuable building block in medicinal chemistry.[1] However, its powdered form and chemical properties necessitate a rigorous and well-understood handling protocol.
This guide moves beyond a simple checklist. It provides a complete operational framework, grounded in scientific causality, to ensure that every interaction with this compound is performed with the highest degree of safety and control. Here, we establish a self-validating system of protocols designed to build confidence and ensure replicable safety in your laboratory.
Hazard Assessment: Understanding the Chemical Adversary
Before any container is opened, a comprehensive understanding of the risks is essential. This compound presents several hazards that directly inform our choice of personal protective equipment and handling procedures. The primary risks are associated with its irritant and toxicological properties, particularly in its solid, dispersible form.
A synthesis of available Safety Data Sheets (SDS) for this compound and structurally similar analogues reveals a consistent hazard profile.[2][3][4][5]
| Hazard Class | GHS Hazard Statement | Implication for the Researcher |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][3][4][5][6] | Accidental ingestion could lead to acute illness. Strict hygiene and containment are critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][4][5] | Direct contact with the solid powder can cause dermatitis or irritation. Protective gloves and clothing are mandatory. |
| Serious Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage[2][3][4][5] | The fine powder is a significant danger to the eyes, capable of causing serious, potentially lasting damage. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][4] | Inhalation of airborne dust can irritate the nose, throat, and lungs. Engineering controls are the first line of defense. |
Core Directive: Personal Protective Equipment (PPE)
The following PPE ensemble is mandatory for all personnel handling this compound. This selection is not arbitrary; each component is chosen to neutralize a specific threat identified in our hazard assessment.
| Protected Area | Required PPE | Rationale and Field Insights |
| Respiratory System | Primary: Certified Chemical Fume Hood | All handling of the solid compound must occur within a functioning chemical fume hood to control the inhalation of dust, which can cause respiratory irritation (H335).[7][8] This is a non-negotiable engineering control. |
| Secondary: NIOSH-Approved Respirator | If engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is required.[7][9] For procedures involving heating or aerosolization, a respirator with acid gas cartridges may be necessary.[10] | |
| Eyes & Face | Primary: Chemical Splash Goggles (ANSI Z.87.1) | To protect against serious eye irritation (H319), standard safety glasses are insufficient.[7] Chemical splash goggles that form a seal around the eyes are required. |
| Secondary: Face Shield | When weighing or transferring larger quantities where the risk of splashing or significant dust generation is elevated, a face shield must be worn over chemical splash goggles.[7][10] | |
| Skin & Body | Chemical-Resistant Lab Coat | A fully buttoned lab coat provides a crucial barrier against incidental skin contact (H315).[7] |
| Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves offer robust protection against a wide range of chemicals and are suitable for handling this compound.[10][11] Gloves must be inspected for defects before each use and changed immediately upon contamination.[8] | |
| Feet | Closed-Toe Shoes | Fully enclosed shoes, preferably made of a chemical-resistant material, are required to protect against spills.[7][9] |
Operational Protocol: A Step-by-Step Framework for Safe Handling
Adherence to a strict, sequential protocol is critical for minimizing exposure and ensuring procedural integrity. This workflow is designed as a closed loop, accounting for every stage of the compound's use cycle.
Step 1: Preparation & Pre-Operational Checks
-
Designate Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]
-
Verify Ventilation: Confirm that the chemical fume hood is operational and providing adequate airflow before introducing the chemical.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before donning PPE.[7] This minimizes movement and the potential for cross-contamination.
Step 2: Donning PPE
-
Put on the lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Don nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
Step 3: Handling the Compound
-
Weighing: Perform all weighing operations inside the fume hood to contain any dust generated. Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne particulates.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to prevent splashing or aerosolization.
Step 4: Post-Handling & Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
-
Surface Decontamination: Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves are removed first, followed by the lab coat (turning it inside out as it is removed), and finally, eye protection.[7]
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE, even if no direct contact is suspected.[3]
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a non-negotiable component of laboratory safety and environmental stewardship.[7]
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be segregated into a dedicated, clearly labeled hazardous waste container.[7][8]
-
Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the drain.[8][12]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][13] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate non-essential personnel. Wearing the full PPE ensemble, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[8] Avoid creating dust. |
By integrating this comprehensive safety framework into your daily operations, you establish a culture of safety that protects your most valuable asset—your scientific staff—and upholds the integrity of your research.
References
- 1. jchr.org [jchr.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. leelinework.com [leelinework.com]
- 11. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
